molecular formula C4H4ClN3O B1228043 5-Chlorocytosine CAS No. 2347-43-5

5-Chlorocytosine

Katalognummer: B1228043
CAS-Nummer: 2347-43-5
Molekulargewicht: 145.55 g/mol
InChI-Schlüssel: PNWOYKVCNDZOLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chlorocytosine, also known as this compound, is a useful research compound. Its molecular formula is C4H4ClN3O and its molecular weight is 145.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-amino-5-chloro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWOYKVCNDZOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178023
Record name 5-Chlorocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2347-43-5
Record name 5-Chlorocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002347435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chlorocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLOROCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC12IW74E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of 5-Chlorocytosine in Inflamed Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic inflammation is a well-established driver of various diseases, including cancer. A key molecular link between inflammation and disease pathogenesis is the generation of reactive chemical species by immune cells, which can lead to damage of cellular macromolecules, including DNA. This technical guide delves into the discovery and significance of 5-chlorocytosine (5ClC), a chlorinated DNA base modification that serves as a specific biomarker for inflammation-induced DNA damage. We will explore its formation in inflamed tissues, its mutagenic potential, and the analytical methods used for its detection and quantification. This document provides a comprehensive resource for researchers and professionals in drug development, offering insights into a critical mechanism underlying inflammation-associated diseases.

The Genesis of this compound in Inflammation

During the inflammatory response, phagocytic immune cells such as neutrophils are activated and produce hypochlorous acid (HOCl), a potent antimicrobial agent.[1][2] This process is catalyzed by the enzyme myeloperoxidase (MPO).[3][4] However, the indiscriminate reactivity of HOCl leads to "collateral damage" to surrounding host tissues, including the chlorination of DNA bases.[5][6] The primary and most stable product of this reaction is this compound (5ClC).[5][7]

The formation of 5ClC is a hallmark of MPO-driven inflammation and serves as a specific "fingerprint" of DNA damage caused by neutrophil-derived oxidants.[1] This distinguishes it from other forms of oxidative DNA damage.

Signaling Pathway: From Inflammation to this compound Formation

The following diagram illustrates the key steps leading to the formation of 5ClC in inflamed tissues.

G cluster_inflammation Inflammatory Response cluster_enzymatic Enzymatic Reaction cluster_dna_damage DNA Damage Pathogen or Tissue Damage Pathogen or Tissue Damage Neutrophil Activation Neutrophil Activation Pathogen or Tissue Damage->Neutrophil Activation Myeloperoxidase (MPO) Myeloperoxidase (MPO) Neutrophil Activation->Myeloperoxidase (MPO) Hypochlorous Acid (HOCl) Hypochlorous Acid (HOCl) Myeloperoxidase (MPO)->Hypochlorous Acid (HOCl) H2O2 + Cl- H2O2 + Cl- H2O2 + Cl-->Myeloperoxidase (MPO) DNA (Cytosine) DNA (Cytosine) Hypochlorous Acid (HOCl)->DNA (Cytosine) This compound (5ClC) This compound (5ClC) DNA (Cytosine)->this compound (5ClC) Chlorination

Caption: Formation of this compound during inflammation.

Quantitative Levels of this compound in Inflamed Tissues

Elevated levels of 5ClC have been detected in various inflamed tissues from both animal models and human patients, highlighting its role as a biomarker of inflammation-driven disease.

Tissue/ModelCondition5ClC Levels (per 10⁷ cytosines)Reference
Human
Colonic TissueInflammatory Bowel Disease (Crohn's Disease or Ulcerative Colitis)~10 - 300[7]
Placental DNAUntreated (Control)6.6[2]
Mouse
Colonic TissueHelicobacter hepaticus Infection (Rag2-/- mice)Elevated levels observed[5][7]
Calf Thymus DNAUntreated (Control)0.6[2]

Biological Consequences of this compound Formation

The presence of 5ClC in the genome is not a benign modification. It has been demonstrated to be intrinsically mutagenic, contributing to the genetic instability observed in chronically inflamed tissues.

Mutagenic Properties

5ClC can be misread by DNA polymerases during replication, leading to C→T transition mutations.[5][7][8] This occurs because 5ClC can aberrantly pair with adenine instead of guanine.[7] The frequency of this mispairing is significant, ranging from 3-9% depending on the DNA polymerase involved.[7][8] These C→T transitions are a common mutational signature found in cancers associated with chronic inflammation.[5][7]

Signaling Pathway: Mutagenic Consequences of this compound

The diagram below outlines the pathway from 5ClC formation to the induction of C→T transition mutations.

G This compound (5ClC) in DNA This compound (5ClC) in DNA DNA Replication DNA Replication This compound (5ClC) in DNA->DNA Replication Mispairing with Adenine Mispairing with Adenine DNA Replication->Mispairing with Adenine DNA Polymerase C-to-T Transition Mutation C-to-T Transition Mutation Mispairing with Adenine->C-to-T Transition Mutation

Caption: Mutagenic pathway of this compound.

Experimental Protocols for the Detection and Study of this compound

The accurate detection and quantification of 5ClC are crucial for studying its role in disease. The gold-standard method is Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry (GC/NICI/MS).

Experimental Workflow: Quantification of 5ClC in DNA

This diagram provides a high-level overview of the experimental workflow for quantifying 5ClC from tissue samples.

G Tissue Sample Tissue Sample DNA Extraction DNA Extraction Tissue Sample->DNA Extraction DNA Hydrolysis DNA Hydrolysis DNA Extraction->DNA Hydrolysis Derivatization Derivatization DNA Hydrolysis->Derivatization GC/NICI/MS Analysis GC/NICI/MS Analysis Derivatization->GC/NICI/MS Analysis Quantification of 5ClUra Quantification of 5ClUra GC/NICI/MS Analysis->Quantification of 5ClUra

Caption: Workflow for this compound quantification.
DNA Extraction from Inflamed Tissues

  • Tissue Homogenization : Excise the inflamed tissue and immediately snap-freeze in liquid nitrogen or process fresh. Homogenize the tissue in a suitable lysis buffer (e.g., containing Proteinase K) using a mechanical homogenizer.

  • Lysis : Incubate the homogenate at 56°C to facilitate cell lysis and protein digestion.[4]

  • DNA Purification : Purify the DNA using a standard phenol-chloroform extraction method or a commercial DNA purification kit.[9] Ensure complete removal of RNA by treating with RNase A.

  • DNA Quantification and Quality Control : Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity by measuring the A260/A280 ratio.

DNA Hydrolysis

During acid hydrolysis, this compound undergoes deamination to form the more stable 5-chlorouracil (5Cl-Ura), which is then quantified.[1][2]

  • Acid Hydrolysis : Hydrolyze the purified DNA (typically 50-100 µg) in formic acid (e.g., 88%) at an elevated temperature (e.g., 140°C) for a defined period (e.g., 90 minutes).[10]

  • Enzymatic Hydrolysis (Alternative) : Alternatively, enzymatic hydrolysis can be performed using a cocktail of enzymes such as nuclease P1, phosphodiesterase, and alkaline phosphatase to digest the DNA into individual nucleosides.[1][6]

Derivatization of 5-Chlorouracil

To enhance volatility and detection sensitivity for GC/MS analysis, the hydroxyl and amino groups of 5Cl-Ura are derivatized.

  • Derivatizing Agent : Use a suitable derivatizing agent such as pentafluorobenzyl bromide (PFBBr) to derivatize the 5Cl-Ura.[1][2]

  • Reaction Conditions : Perform the derivatization reaction in an appropriate solvent (e.g., acetonitrile) with a catalyst (e.g., diisopropylethylamine) at room temperature.

GC/NICI/MS Analysis
  • Instrumentation : Utilize a gas chromatograph coupled to a mass spectrometer operating in negative ion chemical ionization (NICI) mode.

  • Gas Chromatography : Separate the derivatized analytes on a capillary column (e.g., DB-5ms). Use a temperature program to achieve optimal separation.

  • Mass Spectrometry : Detect the derivatized 5Cl-Ura using selected ion monitoring (SIM) of its characteristic fragment ions.[2]

  • Quantification : Use a stable isotope-labeled internal standard of 5-chlorouracil (e.g., [¹³C,¹⁵N₂]-5Cl-Ura) for accurate quantification by isotope dilution mass spectrometry.[2]

Studying the Mutagenicity of this compound

To investigate the mutagenic potential of 5ClC, a site-directed mutagenesis approach is employed.

  • Oligonucleotide Synthesis : Synthesize an oligonucleotide containing a single, site-specific this compound residue.[1]

  • Vector Construction : Ligate the 5ClC-containing oligonucleotide into a viral or plasmid vector.

  • Transfection and Replication : Introduce the vector into a suitable host cell line (e.g., E. coli or mammalian cells).

  • Progeny Analysis : Allow the vector to replicate, then isolate the progeny DNA.

  • Sequencing : Sequence the region of the progeny DNA corresponding to the original location of the 5ClC to determine the frequency and type of mutations.[7]

Implications for Drug Development

The discovery of 5ClC as a key mediator of inflammation-induced mutagenesis opens up new avenues for therapeutic intervention.

  • Targeting Myeloperoxidase : Developing specific inhibitors of MPO could reduce the production of HOCl and subsequently decrease the formation of 5ClC, thereby mitigating DNA damage in chronic inflammatory conditions.

  • Biomarker for Disease Activity : Monitoring the levels of 5ClC in patient samples could serve as a valuable biomarker to assess the severity of inflammation and the efficacy of anti-inflammatory therapies.

  • Cancer Prevention : In patients with chronic inflammatory diseases, strategies to reduce 5ClC formation could potentially lower the risk of developing associated cancers.

Conclusion

This compound is a critical molecular link between chronic inflammation and the pathogenesis of diseases such as cancer. Its formation, driven by the inflammatory enzyme myeloperoxidase, leads to mutagenic DNA damage. The detailed experimental protocols provided in this guide offer a framework for researchers to accurately detect and study 5ClC, paving the way for a deeper understanding of its role in disease and the development of novel therapeutic strategies targeting this pathway.

References

The Biological Significance of 5-Chlorocytosine in DNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorocytosine (5-ClC) is a modified DNA base formed as a consequence of inflammation-mediated processes, specifically through the action of hypochlorous acid (HOCl) produced by myeloperoxidase in neutrophils. Once considered a simple marker of DNA damage, emerging evidence has revealed its profound biological significance. 5-ClC acts as an epigenetic mimic of 5-methylcytosine (5-mC), leading to aberrant DNA methylation patterns and heritable gene silencing. Furthermore, it possesses intrinsic mutagenic properties, inducing C-to-T transition mutations. This dual capacity to disrupt both the epigenome and the genetic code positions 5-ClC as a critical link between chronic inflammation and the development of diseases such as cancer. This technical guide provides a comprehensive overview of the formation, biological consequences, and detection of 5-ClC in DNA, offering valuable insights for researchers and professionals in drug development.

Introduction

The integrity of the genetic code is under constant assault from both endogenous and exogenous sources, leading to a variety of DNA modifications. Among these, this compound (5-ClC) has emerged as a significant lesion with far-reaching biological implications. Formed in the presence of inflammation, 5-ClC is a product of the reaction between DNA and hypochlorous acid (HOCl), a reactive chlorine species generated by activated phagocytes[1][2]. Initially identified as a marker of inflammation-induced DNA damage, recent studies have unveiled its more sinister roles in epigenetic dysregulation and mutagenesis, providing a mechanistic link between chronic inflammation and carcinogenesis[3][4]. This guide delves into the core aspects of 5-ClC biology, from its formation to its detection and pathological consequences.

Formation of this compound

The formation of 5-ClC in DNA is intrinsically linked to the inflammatory response. During inflammation, activated neutrophils and other phagocytes produce myeloperoxidase (MPO), an enzyme that catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. HOCl is a potent oxidizing and chlorinating agent that can react with various biomolecules, including the bases in DNA[1][2]. The primary target for chlorination within DNA is the C5 position of cytosine, leading to the formation of this compound[1].

Formation_of_5_Chlorocytosine Inflammation Inflammation Neutrophils Activated Neutrophils Inflammation->Neutrophils MPO Myeloperoxidase (MPO) Neutrophils->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Cytosine Cytosine HOCl->Cytosine DNA DNA FiveClC This compound (5-ClC) Cytosine->FiveClC

Biological Consequences of this compound in DNA

Epigenetic Mimicry and Gene Silencing

One of the most significant discoveries regarding 5-ClC is its ability to mimic 5-methylcytosine (5-mC), the canonical epigenetic mark in mammals[5]. This mimicry has profound consequences for the epigenetic landscape of the cell.

  • Misdirection of DNA Methyltransferases: In vitro studies have shown that 5-ClC can misdirect the human maintenance methylase to fraudulently methylate previously unmethylated CpG sites[2]. The cellular machinery recognizes 5-ClC as 5-mC, leading to the propagation of aberrant methylation patterns[3].

  • Heritable Gene Silencing: The incorporation of 5-ClC into the DNA of replicating mammalian cells has been demonstrated to result in heritable gene silencing[2]. For example, electroporation of Chinese Hamster Ovary (CHO-K1) cells with 5-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP) led to the silencing of the hprt gene, which was reversible with the demethylating agent 5-aza-2'-deoxycytidine, indicating an epigenetic mechanism[2].

Epigenetic_Mimicry FiveClC This compound (5-ClC) in DNA Mimicry Mimics 5-methylcytosine (5-mC) FiveClC->Mimicry DNMT DNA Methyltransferases (DNMTs) Mimicry->DNMT Misdirects Aberrant_Methylation Aberrant DNA Methylation DNMT->Aberrant_Methylation Gene_Silencing Heritable Gene Silencing Aberrant_Methylation->Gene_Silencing

Mutagenesis

Beyond its epigenetic effects, 5-ClC is intrinsically mutagenic. When present in a DNA template, 5-ClC can be misread by DNA polymerases, leading to C→T transition mutations.

  • Thymine Mimicry: 5-ClC can act as a thymine mimic during DNA replication[6].

  • Mutational Frequency: The frequency of C→T transitions induced by 5-ClC can be significant. Studies have shown that treatment of mouse embryonic fibroblasts with 5-chloro-2'-deoxycytidine (5CldC) resulted in a 5-fold increase in mutation frequency compared to controls[6]. The dominant mutation type observed was CG→TA transitions[6].

Mutagenesis_Pathway FiveClC_Template 5-ClC in DNA Template DNA_Polymerase DNA Polymerase FiveClC_Template->DNA_Polymerase Misincorporation Misincorporation of dATP DNA_Polymerase->Misincorporation Misreads 5-ClC Replication DNA Replication Misincorporation->Replication CT_Transition C→T Transition Mutation Replication->CT_Transition

Effects on DNA Structure and Stability

Structural studies have revealed that the substitution of cytosine with 5-ClC does not significantly alter the overall B-form DNA structure[5]. The thermal and thermodynamic stability of DNA duplexes containing 5-ClC are experimentally indistinguishable from those containing cytosine or 5-methylcytosine[5]. However, NMR studies have indicated a weaker imino hydrogen bond in the 5-ClC-G base pair compared to a C-G or 5-mC-G pair, which can be attributed to the electron-withdrawing property of the chloro group[5].

Lack of Repair

A critical aspect of 5-ClC's biological impact is its persistence in the genome. Unlike many other DNA lesions, no specific repair activity has been identified for 5-ClC[5]. This lack of repair is likely due to its close structural resemblance to 5-mC, allowing it to evade recognition by DNA repair machinery. Consequently, 5-ClC can accumulate in tissues exposed to chronic inflammation, amplifying its detrimental epigenetic and mutagenic effects over time.

Quantitative Data Summary

The following tables summarize key quantitative data related to the levels of 5-ClC in DNA and its biological effects.

Table 1: Levels of this compound in DNA

DNA SourceCondition5-ClC Level (adducts per 10⁷ cytosines)Reference
Calf Thymus DNAUntreated0.6[1]
Human Placental DNAUntreated6.6[1]

Table 2: Mutagenic and Epigenetic Effects of this compound

Experimental SystemParameterObservationReference
Mouse Embryonic FibroblastsMutation Frequency~5-fold increase with 0.3 mM 5CldC treatment[6]
CHO-K1 Cellshprt Gene SilencingSilencing observed after electroporation with CldCTP[2]
CHO-K1 Cellshprt Promoter MethylationAverage methylation of 83% after CldCTP electroporation and selection[2]

Experimental Protocols

Detection and Quantification of 5-ClC by Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry (GC/NICI/MS)

This method provides highly specific and sensitive quantification of 5-ClC in DNA.

Principle: 5-ClC undergoes deamination to 5-chlorouracil (5-ClU) during DNA hydrolysis. 5-ClU is then derivatized and analyzed by GC/NICI/MS with stable isotope dilution for accurate quantification[1].

Protocol:

  • DNA Hydrolysis:

    • Hydrolyze 100-200 µg of DNA in 100 µL of 88% formic acid at 140°C for 30 minutes in a sealed tube.

    • Lyophilize the hydrolysate.

  • Stable Isotope Internal Standard:

    • Add a known amount of synthesized stable isotope-labeled 5-chlorouracil (e.g., with six mass units higher than normal 5-ClU) to the hydrolyzed DNA sample.

  • Purification:

    • Redissolve the sample in mobile phase and purify the 5-ClU fraction using HPLC.

  • Derivatization:

    • Derivatize the dried 5-ClU fraction with 20 µL of 30% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 2 µL of diisopropylethylamine at room temperature for 1 hour.

    • Dry the sample under nitrogen.

  • GC/NICI/MS Analysis:

    • Reconstitute the sample in toluene for injection.

    • Use a gas chromatograph coupled to a mass spectrometer with a negative ion chemical ionization source.

    • Perform selected ion monitoring (SIM) for the [M - 181]⁻ fragments of bispentafluorobenzylated 5-ClU and its isotope analog.

    • Quantify the amount of 5-ClC based on the ratio of the signal from the native 5-ClU to the stable isotope internal standard.

GCMS_Workflow DNA_Sample DNA Sample Hydrolysis Acid Hydrolysis (Formic Acid) DNA_Sample->Hydrolysis Internal_Standard Add Stable Isotope Internal Standard (5-ClU*) Hydrolysis->Internal_Standard HPLC HPLC Purification Internal_Standard->HPLC Derivatization Derivatization (PFBBr) HPLC->Derivatization GCMS GC/NICI/MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Analysis of 5-ClC-Induced Methylation Changes by Bisulfite Pyrosequencing

This technique allows for the quantitative analysis of methylation at specific CpG sites.

Principle: Sodium bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines (and 5-ClC, which is resistant to this conversion) remain as cytosine. Subsequent PCR and pyrosequencing quantify the ratio of cytosine to thymine (derived from uracil) at each CpG site, providing a measure of methylation[2][7].

Protocol:

  • DNA Extraction:

    • Isolate genomic DNA from cells or tissues of interest using a standard DNA extraction kit.

  • Bisulfite Conversion:

    • Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation kit) according to the manufacturer's instructions. This step converts unmethylated cytosines to uracil.

  • PCR Amplification:

    • Design PCR primers specific for the bisulfite-converted DNA sequence of the target region. The reverse primer should be biotinylated.

    • Perform PCR amplification of the bisulfite-converted DNA.

  • Pyrosequencing:

    • Immobilize the biotinylated PCR products on streptavidin-coated beads.

    • Denature the DNA to obtain single-stranded templates.

    • Anneal a sequencing primer to the template.

    • Perform pyrosequencing analysis using a pyrosequencer (e.g., PyroMark Q24). The instrument dispenses dNTPs sequentially, and the incorporation of a nucleotide generates a light signal proportional to the number of nucleotides incorporated.

    • The software calculates the percentage of methylation at each CpG site by quantifying the C/T ratio.

Bisulfite_Pyrosequencing_Workflow Genomic_DNA Genomic DNA Bisulfite_Conversion Sodium Bisulfite Treatment Genomic_DNA->Bisulfite_Conversion PCR PCR with Biotinylated Primer Bisulfite_Conversion->PCR Immobilization Immobilize on Streptavidin Beads PCR->Immobilization Denaturation Denaturation Immobilization->Denaturation Pyrosequencing Pyrosequencing Denaturation->Pyrosequencing Methylation_Analysis Methylation Analysis Pyrosequencing->Methylation_Analysis

Conclusion and Future Perspectives

This compound is a multifaceted DNA lesion with significant implications for human health. Its ability to act as both an epigenetic modifier and a mutagen provides a compelling molecular mechanism linking chronic inflammation to cancer. The persistence of 5-ClC in the genome due to a lack of dedicated repair pathways underscores its potential as a biomarker for inflammation-associated diseases and as a therapeutic target.

Future research should focus on several key areas:

  • Development of more sensitive and high-throughput methods for 5-ClC detection: This will facilitate large-scale epidemiological studies to establish stronger correlations between 5-ClC levels and disease risk.

  • Identification of proteins that interact with 5-ClC-containing DNA: Understanding how the cellular machinery recognizes and responds to this lesion could reveal novel therapeutic targets.

  • Elucidation of the specific cellular contexts in which 5-ClC is most pro-tumorigenic: This knowledge will be crucial for developing targeted therapies to mitigate the harmful effects of 5-ClC.

References

An In-depth Technical Guide on the Formation of 5-Chlorocytosine from Myeloperoxidase-Derived Hypochlorous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

During inflammatory responses, activated neutrophils release the heme enzyme myeloperoxidase (MPO). MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1] This whitepaper provides a comprehensive technical overview of the formation of 5-chlorocytosine (5ClC), a significant DNA and RNA lesion, resulting from the reaction of MPO-derived HOCl with cytosine. The biological implications of 5ClC, including its role in mutagenesis and as a potential biomarker for inflammation-driven cancers, are discussed.[2] Detailed experimental protocols for the quantification of MPO activity, HOCl production, and the analysis of 5ClC in biological samples are provided. Furthermore, key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying mechanisms.

Introduction: The Inflammatory Milieu and Myeloperoxidase Activity

Inflammation is a critical host defense mechanism, characterized by the recruitment of immune cells, such as neutrophils, to sites of infection or tissue damage.[3] Upon activation, neutrophils undergo a "respiratory burst," producing superoxide radicals via the NADPH oxidase complex.[4] This is followed by the dismutation of superoxide to hydrogen peroxide. Concurrently, activated neutrophils release the contents of their azurophilic granules, which are rich in myeloperoxidase.[5] MPO, a key enzyme in innate immunity, catalyzes the oxidation of chloride ions by hydrogen peroxide to produce hypochlorous acid, a powerful antimicrobial agent.[4][6] However, the indiscriminate reactivity of HOCl can lead to collateral damage to host tissues, including the modification of macromolecules like DNA and RNA.[5]

The Myeloperoxidase Catalytic Cycle and HOCl Production

The generation of HOCl by MPO proceeds through a well-defined catalytic cycle. The resting state of the enzyme, ferric MPO (Fe³⁺), reacts with H₂O₂ to form a reactive intermediate known as Compound I.[4] Compound I then oxidizes chloride ions in a single, two-electron transfer step to produce HOCl, regenerating the ferric enzyme.[4]

Signaling Pathway for Neutrophil Degranulation and MPO Release

The release of MPO from azurophilic granules is a tightly regulated process initiated by various inflammatory stimuli. Ligation of G-protein coupled receptors (GPCRs) or Fc receptors on the neutrophil surface triggers a cascade of intracellular signaling events.[7] These pathways converge on the activation of Rac2 and an increase in intracellular calcium concentrations, which are crucial for the mobilization and fusion of granules with the plasma membrane, leading to the release of MPO into the extracellular space or phagosomes.[7][8]

Neutrophil Degranulation Pathway cluster_receptor Cell Surface Receptors cluster_signaling Intracellular Signaling Cascade cluster_cytoskeleton Cytoskeletal Rearrangement cluster_granule Granule Mobilization & Fusion GPCR GPCR / Fc Receptor G_Protein G-Protein Activation GPCR->G_Protein PLC Phospholipase C G_Protein->PLC Rac2_Activation Rac2 Activation G_Protein->Rac2_Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC SNARE SNARE Complex Formation Ca_Release->SNARE PKC->SNARE Actin Actin Remodeling Rac2_Activation->Actin Granule_Transport Granule Transport Actin->Granule_Transport Granule_Transport->SNARE Degranulation Degranulation (MPO Release) SNARE->Degranulation

Neutrophil degranulation signaling pathway.

Formation of this compound

Hypochlorous acid readily reacts with various biological molecules, with a particularly high affinity for nucleophilic nitrogen and sulfur atoms. In the context of nucleic acids, the C5 position of cytosine is susceptible to electrophilic attack by HOCl, leading to the formation of a stable chlorinated adduct, this compound.[1] This reaction can occur in both DNA and RNA. Studies have also implicated molecular chlorine (Cl₂), which exists in equilibrium with HOCl in acidic conditions, as a potential chlorinating species.[1]

5_Chlorocytosine_Formation MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis H2O2 H₂O₂ H2O2->MPO Cl_ion Cl⁻ Cl_ion->MPO HOCl->invisible_node Cytosine Cytosine (in DNA/RNA) Cytosine->invisible_node Chlorocytosine This compound (5ClC) invisible_node->Chlorocytosine Chlorination at C5

Reaction pathway for this compound formation.

Biological Consequences of this compound Formation

The formation of 5ClC in genomic DNA is not a benign event. It has been shown to be intrinsically mutagenic, primarily inducing C→T transition mutations.[9] This is thought to occur because 5ClC can be misread by DNA polymerases during replication. The presence of elevated levels of 5ClC in tissues subject to chronic inflammation, such as in inflammatory bowel disease, provides a mechanistic link between chronic inflammation and the genetic alterations observed in associated cancers.[2] In addition to its mutagenic properties, 5ClC can also exert epigenetic effects by mimicking 5-methylcytosine, potentially leading to aberrant gene silencing.

Quantitative Data

The following tables summarize key quantitative data related to the formation of this compound.

Table 1: Kinetic Parameters

Reaction Reactants Rate Constant (k) pH Reference(s)
MPO Compound I Formation MPO + H₂O₂ ~2 x 10⁷ M⁻¹s⁻¹ 7.4 [10]
HOCl reaction with Cysteine HOCl + Cys 3.6 x 10⁸ M⁻¹s⁻¹ 7.4 [11]
HOCl reaction with Methionine HOCl + Met 3.8 x 10⁷ M⁻¹s⁻¹ 7.4 [2]
HOCl reaction with Tryptophan HOCl + Trp 1.1 x 10⁴ M⁻¹s⁻¹ 7.4 [2]

| HOCl reaction with Lysine | HOCl + Lys | 5.0 x 10³ M⁻¹s⁻¹ | 7.4 |[2] |

Table 2: Physiological Concentrations and Levels

Substance Location/Condition Concentration/Level Reference(s)
Myeloperoxidase (MPO) Human Neutrophils ~5% of dry weight [5]
Myeloperoxidase (MPO) Per Neutrophil Varies with development and infection [12]
Hypochlorous Acid (HOCl) Stimulated Neutrophils (in vitro) 0.1 µM can kill 1.5 x 10⁷ E. coli in <5 min [6]
Hypochlorous Acid (HOCl) Inflamed Tissues (estimated) Up to 5 mM [13]
This compound (5ClC) Untreated Calf Thymus DNA 0.6 adducts per 10⁷ cytosines [14]

| this compound (5ClC) | Human Placental DNA | 6.6 adducts per 10⁷ cytosines |[14] |

Experimental Protocols

Myeloperoxidase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published methods for measuring the peroxidase activity of MPO in tissue homogenates or cell lysates.[15][16]

  • Sample Preparation:

    • Homogenize tissue (e.g., 10 mg) or resuspend cell pellets in 4 volumes of MPO Assay Buffer (e.g., a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB)).[16]

    • Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C to remove insoluble material.[16]

    • Collect the supernatant and keep it on ice.

  • Assay Procedure:

    • Warm all reagents to room temperature.

    • To a 96-well plate, add 50 µL of the sample supernatant.

    • Prepare a reaction mixture containing o-dianisidine dihydrochloride as a substrate and H₂O₂ in a potassium phosphate buffer.[16]

    • Initiate the reaction by adding 200 µL of the reaction mixture to each well.

    • Immediately measure the change in absorbance at 460 nm over time (e.g., for 60 seconds) using a spectrophotometer.[16]

    • Calculate MPO activity based on the rate of change in absorbance, using a standard curve if necessary.

Quantification of HOCl Production by Neutrophils

This protocol utilizes a fluorescent probe to measure HOCl production by stimulated neutrophils.[17]

  • Cell Preparation:

    • Isolate human neutrophils from peripheral blood using standard methods (e.g., density gradient centrifugation).

    • Resuspend neutrophils at a concentration of 1 x 10⁶ cells/mL in Hanks' Balanced Salt Solution (HBSS).

  • Assay Procedure:

    • Pre-incubate the neutrophil suspension with a fluorescent HOCl probe (e.g., R19-S, 10 µM) for 10 minutes at 37°C.[17]

    • Stimulate the neutrophils with an activating agent (e.g., opsonized zymosan or Phorbol 12-myristate 13-acetate (PMA)).

    • Measure the increase in fluorescence over time (e.g., 60 minutes) using a fluorometer or flow cytometer with appropriate excitation and emission wavelengths (e.g., excitation 515 nm / emission 550 nm for R19).[17]

    • Include negative controls such as unstimulated cells and stimulated cells treated with an MPO inhibitor (e.g., 4-aminobenzoic acid hydrazide) or an NADPH oxidase inhibitor.

Analysis of this compound in DNA by GC-MS

This protocol outlines the general steps for the detection and quantification of 5ClC in DNA samples using Gas Chromatography-Mass Spectrometry (GC-MS) with stable isotope dilution.[14]

  • DNA Extraction and Hydrolysis:

    • Extract genomic DNA from tissues or cells using a standard DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit).[18]

    • Hydrolyze the DNA to its constituent bases. Note that during acid hydrolysis (e.g., 88% formic acid at 140°C for 30 minutes), 5ClC can partially deaminate to 5-chlorouracil (5ClU).[1] This conversion should be accounted for in the quantification.

  • Derivatization:

    • Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 5ClU).

    • Derivatize the sample, including the analyte and internal standard, to increase volatility for GC analysis (e.g., with pentafluorobenzyl bromide).[14]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable GC column and temperature program to separate the derivatized bases.

    • Operate the mass spectrometer in negative ion chemical ionization (NICI) mode and use selected ion monitoring (SIM) to detect the characteristic ions of the derivatized 5ClU and its internal standard.[14]

    • Quantify the amount of 5ClC in the original sample by comparing the peak area of the analyte to that of the internal standard.

GC_MS_Workflow Sample Biological Sample (Tissue or Cells) DNA_Extraction DNA Extraction Sample->DNA_Extraction Hydrolysis DNA Hydrolysis (e.g., formic acid) DNA_Extraction->Hydrolysis Spiking Spike with Internal Standard (e.g., ¹³C-5ClU) Hydrolysis->Spiking Derivatization Derivatization (e.g., with PFBBr) Spiking->Derivatization GC_MS GC-MS Analysis (NICI, SIM) Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Workflow for GC-MS analysis of this compound.

Conclusion and Future Directions

The formation of this compound from myeloperoxidase-derived HOCl is a critical consequence of the inflammatory response, providing a direct link between innate immunity and genomic instability. The mutagenic and epigenetic properties of 5ClC underscore its potential role in the etiology of inflammation-associated diseases, particularly cancer. The experimental protocols and data presented in this whitepaper offer a valuable resource for researchers investigating the mechanisms of inflammation-mediated DNA damage and for drug development professionals seeking to identify novel therapeutic targets to mitigate the pathological consequences of chronic inflammation. Future research should focus on the development of more sensitive and high-throughput methods for detecting 5ClC in clinical samples, further elucidating the DNA repair pathways that recognize and remove this lesion, and exploring the therapeutic potential of MPO inhibitors in preventing 5ClC formation.

References

The Epigenetic Imposter: A Technical Guide to the Consequences of 5-Chlorocytosine in CpG Islands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a well-established driver of carcinogenesis, yet the precise molecular mechanisms linking inflammatory responses to heritable changes in gene expression remain an area of intense investigation. One compelling link lies in the formation of 5-chlorocytosine (5ClC), a DNA lesion generated by inflammatory oxidants. Within the critical regulatory regions of CpG islands, 5ClC acts as a high-fidelity molecular mimic of 5-methylcytosine (5mC), the canonical epigenetic mark for gene silencing. This mimicry allows 5ClC to hijack the cellular machinery responsible for maintaining and interpreting DNA methylation patterns, leading to aberrant gene silencing, altered chromatin structure, and potentially oncogenic transformations. This technical guide provides an in-depth examination of the formation and epigenetic consequences of 5ClC, summarizing the critical interactions with DNA methyltransferases and methyl-binding proteins. We further detail the experimental methodologies required to study this lesion and discuss its implications for disease and therapeutic development.

Introduction: The Inflammatory Lesion with Epigenetic Ambitions

This compound (5ClC) is a non-mutagenic DNA damage product formed when cytosine bases in DNA react with hypochlorous acid (HOCl).[1] HOCl is a potent reactive chlorine species produced by the enzyme myeloperoxidase (MPO) in activated neutrophils and other phagocytes during an inflammatory response.[1] The formation of 5ClC provides a direct mechanistic link between chronic inflammation and alterations to the epigenome.

Unlike many DNA lesions that are promptly repaired, 5ClC is particularly insidious due to its structural resemblance to 5-methylcytosine (5mC). This allows it to evade repair and instead be recognized by the cellular machinery as a legitimate epigenetic mark.[1][2] When formed within CpG islands—genomic regions critical for gene regulation—5ClC can initiate and propagate aberrant epigenetic silencing, a hallmark of many cancers.[1][2] This guide explores the profound consequences of this molecular mimicry.

Formation of this compound

The primary pathway for 5ClC formation in a biological context involves the MPO-H₂O₂-Cl⁻ system of activated phagocytes.

  • Myeloperoxidase (MPO) , a heme enzyme released at sites of inflammation, utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) as substrates.

  • MPO catalyzes the oxidation of Cl⁻ to produce hypochlorous acid (HOCl) .

  • HOCl, a powerful oxidant, can then directly react with the C5 position of cytosine residues in genomic DNA to form This compound .

This process is particularly relevant in tissues subject to chronic inflammatory conditions, where sustained MPO activity can lead to the accumulation of 5ClC over time.

MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes Formation of H2O2 H₂O₂ H2O2->MPO Substrate Cl Cl⁻ Cl->MPO Substrate Cytosine Cytosine in DNA (at CpG site) HOCl->Cytosine Reacts with FiveClC This compound (5ClC) Cytosine->FiveClC Forms

Figure 1. Enzymatic formation of this compound (5ClC) at a site of inflammation.

Epigenetic Consequences of 5ClC Formation

The central theme of 5ClC's epigenetic impact is its ability to masquerade as 5mC. This deception has two major downstream consequences: the misdirection of DNA methylation machinery and the aberrant recruitment of 5mC-binding proteins.

Hijacking the Maintenance Methylation Machinery: DNMT1

The faithful propagation of DNA methylation patterns after cell division is the responsibility of the maintenance methyltransferase, DNMT1. DNMT1 recognizes hemimethylated CpG sites (where only the parental strand is methylated) and methylates the corresponding cytosine on the newly synthesized strand.

Studies have shown that 5ClC is a potent mimic of 5mC in this process.[1][2][3][4] When a 5ClC residue is present on the parental strand within a CpG context, DNMT1 recognizes the hemi-modified site as if it were hemimethylated.[2][3] Consequently, DNMT1 is "tricked" into methylating the cytosine on the daughter strand, effectively converting a previously unmethylated CpG site into a stably and symmetrically methylated one.[1][3] This establishes a fraudulent methylation mark that will be heritably propagated through subsequent cell divisions, providing a pathway for inflammation-induced, localized hypermethylation and stable gene silencing.[1][2]

Aberrant Recruitment of Methyl-CpG Binding Proteins: MeCP2

Methyl-CpG binding proteins (MBPs) are the "readers" of the DNA methylation code. They recognize and bind to 5mC, recruiting co-repressor complexes that lead to chromatin condensation and transcriptional repression. The most studied of these is MeCP2 (Methyl-CpG-binding protein 2).

Electrophoretic mobility shift assays have demonstrated that the methyl-CpG binding domain (MBD) of MeCP2 binds to DNA containing 5ClC with a high affinity that is comparable to its binding to 5mC.[5][6] This indicates that 5ClC, once formed, can effectively mimic 5mC in recruiting the machinery for gene silencing. This aberrant recruitment can lead to the inappropriate silencing of tumor suppressor genes or other genes whose expression is critical for normal cellular function.

Interaction with TET Enzymes: An Unresolved Question

The Ten-Eleven Translocation (TET) family of dioxygenases are central to active DNA demethylation. They iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), which are then recognized and excised by the base excision repair machinery.

Currently, there is a significant gap in the literature regarding the interaction between TET enzymes and 5ClC. It is unknown whether TET enzymes can recognize and oxidize 5ClC, potentially as a pathway for its removal, or if 5ClC acts as an inhibitor of TET activity, which would further promote a state of hypermethylation. This remains a critical area for future research to fully understand the fate and consequences of this lesion.

cluster_0 Normal Epigenetic Maintenance cluster_1 5ClC-Mediated Epigenetic Disruption Unmethyl_CpG Unmethylated CpG Hemi_5mC Hemi-methylated CpG (Post-replication) Unmethyl_CpG->Hemi_5mC Replication Gene_ON Gene Expression ON Unmethyl_CpG->Gene_ON DNMT1_norm DNMT1 Hemi_5mC->DNMT1_norm Recruits Full_5mC Symmetrically Methylated CpG MeCP2_norm MeCP2 & Co-repressors Full_5mC->MeCP2_norm Recruits Gene_OFF Gene Expression OFF DNMT1_norm->Full_5mC Methylates Daughter Strand MeCP2_norm->Gene_OFF Induces Inflammation Inflammation (HOCl) Unmethyl_CpG2 Unmethylated CpG Inflammation->Unmethyl_CpG2 Damages Hemi_5ClC Hemi-chlorinated CpG (5ClC on one strand) Unmethyl_CpG2->Hemi_5ClC Forms DNMT1_ab DNMT1 Hemi_5ClC->DNMT1_ab Recruits (Mimics 5mC) MeCP2_ab MeCP2 & Co-repressors Hemi_5ClC->MeCP2_ab Recruits (Mimics 5mC) Full_5mC2 Symmetrically Methylated CpG Full_5mC2->MeCP2_ab Recruits Gene_OFF2 Aberrant Gene Silencing DNMT1_ab->Full_5mC2 Fraudulently Methylates Daughter Strand MeCP2_ab->Gene_OFF2 Induces

Figure 2. Comparison of normal epigenetic maintenance versus 5ClC-induced disruption.

Quantitative Data on 5ClC Interactions

Quantitative analysis of the binding affinities and enzymatic activities involving 5ClC is essential for understanding its biological potency. While data remains limited, studies on the MeCP2 methyl-binding domain (MBD) provide key insights.

Protein DomainDNA SubstrateDissociation Constant (Kd)ImplicationReference
MeCP2-MBDSymmetrically Methylated (5mC/5mC)33 ± 1.2 nMHigh-affinity binding, baseline for comparison.[5]
MeCP2-MBDHemi-chlorinated (5mC/5ClC)39 ± 2.0 nM5ClC is recognized with nearly identical high affinity to 5mC.[5]
MeCP2-MBDUnmethylated (C/C)>3000 nMMBD has very low affinity for unmethylated DNA.[5]

Table 1: Comparative Binding Affinities of MeCP2-MBD to DNA Substrates. The data clearly demonstrates that from the perspective of the MeCP2 methyl-binding domain, this compound is indistinguishable from 5-methylcytosine, supporting its role as a potent molecular mimic.[5] Quantitative kinetic data for DNMT1 and TET enzymes with 5ClC substrates are not yet available in the literature and represent a key area for future investigation.

Experimental Protocols

Studying 5ClC requires specialized techniques for its detection, quantification, and mapping.

Quantification of Global 5ClC by GC-MS

Gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution is a highly sensitive and specific method for quantifying the total amount of 5ClC in a genomic DNA sample.

Methodology Overview:

  • DNA Hydrolysis: Genomic DNA is hydrolyzed to its constituent bases. During this process, 5ClC quantitatively deaminates to form 5-chlorouracil (5ClU). Therefore, 5ClU is the analyte that is actually measured.

  • Isotope Dilution: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled 5ClU) is added to the sample. This allows for precise quantification by correcting for sample loss during processing.

  • Derivatization: The DNA hydrolysate is derivatized, for example with pentafluorobenzyl bromide, to make the analytes volatile for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The components are separated by the gas chromatograph and then ionized and detected by the mass spectrometer.

  • Quantification: The abundance of 5ClC (measured as 5ClU) is determined by comparing the signal intensity of the native analyte to that of the stable isotope-labeled internal standard.

Genome-Wide Mapping of 5ClC: A Methodological Frontier

Currently, a validated, widely adopted protocol for mapping 5ClC at single-base resolution across the genome (analogous to bisulfite sequencing for 5mC) has not been established. Standard sodium bisulfite treatment, which converts cytosine to uracil but leaves 5mC unchanged, would likely also deaminate 5ClC to 5ClU, which would then be read as thymine after PCR. This would make 5ClC indistinguishable from unmethylated cytosine.

Developing a "chloro-bisulfite" sequencing method or an affinity-based enrichment approach followed by sequencing is a critical next step for the field. Such a method would be essential for identifying "hotspots" of 5ClC formation and understanding its specific gene targets.

start Start: Genomic DNA Sample hydrolysis 1. DNA Hydrolysis (5ClC → 5ClU) start->hydrolysis isotope 2. Add Stable Isotope Internal Standard hydrolysis->isotope deriv 3. Chemical Derivatization isotope->deriv gcms 4. GC-MS Analysis deriv->gcms quant 5. Quantification (Ratio of native to isotope signal) gcms->quant end Result: Global 5ClC Level quant->end

Figure 3. Experimental workflow for the quantification of 5ClC by GC-MS.

Implications for Disease and Drug Development

The ability of 5ClC to induce heritable gene silencing provides a powerful mechanistic explanation for the well-documented link between chronic inflammation and cancer.[1][2] By promoting the methylation and silencing of tumor suppressor genes, 5ClC can contribute to malignant transformation. This has several implications:

  • Biomarkers: The level of 5ClC in tissues could serve as a biomarker for inflammation-associated cancer risk or disease progression.

  • Therapeutic Targets: The enzymes involved in 5ClC formation, such as MPO, represent potential targets for preventative therapies in patients with chronic inflammatory diseases.

  • Epigenetic Drugs: The presence of 5ClC-induced hypermethylation suggests that tumors arising from inflammatory contexts may be particularly susceptible to treatment with DNA demethylating agents (e.g., decitabine, azacitidine) that can reverse this aberrant silencing.

Conclusion and Future Directions

This compound is more than just a DNA lesion; it is an epigenetic imposter that can corrupt the cellular memory encoded in DNA methylation patterns. By mimicking 5-methylcytosine, it misdirects the core machinery of epigenetic inheritance, leading to stable and aberrant gene silencing. This process provides a tangible molecular bridge between chronic inflammation and the epigenetic alterations that drive cancer.

Key areas for future research are paramount for advancing our understanding:

  • Elucidating the interaction between TET enzymes and 5ClC to determine if an enzymatic removal pathway exists.

  • Developing robust, single-base resolution mapping technologies to identify the specific genomic loci vulnerable to 5ClC formation.

  • Conducting comprehensive kinetic analyses of DNMT1 and 5ClC-containing DNA to quantify its impact on methylation fidelity.

Answering these questions will not only deepen our fundamental understanding of epigenetic regulation but also pave the way for novel diagnostic and therapeutic strategies targeting inflammation-driven diseases.

References

The Dual Threat of 5-Chlorocytosine: A Technical Guide to its Mutagenic and Epigenetic Potential in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 5-Chlorocytosine (5-ClC) is a significant DNA lesion formed in tissues experiencing chronic inflammation through the action of immune-cell-derived hypochlorous acid.[1][2] Initially identified as a biomarker for inflammatory diseases, emerging evidence reveals its potent biological activities that mechanistically link inflammation to carcinogenesis.[1][3] This molecule presents a dual threat to genomic integrity: it is intrinsically mutagenic, inducing a specific pattern of transition mutations, and it acts as a fraudulent epigenetic marker, mimicking 5-methylcytosine to alter gene expression patterns.[1][3] This technical guide provides an in-depth analysis of the mutagenic and epigenetic consequences of 5-ClC in mammalian cells, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways for researchers, scientists, and drug development professionals.

Introduction: The Origin and Impact of this compound

During the inflammatory response, activated phagocytes generate reactive chlorine species, including hypochlorous acid (HOCl), which can chlorinate DNA bases.[4] The most abundant product of this reaction is this compound (5-ClC).[2] Elevated levels of 5-ClC have been detected in murine models and human patients with inflammatory conditions, positioning it as a key biomarker.[1][2] The persistence of 5-ClC in the genome is particularly concerning because, unlike many other DNA lesions, no specific base excision repair activity for it has been identified in mammalian cells.[3][5] This lack of repair allows 5-ClC to accumulate, where it can exert its deleterious effects through two primary mechanisms:

  • Direct Mutagenesis: By acting as a mimic of thymine during DNA replication, 5-ClC can lead to direct mispairing and subsequent heritable mutations.[1][6]

  • Epigenetic Perturbation: The chlorine atom at the 5th position of the cytosine ring makes 5-ClC a structural and chemical mimic of 5-methylcytosine (5-mC), the canonical epigenetic mark.[3][5] This allows it to hijack the cell's epigenetic machinery, leading to aberrant DNA methylation and gene silencing.[3][7]

Mutagenic Profile of this compound

Recent studies have elucidated the direct mutagenic potential of 5-ClC when introduced into mammalian cells as the deoxynucleoside, 5-chloro-2'-deoxycytidine (5CldC).

Quantitative Analysis of Mutagenicity

Treatment of mouse embryonic fibroblasts (MEFs) with 5CldC results in a significant, dose-dependent increase in mutation frequency. The gpt forward mutation assay quantitatively demonstrates this effect, as summarized in the table below.

TreatmentConcentrationDurationMutation Frequency (mutants per 10⁶ gpt genes)Fold Increase vs. Untreated Control
Untreated ControlN/A72 h~7-81.0x
2'-deoxycytidine (dC)0.3 mM72 h~7-8~1.0x
5-chloro-2'-deoxycytidine (5CldC)0.3 mM72 h~40>5.0x[1][2]
Table 1. Summary of quantitative data from the gpt forward mutation assay in mouse embryonic fibroblasts (MEFs) treated with 5CldC. Data indicates that 5CldC is highly mutagenic compared to untreated and dC-treated controls.[1][2]
Mutational Spectrum and Mechanism

High-resolution sequencing of mutants reveals a distinct mutational signature for 5-ClC.

  • Dominant Mutation Type: The vast majority of induced mutations are C→T transitions, which manifest as CG→TA changes in the double-stranded DNA.[1][2]

  • Sequence Context: These transitions occur predominantly in 5'-GC(Y)-3' contexts, where Y is a pyrimidine (C or T).[1] Intriguingly, mutations are less frequent in CpG sites, which are the primary locations for DNA methylation.[1]

  • Proposed Mechanism: The C→T transition signature is consistent with 5-ClC acting as a thymine mimic during DNA replication.[1][6] The polymerase misinterprets the 5-ClC in the template strand and incorporates an adenine opposite to it. In the subsequent round of replication, this adenine correctly pairs with a thymine, completing the C:G to T:A transition.

G A 5-ClC in DNA Template Strand (Original C:G pair) B DNA Replication (Polymerase Action) A->B C 5-ClC mispairs with Adenine (A) (5-ClC acts as a Thymine mimic) B->C D Intermediate Heteroduplex (5-ClC:A) C->D E Second Round of Replication D->E F T:A pair is formed (Mutation is fixed) E->F

Figure 1. Proposed mechanism for 5-ClC-induced C→T transition mutations.

Epigenetic Consequences of 5-ClC Incorporation

Beyond its direct mutagenic effects, 5-ClC can induce heritable changes in gene expression by acting as an epigenetic mimic.

Mimicry of 5-Methylcytosine and Gene Silencing

Studies using Chinese Hamster Ovary (CHO-K1) cells have shown that when 5-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP) is introduced into cells, it can be incorporated into DNA and lead to the silencing of the hprt gene.[3][7] This effect is comparable to that of 5-methyl-2'-deoxycytidine-5'-triphosphate (MedCTP) and is not observed with unmodified dCTP.[3] The silencing is a result of hypermethylation of the hprt promoter, confirming that 5-ClC in DNA can misdirect the cell's maintenance methyltransferase machinery to methylate previously unmethylated CpG sites.[3][8]

Electroporated NucleotideSelection AgentOutcomeReversibility with 5-aza-2'-deoxycytidine (DAC)Mechanism
dCTP6-Thioguanine (6TG)Cell DeathN/AHPRT metabolizes 6TG to toxic nucleotide
MedCTP6-Thioguanine (6TG)Cell Survival (hprt silenced)YesEpigenetic Silencing (Hypermethylation)
CldCTP6-Thioguanine (6TG)Cell Survival (hprt silenced)[3][8]Yes[3]Epigenetic Silencing (Hypermethylation)[3]
Table 2. Epigenetic silencing of the hprt gene in CHO-K1 cells following electroporation with modified cytosine triphosphates. Survival in 6TG indicates gene silencing, and reversal by DAC confirms an epigenetic mechanism.[3]

Cellular Response and DNA Damage Signaling

While no direct repair pathway for 5-ClC has been identified, its presence as a DNA lesion is expected to trigger a general DNA Damage Response (DDR).[3][5] The DDR is a complex signaling network that senses DNA damage and coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

cluster_input DNA Damage Induction cluster_sensors Sensors cluster_transducers Transducers / Mediators cluster_effectors Effector Outcomes Damage This compound (DNA Lesion) ATM ATM Damage->ATM ATR ATR Damage->ATR Repair DNA Repair Pathways (BER, NER, HR, etc.) Damage->Repair No direct repair known for 5-ClC Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 p53 p53 Arrest Cell Cycle Arrest (G1/S, Intra-S, G2/M) p53->Arrest Apoptosis Apoptosis p53->Apoptosis Chk1->p53 Chk1->Arrest Chk2->p53 Chk2->Arrest

Figure 2. Generalized DNA Damage Response (DDR) pathway activated by DNA lesions.

Key Experimental Protocols

Assessment of Mutagenicity using the gpt Forward Mutation Assay

This protocol is used to quantify the mutagenic frequency of 5CldC in mammalian cells.

  • Cell Culture and Treatment: Mouse embryonic fibroblasts (MEFs) derived from gptΔ C57BL/6J mice are cultured in standard medium. Cells are treated with varying concentrations of 5CldC (e.g., 0-1 mM) for a defined period, typically 72 hours. A vehicle control and a non-mutagenic control (e.g., 2'-deoxycytidine) are run in parallel.[1]

  • Cell Viability: Cell viability is assessed after treatment (e.g., using Trypan Blue exclusion) to determine the cytotoxic effects of the compound and select an appropriate concentration for the mutation assay (e.g., 0.3 mM, which yields 60-70% viability).[1]

  • Mutant Selection: After treatment, cells are harvested and plated in a selective medium containing 6-thioguanine (6-TG). Only cells with a mutation in the gpt gene, rendering the GPT enzyme non-functional, can survive, as they cannot metabolize 6-TG into a toxic nucleotide.

  • Mutation Frequency Calculation: The number of 6-TG resistant colonies is counted and normalized to the total number of viable cells plated (determined by plating a separate aliquot in non-selective medium). The result is expressed as mutants per 10⁶ cells.[1][2]

  • Mutational Spectrum Analysis: Genomic DNA is isolated from independent 6-TG resistant colonies. The gpt gene is then amplified by PCR and sequenced to identify the specific base changes, providing a high-resolution mutational spectrum.[1]

start_node start_node process_node process_node decision_node decision_node data_node data_node end_node end_node A Culture gptΔ MEF Cells B Treat cells with 5CldC, dC (control), and vehicle A->B C Incubate for 72 hours B->C D Plate cells in two media types C->D E Non-selective medium (for viability) D->E F Selective medium (with 6-Thioguanine) D->F G Count colonies E->G H Count colonies F->H I Calculate Mutation Frequency G->I H->I J Isolate gDNA from mutant colonies H->J K PCR & Sequence gpt gene J->K L Determine Mutational Spectrum K->L

Figure 3. Experimental workflow for the gpt forward mutation assay.

Assessment of Epigenetic Silencing via the hprt Gene Assay

This protocol is used to determine if a compound can induce epigenetic gene silencing.[3]

  • Cell Line: CHO-K1 cells, which are hemizygous for the hprt gene, are used.

  • Introduction of Nucleotide: Cells are electroporated with the triphosphate form of the test nucleotide (e.g., CldCTP), a positive control (MedCTP), and a negative control (dCTP). Electroporation settings (e.g., 950 μF and 200 V) are optimized for the cell line.[3]

  • Recovery and Selection: Post-electroporation, cells recover in complete medium for 5-7 days. Subsequently, they are plated in a selective medium containing 6-thioguanine (6-TG). Cells in which the hprt gene has been silenced will survive.[3]

  • Confirmation of Epigenetic Mechanism:

    • Reversion: 6-TG resistant colonies are treated with a demethylating agent, such as 5-aza-2'-deoxycytidine (DAC).

    • Counter-Selection: After DAC treatment, cells are plated in HAT medium (hypoxanthine, aminopterin, thymidine). Only cells that have re-expressed the HPRT enzyme can survive in HAT medium. Survival confirms that the initial silencing was due to a reversible epigenetic event (hypermethylation) rather than a permanent genetic mutation.[3]

  • Molecular Analysis: DNA is isolated from the 6-TG resistant cells (before and after DAC treatment) and subjected to bisulfite pyrosequencing of the hprt promoter region to directly confirm changes in CpG methylation status.[3]

Conclusion and Implications for Drug Development

This compound is a potent, endogenously produced molecule with significant implications for human health. Its dual capacity to act as both a mutagen and an epigenetic disruptor provides a compelling mechanistic link between chronic inflammation and cancer.[1][3] For researchers and drug development professionals, understanding the impact of 5-ClC is critical. It can serve as a valuable biomarker for assessing the risk associated with chronic inflammatory diseases and for monitoring the efficacy of anti-inflammatory therapies. Furthermore, the pathways that respond to or are disrupted by 5-ClC may represent novel targets for therapeutic intervention aimed at preventing the progression from inflammation to malignancy. Further research into the cellular processing of 5-ClC, the specific DNA polymerases involved in its mutagenic bypass, and its interaction with the full spectrum of epigenetic readers and writers will be crucial in fully elucidating its role in pathology.

References

chemical and physical properties of 5-Chlorocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorocytosine (5-ClC) is a halogenated derivative of the pyrimidine nucleobase cytosine. It has garnered significant interest in the scientific community due to its role as a biomarker for inflammation- and oxidative stress-induced DNA damage. The formation of 5-ClC in genomic DNA can have profound biological consequences, including alterations in DNA methylation patterns and potential mutagenicity, linking it to the etiology of various diseases, including cancer. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its study, and a visualization of its role in experimental workflows.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in research and development.

General and Physical Properties
PropertyValueSource
Molecular Formula C₄H₄ClN₃O--INVALID-LINK--
Molecular Weight 145.55 g/mol --INVALID-LINK--[1]
Appearance White crystalline solid-
Melting Point >288 °C (decomposes)--INVALID-LINK--[2]
Boiling Point Decomposes--INVALID-LINK--[2]
Solubility Soluble in DMSO. Limited solubility in water and PBS (pH 7.2).-
pKa 7.34 ± 0.10 (Predicted)--INVALID-LINK--[2]
Spectroscopic Properties

Spectroscopic data is critical for the identification and quantification of this compound.

UV-Visible Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for the free base is limited. However, a 2024 study on 5-chloro-2'-deoxycytidine (a closely related nucleoside) in DMF-d7 provides valuable reference points.[3]

¹H NMR of 5-chloro-2'-deoxycytidine in DMF-d7 (400 MHz): [3]

  • δ 8.36 (s, 1H, H6)

  • δ 7.80 (s, 1H, NH₂)

  • δ 7.27 (s, 1H, NH₂)

  • δ 6.28 (t, 1H, H1')

  • δ 5.35 (s, 1H, 5'-OH)

  • δ 5.29 (s, 1H, 3'-OH)

  • δ 4.45 (m, 1H, H3')

  • δ 3.95 (q, 1H, H4')

  • δ 3.80 (q, 2H, H5')

  • δ 2.32 (ddd, 1H, H2')

  • δ 2.20 (dt, 1H, H2')

¹³C NMR of 5-chloro-2'-deoxycytidine in DMF-d7: [3] The study also reports the gCOSY and ¹³C-NMR spectra, which are crucial for the complete structural elucidation.

Infrared (IR) Spectroscopy

The vibrational spectrum of this compound has been recorded and analyzed, confirming its existence in the amino-oxo tautomeric form in the solid state.[4] Key vibrational modes have been assigned, providing a characteristic fingerprint for this molecule.[4]

Experimental Protocols

Synthesis of this compound-Containing Oligonucleotides

This protocol is adapted from a method for synthesizing oligonucleotides containing this compound, which is crucial for studying its effects on DNA structure, function, and interactions with proteins.[5]

1. Preparation of the this compound Phosphoramidite Synthon: [5]

  • Start with the chlorination of 2'-deoxyuridine.
  • Convert the chlorinated product to its O⁴-ethyl analogue.
  • This synthon is then ready for standard solid-phase oligonucleotide synthesis.

2. Solid-Phase Oligonucleotide Synthesis: [5]

  • Utilize standard phosphoramidite chemistry on a DNA synthesizer.
  • Incorporate the this compound phosphoramidite at the desired positions in the oligonucleotide sequence.

3. Deprotection and Purification: [5]

  • The amino group of this compound is formed by the displacement of the O⁴-ethyl group during the final ammonia deprotection step.
  • Purify the resulting oligonucleotide using standard methods such as HPLC to ensure high purity.

4. Characterization:

  • Confirm the identity and purity of the synthesized oligonucleotide using mass spectrometry.

Analysis of this compound's Effect on DNA Methylation

This experimental workflow is designed to investigate how the incorporation of this compound into cellular DNA can alter methylation patterns, a key epigenetic modification.

1. Cell Culture:

  • Culture a suitable mammalian cell line, for example, Chinese Hamster Ovary (CHO-K1) cells, which are hemizygous for a reporter gene like hprt.

2. Introduction of this compound:

  • Synthesize 5-chloro-2'-deoxycytidine-5'-triphosphate (5-Cl-dCTP).
  • Introduce 5-Cl-dCTP into the cultured cells via electroporation. This allows the modified nucleotide to be incorporated into the genomic DNA during replication.

3. Selection of Cells with Altered Gene Expression:

  • If using the hprt reporter system, select for cells in which the hprt gene has been silenced by growing them in a medium containing 6-thioguanine. Only cells that have lost HPRT function will survive.

4. DNA Isolation and Bisulfite Conversion:

  • Isolate genomic DNA from the selected cell populations.
  • Treat the DNA with sodium bisulfite. This process converts unmethylated cytosine residues to uracil, while 5-methylcytosine and this compound remain unchanged.

5. PCR Amplification and Pyrosequencing:

  • Amplify the promoter region of the target gene (e.g., hprt) using PCR with primers specific for the bisulfite-converted DNA.
  • Analyze the PCR products by pyrosequencing to quantify the percentage of methylation at specific CpG sites. This will reveal any changes in the methylation pattern induced by the incorporation of this compound.

Visualizations

Experimental Workflow for Studying DNA Methylation Changes Induced by this compound

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_selection Selection & DNA Isolation cluster_analysis Methylation Analysis cluster_result Result cell_culture CHO-K1 Cell Culture electroporation Electroporation with 5-Cl-dCTP cell_culture->electroporation selection 6-Thioguanine Selection electroporation->selection dna_isolation Genomic DNA Isolation selection->dna_isolation bisulfite Bisulfite Conversion dna_isolation->bisulfite pcr PCR Amplification of Target Gene bisulfite->pcr pyrosequencing Pyrosequencing pcr->pyrosequencing result Quantification of Methylation Changes pyrosequencing->result

Caption: Workflow for analyzing this compound's impact on DNA methylation.

Conclusion

This compound is a critically important molecule at the interface of DNA damage, inflammation, and epigenetics. Understanding its chemical and physical properties is fundamental for researchers studying its biological roles. The provided experimental protocols offer a starting point for the synthesis of tools to study its effects and for the analysis of its impact on cellular processes like DNA methylation. The continued investigation of this compound is poised to provide further insights into the mechanisms of inflammation-driven diseases and may reveal new avenues for therapeutic intervention.

References

5-Chlorocytosine: A Deceptive Epigenetic Signal Hijacking Cellular Machinery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the epigenome is paramount for normal cellular function, with DNA methylation playing a central role in gene regulation. This guide delves into the deceptive nature of 5-chlorocytosine (5-ClC), a DNA lesion arising from inflammation-associated oxidative stress. While structurally similar to the canonical epigenetic mark 5-methylcytosine (5mC), 5-ClC acts as a fraudulent signal, usurping the cell's epigenetic machinery to induce heritable gene silencing. This document provides a comprehensive overview of the formation of 5-ClC, its molecular mimicry of 5mC, and the downstream consequences for gene expression. We present detailed experimental protocols for the study of 5-ClC, quantitative data on its effects, and visual representations of the key pathways and experimental workflows to facilitate a deeper understanding of this insidious epigenetic modifier. The insights provided are critical for researchers in epigenetics, cancer biology, and toxicology, as well as for professionals involved in the development of therapeutics targeting epigenetic dysregulation.

Introduction: The Rise of a Fraudulent Epigenetic Mark

Chronic inflammation is a known driver of various pathologies, including cancer. One of the mechanisms linking inflammation to disease is the production of reactive oxygen and chlorine species by immune cells, which can lead to DNA damage. A particularly insidious product of this damage is this compound (5-ClC), formed by the reaction of hypochlorous acid (HOCl) with cytosine residues in DNA.[1][2]

What makes 5-ClC a significant threat is its remarkable structural similarity to 5-methylcytosine (5mC), the primary epigenetic mark for gene silencing in mammals.[3][4][5] This molecular mimicry allows 5-ClC to be recognized by the cellular machinery that reads and propagates epigenetic signals, leading to the fraudulent methylation of previously unmethylated CpG sites.[1][6] This, in turn, can trigger heritable silencing of genes, a phenomenon that has been implicated in carcinogenesis.[1][7] Unlike many other DNA lesions, no specific repair mechanism for 5-ClC has been identified, suggesting it may accumulate in the genome over time.[1]

This guide will explore the multifaceted role of 5-ClC as a fraudulent epigenetic signal, providing the necessary technical details for its study and comprehension.

Formation and Molecular Mimicry of this compound

The formation of 5-ClC in a biological context is a direct consequence of inflammation. Activated phagocytes produce hypochlorous acid, which can chlorinate the C5 position of cytosine in DNA.[2]

Diagram 1: Formation of this compound

Formation of this compound (5-ClC) from Cytosine. Cytosine Cytosine This compound This compound (5-ClC) Cytosine->this compound Hypochlorous Acid (HOCl) (from activated phagocytes)

Caption: Formation of this compound (5-ClC) from Cytosine.

Once formed, 5-ClC's structural resemblance to 5mC allows it to be misinterpreted by the cell's epigenetic machinery. This includes DNA methyltransferases (DNMTs) and methyl-CpG-binding domain (MBD) proteins, which are key players in establishing and maintaining DNA methylation patterns.[1][4] In vitro studies have shown that 5-ClC can misdirect the human maintenance methylase to fraudulently methylate adjacent CpG sites.[1]

Consequences of this compound Incorporation

The incorporation of 5-ClC into DNA has two major and interconnected consequences: epigenetic alterations and mutagenesis.

Epigenetic Perturbation and Gene Silencing

The primary epigenetic consequence of 5-ClC is the induction of de novo DNA methylation, leading to transcriptional silencing. This has been demonstrated in mammalian cells where the introduction of 5-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP) resulted in the silencing of the hprt gene.[1][7] This silencing was shown to be heritable and reversible by treatment with the demethylating agent 5-aza-2'-deoxycytidine, confirming an epigenetic mechanism.[1]

Diagram 2: 5-ClC as a Fraudulent Epigenetic Signal

Signaling pathway of 5-ClC leading to gene silencing. cluster_0 Inflammation cluster_1 DNA Damage cluster_2 Epigenetic Machinery Hijacking cluster_3 Downstream Effects Activated Phagocytes Activated Phagocytes Hypochlorous Acid Hypochlorous Acid Activated Phagocytes->Hypochlorous Acid Cytosine Cytosine This compound This compound DNMTs DNA Methyltransferases (DNMTs) This compound->DNMTs Mimics 5mC, recruits Unmethylated CpG Unmethylated CpG Site Methylated CpG Methylated CpG Site Gene Silencing Gene Silencing Methylated CpG->Gene Silencing Hypochlorous AcidCytosine Hypochlorous AcidCytosine Hypochlorous AcidCytosine->this compound DNMTsUnmethylated CpG DNMTsUnmethylated CpG DNMTsUnmethylated CpG->Methylated CpG Fraudulent Methylation

Caption: Signaling pathway of 5-ClC leading to gene silencing.

Mutagenic Potential

In addition to its epigenetic effects, 5-ClC is also mutagenic. It can be misread by DNA polymerases during replication, leading to C-to-T transition mutations.[6] This suggests that 5-ClC can act as a thymine mimic.[6] The mutagenic properties of 5-ClC contribute to the genomic instability observed in inflamed tissues.

Quantitative Data on the Effects of this compound

The following table summarizes key quantitative findings from studies on 5-ClC.

ParameterObservationCell/SystemReference
Gene Silencing Electroporation with CldCTP led to the survival of cells in 6-thioguanine selection, indicating hprt gene silencing.CHO-K1 cells[1]
DNA Methylation After CldCTP electroporation and selection, average methylation across 38 CpG sites in the hprt promoter was 78% (SD 19%).CHO-K1 cells[1]
Mutation Frequency 5-chloro-2'-deoxycytidine (5CldC) treatment (0.3 mM for 72h) resulted in a >5-fold increase in mutation frequency compared to untreated controls.Mouse embryonic fibroblasts (MEFs)[6]
Polymerase Fidelity Klenow exo minus polymerase inserts guanine opposite a template 5-ClC, showing no discrimination between 5-ClC and cytosine.In vitro[1]
DNA Stability Replacement of cytosine with 5-ClC has a negligible impact on oligonucleotide melting temperatures.In vitro[1]
Endogenous Levels Levels of 5-ClC in untreated calf thymus DNA and human placental DNA were 0.6 and 6.6 adducts per 10^7 cytosines, respectively.Calf thymus and human placental DNA[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 5-ClC.

Synthesis of 5-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP)

Objective: To synthesize the triphosphate form of this compound for introduction into cells.

Methodology:

  • Synthesis of 5-chloro-2'-deoxycytidine: This is achieved by chlorination of 2'-deoxyuridine followed by conversion to the O(4)-ethyl analog. The amino group is then added by displacement of the O(4)-ethyl group during ammonia deprotection.[8]

  • Triphosphorylation: 5-chloro-2'-deoxycytidine is reacted with phosphorus oxychloride under argon on ice. Tributylammonium pyrophosphate in anhydrous dimethylformamide is added, followed by tributylamine.[1]

  • Purification: The reaction is monitored and the product purified using high-performance liquid chromatography (HPLC) on a MonoQ column with a gradient of triethylammonium acetate in water.[1]

  • Confirmation: The final product is confirmed by electrospray mass spectrometry.[1]

Introduction of CldCTP into Mammalian Cells via Electroporation

Objective: To introduce CldCTP into the nucleotide pool of replicating mammalian cells.

Methodology:

  • Cell Preparation: Chinese Hamster Ovary (CHO-K1) cells, hemizygous for the hprt gene, are cultured to confluency.

  • Electroporation: Cells are harvested, washed, and resuspended in electroporation buffer. CldCTP (or control triphosphates like dCTP and MedCTP) is added to the cell suspension. Electroporation is performed using appropriate voltage and capacitance settings.

  • Post-Electroporation Culture: Cells are transferred to fresh culture medium and allowed to recover.

Diagram 3: Experimental Workflow for Assessing 5-ClC Induced Gene Silencing

Workflow for assessing 5-ClC induced gene silencing. Cell Culture Culture CHO-K1 cells (hprt+/-) Electroporation Electroporate with CldCTP, dCTP, or MedCTP Cell Culture->Electroporation Selection Select with 6-thioguanine (6-TG) Electroporation->Selection Analysis Analyze surviving colonies Selection->Analysis DNA Isolation Isolate Genomic DNA Analysis->DNA Isolation Reactivation Treat with 5-aza-dC and select in HAT medium Analysis->Reactivation Bisulfite Sequencing Bisulfite Pyrosequencing of hprt promoter DNA Isolation->Bisulfite Sequencing

Caption: Workflow for assessing 5-ClC induced gene silencing.

Analysis of DNA Methylation by Bisulfite Pyrosequencing

Objective: To quantify the methylation status of specific CpG sites.

Methodology:

  • Genomic DNA Isolation: Genomic DNA is extracted from cultured cells using a standard phenol-chloroform extraction protocol.[9]

  • Bisulfite Conversion: One microgram of genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5-methylcytosines and 5-chlorocytosines remain unchanged.[1]

  • PCR Amplification: The region of interest (e.g., the hprt promoter) is amplified by PCR using primers specific for the bisulfite-converted DNA.

  • Pyrosequencing: The PCR product is subjected to pyrosequencing, which quantitatively determines the percentage of methylation at each CpG site by detecting the ratio of cytosine to thymine (derived from uracil) at that position.[1]

Detection and Quantification of 5-ClC in DNA by GC-MS

Objective: To measure the levels of 5-ClC in DNA samples.

Methodology:

  • DNA Hydrolysis: DNA is hydrolyzed to its constituent bases. During acid hydrolysis (e.g., with formic acid), 5-ClC can undergo deamination to 5-chlorouracil (5-ClU).[2][8]

  • Stable Isotope Dilution: A known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₃]-5-ClU) is added to the sample.

  • Derivatization: The hydrolyzed bases are derivatized (e.g., with pentafluorobenzyl bromide) to make them volatile for gas chromatography.[2]

  • GC-MS Analysis: The derivatized sample is analyzed by gas chromatography coupled with negative ion chemical ionization mass spectrometry (GC/NICI/MS). The amount of 5-ClC is quantified by comparing the signal of the analyte to that of the internal standard.[2]

The Broader Context: 5-ClC and Other Cytosine Modifications

The discovery of 5-ClC adds another layer of complexity to the already intricate landscape of cytosine modifications, which includes 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[4][10][11][12][13][14][15][16][17][18][19] While 5hmC, 5fC, and 5caC are now recognized as intermediates in active DNA demethylation pathways mediated by TET enzymes, 5-ClC appears to be a purely pathological modification that hijacks the epigenetic system.[14][15][19]

Implications for Drug Development

The role of 5-ClC as a fraudulent epigenetic signal has significant implications for drug development.

  • Therapeutic Targets: The enzymes involved in the inflammatory response that leads to 5-ClC formation could be potential therapeutic targets for preventing this form of epigenetic dysregulation.

  • Diagnostic Biomarkers: The presence of 5-ClC in DNA could serve as a biomarker for chronic inflammation and associated cancer risk.

  • Epigenetic Drugs: Understanding how 5-ClC interacts with epigenetic writers, readers, and erasers can inform the development of more specific epigenetic drugs.

Conclusion

This compound is a compelling example of how DNA damage can directly intersect with and corrupt the epigenetic machinery of the cell. Its ability to mimic 5-methylcytosine and induce fraudulent, heritable gene silencing provides a tangible mechanistic link between inflammation and the epigenetic alterations frequently observed in cancer. The technical guidance provided in this document is intended to equip researchers and drug development professionals with the knowledge and tools necessary to further investigate this deceptive epigenetic signal and its role in human health and disease. Further research into the prevalence of 5-ClC in various inflammatory conditions and its precise interactions with the epigenetic machinery will be crucial for developing novel diagnostic and therapeutic strategies.

References

The In Vivo Landscape of 5-Chlorocytosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the occurrence, quantification, and biological implications of 5-Chlorocytosine (5ClC), a critical DNA modification linked to inflammation and carcinogenesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5ClC, including detailed experimental protocols and a summary of its known in vivo levels.

Introduction

This compound (5ClC) is a modified DNA base that emerges in vivo under conditions of chronic inflammation. Its formation is a direct consequence of the inflammatory response, where immune cells, particularly neutrophils, release myeloperoxidase (MPO). This enzyme catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, which then reacts with cytosine residues in DNA to form 5ClC. The presence of 5ClC in genomic DNA is not benign; it is recognized as a biomarker for inflammatory conditions and is increasingly implicated in the etiology of cancer. 5ClC can induce C-to-T transition mutations and also function as an epigenetic mimic of 5-methylcytosine, potentially leading to aberrant gene silencing. This guide delves into the current understanding of 5ClC's in vivo occurrence, presents available quantitative data, and provides detailed methodologies for its detection and analysis.

Data Presentation: In Vivo Occurrence and Levels of this compound

The quantification of 5ClC in vivo has been a focal point of research aimed at understanding its physiological and pathological roles. While data across a wide range of tissues and conditions remain an active area of investigation, existing studies provide valuable benchmarks. The following table summarizes the reported levels of this compound in various biological samples.

Biological SampleConditionThis compound Level (adducts per 107 cytosines)Reference
Calf Thymus DNAUntreated0.6[1]
Human Placental DNAUntreated6.6[1]

Experimental Protocols

Accurate detection and quantification of this compound are paramount for elucidating its biological significance. The following sections provide detailed protocols for the most common and robust methods employed in 5ClC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas Chromatography-Mass Spectrometry, particularly with negative ion chemical ionization (NICI), is a highly sensitive and specific method for quantifying 5ClC in DNA. Due to the spontaneous deamination of this compound to 5-chlorouracil (5ClU) during DNA hydrolysis, the protocol is designed to quantify 5ClU as a surrogate marker for 5ClC.[1]

1. DNA Isolation and Hydrolysis:

  • Isolate genomic DNA from the tissue or cell sample of interest using a standard DNA extraction kit or protocol.

  • Hydrolyze 50-100 µg of DNA to nucleobases by heating in 88% formic acid at 140°C for 90 minutes.

  • Lyophilize the hydrolysate to dryness.

2. Derivatization:

  • Resuspend the dried hydrolysate in 50 µL of acetonitrile.

  • Add 10 µL of pentafluorobenzyl bromide (PFB-Br) and 10 µL of diisopropylethylamine (DIPEA).

  • Incubate the reaction mixture at room temperature for 30 minutes to derivatize 5ClU.

  • Evaporate the solvent under a stream of nitrogen.

3. GC-MS Analysis:

  • Reconstitute the derivatized sample in 50 µL of isooctane.

  • Inject 1-2 µL of the sample onto a GC-MS system equipped with a capillary column (e.g., DB-5ms).

  • Use a temperature program that allows for the separation of the derivatized 5ClU from other nucleobases. A typical program might be: initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Operate the mass spectrometer in negative ion chemical ionization (NICI) mode.

  • Monitor the characteristic ions for the PFB derivative of 5ClU.

4. Quantification:

  • Prepare a standard curve using known amounts of 5ClU standard that has been subjected to the same derivatization procedure.

  • Quantify the amount of 5ClU in the sample by comparing its peak area to the standard curve.

  • Express the results as the number of 5ClC adducts per a given number of normal cytosine residues.

Immunohistochemistry (IHC) for this compound Detection

Immunohistochemistry allows for the visualization of this compound within the context of tissue architecture. The availability of specific antibodies is a prerequisite for this technique. While commercial antibodies specifically targeting 5ClC are not widely available, custom antibody production or the use of antibodies that cross-react with halogenated pyrimidines may be an option. The following is a general protocol that would need to be optimized based on the specific antibody used.

1. Tissue Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.

  • Dehydrate the tissue through a graded series of ethanol concentrations (e.g., 70%, 95%, 100%).

  • Clear the tissue in xylene and embed in paraffin wax.

  • Cut 4-5 µm thick sections and mount them on positively charged slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the slides in xylene (2 x 10 minutes).

  • Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) and heating in a pressure cooker, steamer, or water bath. The optimal time and temperature should be determined empirically.

  • Allow the slides to cool to room temperature.

4. Immunohistochemical Staining:

  • Wash the slides in a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.

  • Wash the slides with wash buffer.

  • Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.

  • Incubate with the primary antibody against this compound at the optimal dilution overnight at 4°C.

  • Wash the slides with wash buffer.

  • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Wash the slides with wash buffer.

  • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

  • Wash the slides with wash buffer.

5. Visualization and Counterstaining:

  • Develop the signal using a chromogen solution such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

  • Monitor the color development under a microscope.

  • Stop the reaction by rinsing with distilled water.

  • Counterstain the nuclei with hematoxylin.

  • Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.

Visualizations: Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Tissue Damage) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation MPO_Release Myeloperoxidase (MPO) Release from Azurophilic Granules Neutrophil_Activation->MPO_Release H2O2_Production H₂O₂ Production (Respiratory Burst) Neutrophil_Activation->H2O2_Production HOCl_Formation Hypochlorous Acid (HOCl) Formation MPO_Release->HOCl_Formation Catalyzes H2O2_Production->HOCl_Formation Chloride_Ion Chloride Ion (Cl⁻) Chloride_Ion->HOCl_Formation Chlorination Chlorination of Cytosine HOCl_Formation->Chlorination Cytosine_in_DNA Cytosine in DNA Cytosine_in_DNA->Chlorination Five_ClC This compound (5ClC) Chlorination->Five_ClC Biological_Consequences Biological Consequences (Mutation, Epigenetic Alteration) Five_ClC->Biological_Consequences

Inflammation-Induced Formation of this compound.

G Sample_Collection Sample Collection (Tissue Biopsy, Cells) DNA_Isolation DNA Isolation Sample_Collection->DNA_Isolation DNA_Hydrolysis DNA Hydrolysis (to nucleobases) DNA_Isolation->DNA_Hydrolysis Derivatization Derivatization (e.g., with PFB-Br) DNA_Hydrolysis->Derivatization GCMS_Analysis GC-MS/MS Analysis Derivatization->GCMS_Analysis Data_Acquisition Data Acquisition (Chromatograms, Mass Spectra) GCMS_Analysis->Data_Acquisition Quantification Quantification (vs. Standard Curve) Data_Acquisition->Quantification Data_Reporting Data Reporting (5ClC levels) Quantification->Data_Reporting

Experimental Workflow for GC-MS Quantification of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Chlorocytosine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chlorocytosine (5-Cl-C) is a modified DNA base generated by reactive chlorine species, which can be produced during inflammatory responses mediated by enzymes like myeloperoxidase.[1] The presence of this chlorinated adduct in DNA can have significant biological consequences, potentially leading to mutations or altering DNA-protein interactions.[1] To investigate the precise biological and biophysical effects of this lesion, it is essential to incorporate 5-Cl-C into synthetic oligonucleotides at specific sites.

These application notes provide a detailed protocol for the chemical synthesis of this compound-containing oligonucleotides. The strategy involves the preparation of a specialized this compound phosphoramidite synthon, followed by its incorporation into a growing DNA chain using standard automated solid-phase synthesis.[2][3][4] Subsequent deprotection, purification, and characterization steps yield the final high-purity oligonucleotide ready for experimental use.

Overall Synthesis Workflow

The synthesis of 5-Cl-C-containing oligonucleotides is a multi-stage process that begins with the chemical synthesis of the key building block, the phosphoramidite synthon. This synthon is then used in a standard, automated solid-phase synthesis cycle. Following the assembly of the full-length oligonucleotide on the solid support, the product is cleaved and all protecting groups are removed. The final steps involve purification to isolate the target oligonucleotide from synthesis by-products and rigorous characterization to confirm its identity and purity.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Assembly cluster_post Phase 3: Post-Synthesis Synthon_Prep 5-Cl-C Phosphoramidite Synthon Synthesis Solid_Phase Automated Solid-Phase Oligonucleotide Synthesis Synthon_Prep->Solid_Phase Use in synthesis cycle Deprotection Cleavage and Deprotection Solid_Phase->Deprotection Cleave from support Purification HPLC Purification Deprotection->Purification Isolate crude product Characterization Mass Spectrometry & QC Analysis Purification->Characterization Verify purity & identity

Caption: Overall workflow for producing 5-Cl-C oligonucleotides.

Experimental Protocols

Protocol 1: Synthesis of the this compound Phosphoramidite Synthon

A successful method for preparing the this compound phosphoramidite synthon avoids direct chlorination of deoxycytidine, which can be problematic. Instead, the synthesis starts with 2'-deoxyuridine and introduces the N4-amino group in the final deprotection step of the oligonucleotide synthesis.[1]

G dU 2'-Deoxyuridine Cl_dU Chlorination (5-Chloro-2'-deoxyuridine) dU->Cl_dU Chlorinating Agent O4_ethyl O(4)-Ethylation (O(4)-Ethyl intermediate) Cl_dU->O4_ethyl Ethylating Agent DMT 5'-DMT Protection O4_ethyl->DMT DMT-Cl Phosphitylation 3'-Phosphitylation DMT->Phosphitylation Phosphitylating Agent Final_Synthon Final 5-Cl-dC Synthon (Protected Phosphoramidite) Phosphitylation->Final_Synthon

Caption: Key chemical steps for the phosphoramidite synthon synthesis.

Methodology:

  • Chlorination: 2'-deoxyuridine is chlorinated at the 5-position of the pyrimidine ring to yield 5-chloro-2'-deoxyuridine.

  • O(4)-Alkylation: The O(4)-keto group is converted to an O(4)-ethyl group.[1] This intermediate is crucial as the O(4)-ethyl group will be displaced by ammonia in a later step to form the exocyclic amino group of cytosine.[1]

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected with a 4,4'-dimethoxytrityl (DMT) group. This protecting group is acid-labile and essential for the automated solid-phase synthesis cycle.[5]

  • 3'-Hydroxyl Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to produce the final phosphoramidite synthon.

Step Key Reagent Example Purpose
ChlorinationN-Chlorosuccinimide (NCS)Adds chlorine atom to the C5 position of uridine.
O(4)-EthylationTriethyloxonium tetrafluoroborateConverts the C4 carbonyl to an O-ethyl group.
5'-DMT Protection4,4'-Dimethoxytrityl chloride (DMT-Cl)Protects the 5'-OH group for controlled synthesis.
3'-Phosphitylation2-Cyanoethyl N,N-diisopropyl-chlorophosphoramiditeIntroduces the reactive phosphoramidite moiety at the 3'-OH.

Table 1: Reagents and their functions in the synthesis of the 5-Cl-C phosphoramidite synthon.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of the 5-Cl-C phosphoramidite into an oligonucleotide sequence is performed on an automated DNA synthesizer using standard phosphoramidite chemistry.[3][5] The synthesis proceeds in the 3' to 5' direction.[2][3] Each cycle of nucleotide addition consists of four main steps.

G cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Detritylation Step 1: Detritylation (Acid Treatment, e.g., TCA) Coupling Step 2: Coupling (Add Phosphoramidite + Activator) Detritylation->Coupling Exposes 5'-OH Capping Step 3: Capping (Acetic Anhydride) Coupling->Capping Forms P(III) linkage Oxidation Step 4: Oxidation (Iodine Solution) Capping->Oxidation Blocks unreacted sites Oxidation->Detritylation Stabilizes to P(V) linkage (Cycle Repeats)

Caption: The four-step automated solid-phase synthesis cycle.

Methodology:

  • Support: The synthesis begins with the first nucleoside anchored to a solid support, typically controlled pore glass (CPG) or polystyrene.[2][3]

  • Detritylation: The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using an acid like trichloroacetic acid (TCA), exposing the hydroxyl group for the next reaction.[3]

  • Coupling: The 5-Cl-C phosphoramidite synthon (or any standard A, G, C, T phosphoramidite) is activated (e.g., with tetrazole) and delivered to the column to react with the free 5'-hydroxyl group.

  • Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) using reagents like acetic anhydride.[2][3]

  • Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester using an iodine solution.[3]

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.

Parameter Typical Value/Condition Significance
Synthesis Scale40 nmol - 10 µmolDefines the amount of final product.[2]
Solid SupportControlled Pore Glass (CPG)Insoluble matrix for synthesis.[2]
Coupling Efficiency>99% per stepCrucial for obtaining high yield of the full-length product.
Detritylation Reagent3% Trichloroacetic Acid (TCA) in DichloromethaneRemoves the 5'-DMT protecting group.[3]
Oxidation ReagentIodine/Water/PyridineConverts phosphite to stable phosphate linkage.[3]

Table 2: Typical parameters for automated solid-phase synthesis.

Protocol 3: Oligonucleotide Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups on the nucleobases and phosphate backbone must be removed.[6] A key feature of this specific synthesis strategy is that the conversion of the O(4)-ethyl intermediate to the N4-amino group of this compound occurs during this step.[1]

Methodology:

  • Phosphate Deprotection: The cyanoethyl groups on the phosphate backbone are typically removed first.[6] Some protocols use an amine solution in acetonitrile for this step.[7]

  • Cleavage and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide. This single step accomplishes three transformations:

    • Cleaves the oligonucleotide from the solid support.

    • Removes the protecting groups from the standard DNA bases (A, G, C).

    • Displaces the O(4)-ethyl group on the 5-chloro-2'-deoxyuridine intermediate with an amino group, forming the final this compound residue.[1]

Note on Stability: this compound is relatively stable under these deprotection conditions.[1] Only trace amounts of deamination to the corresponding 5-chlorouracil are typically observed.[1] Studies have shown that under harsh acidic hydrolysis (88% formic acid at 140°C), approximately 20% of 5-Cl-C is lost, with only 5% recovered as 5-chlorouracil, indicating its relative stability compared to other modified bases.[1]

Protocol 4: Purification and Characterization

Purification is necessary to remove truncated sequences, capping groups, and other impurities.[8][9] Rigorous characterization confirms the successful synthesis of the target oligonucleotide.

Purification Methodology:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for purifying oligonucleotides.

    • Anion-Exchange (AEX) HPLC: Separates molecules based on the negative charge of the phosphate backbone. This is effective at separating failure sequences (n-1, n-2) from the full-length product.[9]

    • Reversed-Phase (RP) HPLC: Separates based on hydrophobicity. It is also effective for purification and can be made compatible with mass spectrometry.[7]

Characterization Methodology:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified oligonucleotide.[10] This provides direct evidence that the 5-Cl-C modification has been successfully incorporated.

  • Enzymatic Digestion and HPLC Analysis: The oligonucleotide is digested into its constituent nucleosides using enzymes like snake venom phosphodiesterase and alkaline phosphatase.[10] The resulting mixture of nucleosides is then analyzed by HPLC to confirm the base composition and the presence of the 5-chlorodeoxycytidine nucleoside.[10]

Analysis Expected Result Purpose
ESI-Mass SpectrometryObserved mass matches the calculated mass of the 5-Cl-C-containing oligonucleotide.Confirms identity and successful incorporation of the modification.[10]
Anion-Exchange HPLCA single major peak corresponding to the full-length product.Assesses purity and quantifies failure sequences (e.g., n-1).[9]
Enzymatic Digestion + HPLCDetection of a peak with the same retention time as a 5-chlorodeoxycytidine standard.Confirms base composition and integrity of the modified base.[10]

Table 3: Summary of expected characterization results for a purified 5-Cl-C oligonucleotide.

Applications

Oligonucleotides containing this compound are invaluable tools for a variety of research applications, including:

  • Biochemical and Biophysical Studies: Investigating the structural and stability changes in DNA duplexes containing the 5-Cl-C lesion.[1]

  • DNA Damage and Repair: Studying how cellular machinery recognizes and repairs this type of halogenated DNA damage.

  • Mutagenesis Studies: Determining the mutagenic potential of 5-Cl-C during DNA replication.[1]

  • DNA-Protein Interactions: Assessing how the presence of 5-Cl-C affects the binding of proteins such as transcription factors and DNA methyltransferases.[1]

References

Protocol for the Synthesis of 5-Chlorocytosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the chemical synthesis of 5-Chlorocytosine phosphoramidite, a crucial building block for the incorporation of this compound (5-ClC) into synthetic oligonucleotides. The presence of 5-ClC in DNA is a result of inflammation-mediated damage and is of significant interest to researchers in the fields of epigenetics, DNA damage and repair, and drug development.[1][2][3] This modified nucleoside allows for the study of the biological consequences of DNA chlorination, including its effects on DNA-protein interactions and its potential role in mutagenesis.[1][4]

The synthesis protocol described herein follows a robust and validated pathway commencing with the chlorination of 2'-deoxyuridine. Subsequent steps involve the protection of the 5'-hydroxyl group, conversion to an O4-ethyl intermediate, and finally, phosphitylation to yield the desired phosphoramidite synthon. This method is designed to be accessible to researchers with a background in synthetic organic chemistry and is suitable for producing high-purity this compound phosphoramidite for use in automated oligonucleotide synthesis.

Experimental Protocols

This section details the multi-step synthesis of this compound phosphoramidite, starting from 2'-deoxyuridine. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and reagents should be used where specified to ensure optimal reaction outcomes.

Step 1: Synthesis of 5-Chloro-2'-deoxyuridine

The initial step involves the direct chlorination of 2'-deoxyuridine.

Materials:

  • 2'-deoxyuridine

  • Chlorine gas (Cl₂)

  • Anhydrous solvent (e.g., acetic acid)

Procedure:

  • Dissolve 2'-deoxyuridine in an appropriate anhydrous solvent in a reaction vessel equipped with a gas inlet and outlet.

  • Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature, typically at room temperature.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove excess chlorine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 5-chloro-2'-deoxyuridine.

Step 2: 5'-O-(4,4'-Dimethoxytrityl) Protection

The 5'-hydroxyl group of 5-chloro-2'-deoxyuridine is protected with a dimethoxytrityl (DMT) group to prevent unwanted side reactions in subsequent steps.[5][6]

Materials:

  • 5-Chloro-2'-deoxyuridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 5-chloro-2'-deoxyuridine in anhydrous pyridine.

  • Add DMT-Cl to the solution in portions while stirring at room temperature.

  • Allow the reaction to proceed for several hours, monitoring by TLC.

  • Once the reaction is complete, quench with methanol and remove the solvent in vacuo.

  • Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography to yield 5'-O-(4,4'-Dimethoxytrityl)-5-chloro-2'-deoxyuridine.

Step 3: Synthesis of 5'-O-DMT-4-O-ethyl-5-chloro-2'-deoxyuridine

The C4 position of the pyrimidine ring is converted to an O4-ethyl analogue, which serves as a leaving group for the subsequent amination.[1]

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)-5-chloro-2'-deoxyuridine

  • Triethyl orthoformate

  • Anhydrous ethanol

  • An appropriate acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Suspend the DMT-protected 5-chloro-2'-deoxyuridine in a mixture of triethyl orthoformate and anhydrous ethanol.

  • Add a catalytic amount of an acid catalyst.

  • Heat the reaction mixture at reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize the catalyst with a suitable base (e.g., triethylamine).

  • Remove the solvents under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5'-O-DMT-4-O-ethyl-5-chloro-2'-deoxyuridine.

Step 4: Conversion to 5'-O-DMT-5-Chlorocytosine and Introduction of N4-Benzoyl Protection

The O4-ethyl group is displaced by ammonia to form the cytosine base. The exocyclic amine is then protected with a benzoyl group.

Materials:

  • 5'-O-DMT-4-O-ethyl-5-chloro-2'-deoxyuridine

  • Ammonia solution (e.g., methanolic ammonia)

  • Benzoic anhydride

  • Anhydrous pyridine

Procedure:

  • Dissolve the O4-ethyl intermediate in a solution of ammonia in an appropriate solvent.

  • Stir the reaction at room temperature in a sealed vessel until the conversion to the cytosine analogue is complete (monitored by TLC or HPLC).

  • Remove the solvent and excess ammonia in vacuo.

  • Dissolve the resulting crude 5'-O-DMT-5-chloro-2'-deoxycytidine in anhydrous pyridine.

  • Add benzoic anhydride and stir the reaction at room temperature.

  • Monitor the reaction for the completion of the N-benzoylation.

  • Work up the reaction by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Purify the product by silica gel chromatography to yield 5'-O-DMT-N4-benzoyl-5-chloro-2'-deoxycytidine.

Step 5: Phosphitylation

The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.[7][8]

Materials:

  • 5'-O-DMT-N4-benzoyl-5-chloro-2'-deoxycytidine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or acetonitrile

Procedure:

  • Dissolve the N4-benzoyl protected nucleoside in anhydrous DCM or acetonitrile under an inert atmosphere (argon or nitrogen).

  • Add DIPEA to the solution.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature.

  • Stir the reaction for a few hours, monitoring its completion by TLC or ³¹P NMR.

  • Quench the reaction with a suitable reagent (e.g., methanol).

  • Dilute the mixture with an organic solvent and wash with a cooled saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel deactivated with triethylamine to afford the this compound phosphoramidite as a white foam.

Data Presentation

StepProduct NameStarting MaterialTypical Yield (%)Purity (%)Analytical Method
15-Chloro-2'-deoxyuridine2'-deoxyuridine70-85>98HPLC, NMR
25'-O-(4,4'-Dimethoxytrityl)-5-chloro-2'-deoxyuridine5-Chloro-2'-deoxyuridine80-90>97TLC, NMR
35'-O-DMT-4-O-ethyl-5-chloro-2'-deoxyuridineStep 2 Product75-85>95TLC, NMR
45'-O-DMT-N4-benzoyl-5-chloro-2'-deoxycytidineStep 3 Product65-75>98HPLC, NMR
5This compound PhosphoramiditeStep 4 Product85-95>99³¹P NMR, HPLC

Note: Yields and purity are approximate and may vary depending on reaction scale and purification efficiency.

Visualization

Synthesis_Workflow node_start 2'-deoxyuridine node_s1 5-Chloro-2'-deoxyuridine node_start->node_s1 Chlorination (Cl₂) node_s2 5'-O-DMT-5-chloro- 2'-deoxyuridine node_s1->node_s2 5'-DMT Protection node_s3 5'-O-DMT-4-O-ethyl-5-chloro- 2'-deoxyuridine node_s2->node_s3 O4-Ethylation node_s4 5'-O-DMT-N4-benzoyl-5-chloro- 2'-deoxycytidine node_s3->node_s4 Amination & N4-Benzoylation node_end This compound Phosphoramidite node_s4->node_end 3'-Phosphitylation

Caption: Synthetic pathway for this compound phosphoramidite.

References

Application Notes and Protocols for the Detection of 5-Chlorocytosine in DNA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorocytosine (5-ClC) is a DNA adduct formed from the reaction of DNA with hypochlorous acid (HOCl), a reactive chlorine species generated by activated phagocytes during inflammation.[1][2] The presence of 5-ClC in DNA is significant as it can be a biomarker for inflammation-mediated DNA damage and may play a role in carcinogenesis.[1][2] Accurate and sensitive detection of this adduct is crucial for understanding its biological consequences and for the development of potential therapeutic interventions. Mass spectrometry, with its high sensitivity and specificity, is a powerful tool for the quantification of 5-ClC in biological samples.

This document provides detailed application notes and protocols for the detection of 5-ClC in DNA by mass spectrometry, with a primary focus on a validated Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry (GC/NICI/MS) method. A discussion of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a potential alternative is also included.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the detection of this compound in DNA using mass spectrometry.

5-ClC_Detection_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis DNA_Sample DNA Sample (e.g., tissue, cells) DNA_Extraction DNA Extraction & Purification DNA_Sample->DNA_Extraction DNA_Hydrolysis DNA Hydrolysis DNA_Extraction->DNA_Hydrolysis Derivatization Derivatization (for GC-MS) DNA_Hydrolysis->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

General workflow for 5-ClC detection.

During the acid hydrolysis step of the GC-MS protocol, this compound undergoes deamination to form 5-Chlorouracil, which is then derivatized for analysis.

Chemical_Reactions 5_ClC_in_DNA This compound in DNA 5_ClU 5-Chlorouracil 5_ClC_in_DNA->5_ClU Acid Hydrolysis (Deamination) Derivatized_5_ClU Bispentafluorobenzylated 5-Chlorouracil 5_ClU->Derivatized_5_ClU Derivatization with PFBBr

Key chemical reactions in sample preparation.

Quantitative Data Summary

The following table summarizes the quantitative data for the detection of 5-ClC using the GC/NICI/MS method.[1][2]

ParameterValueNotes
Limit of Detection (LOD) 20 amolOn-column, for bispentafluorobenzylated 5-chlorouracil (S/N = 8).[1]
Limit of Quantification (LOQ) 14 fmolFor the entire assay of 5-ClC.[1]
5-ClC in untreated calf thymus DNA 0.6 adducts per 107 cytosineEndogenous levels detected by GC/NICI/MS.[1][2]
5-ClC in human placental DNA 6.6 adducts per 107 cytosineEndogenous levels detected by GC/NICI/MS.[1][2]

Experimental Protocols

Protocol 1: Detection of this compound by GC/NICI/MS

This protocol is based on the stable isotope dilution method.[1]

1. Materials and Reagents

  • DNA sample

  • Stable isotope-labeled internal standard (e.g., synthesized 5-chlorouracil with a higher mass)[1]

  • Formic acid (88%)

  • Pentafluorobenzyl bromide (PFBBr)

  • Acetonitrile (anhydrous)

  • N,N-Diisopropylethylamine

  • Hexane

  • Water, HPLC grade

2. DNA Hydrolysis

  • To 100-500 µg of DNA in a screw-capped vial, add the stable isotope-labeled internal standard.

  • Dry the sample under a stream of nitrogen or in a vacuum centrifuge.

  • Add 200 µL of 88% formic acid to the dried sample.

  • Seal the vial and heat at 140°C for 40 minutes to hydrolyze the DNA.[3]

  • After hydrolysis, cool the sample to room temperature and evaporate the formic acid under a stream of nitrogen.

3. Derivatization

  • To the dried hydrolysate, add 20 µL of a derivatizing solution containing 10% pentafluorobenzyl bromide and 5% N,N-diisopropylethylamine in acetonitrile.

  • Seal the vial and heat at 140°C for 40 minutes.[3]

  • After derivatization, cool the sample to room temperature.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in 50 µL of hexane for GC-MS analysis.

4. GC/NICI/MS Analysis

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer: Agilent 5973 MSD or equivalent, operated in negative ion chemical ionization (NICI) mode.

  • Ion Source Temperature: 150°C.

  • Quadrupole Temperature: 150°C.

  • Reagent Gas: Methane.

  • Detection Mode: Selected Ion Monitoring (SIM) of the [M - 181]- fragments of bispentafluorobenzylated 5-chlorouracil and its isotope analog.[1]

5. Quantification

Quantification is achieved by comparing the peak area ratio of the analyte to the stable isotope-labeled internal standard against a calibration curve.

Protocol 2: Considerations for LC-MS/MS Analysis of this compound

While a specific, validated protocol for 5-ClC by LC-MS/MS was not identified in the literature reviewed, the following considerations can guide method development based on general procedures for DNA adduct analysis.[4][5]

1. DNA Hydrolysis to Nucleosides

For LC-MS/MS analysis, enzymatic hydrolysis to nucleosides is generally preferred over acid hydrolysis to avoid the deamination of this compound.

  • To 10-50 µg of DNA, add a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Incubate the mixture at 37°C for a sufficient time to ensure complete digestion to individual nucleosides.

  • After digestion, the sample can be filtered or subjected to solid-phase extraction (SPE) for cleanup before LC-MS/MS analysis.

2. LC Separation

  • Liquid Chromatograph: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column is a common choice for separating nucleosides.

  • Mobile Phase: A gradient of a weak acid (e.g., formic acid or acetic acid) in water and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for standard analytical columns.

3. MS/MS Detection

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for nucleosides.

  • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for 5-chloro-2'-deoxycytidine.

  • High-Resolution MS: Can be used for accurate mass measurement to confirm the elemental composition of the detected adduct.

4. Method Validation

Any newly developed LC-MS/MS method for 5-ClC would require thorough validation, including determination of the limit of detection, limit of quantification, linearity, accuracy, and precision. The use of a stable isotope-labeled internal standard (e.g., 13C, 15N-labeled 5-chloro-2'-deoxycytidine) is highly recommended for accurate quantification.

Conclusion

The GC/NICI/MS method provides a highly sensitive and specific approach for the quantification of this compound in DNA. While LC-MS/MS offers a promising alternative that may circumvent the need for derivatization and avoid the deamination of 5-ClC, a fully validated protocol for this specific adduct is not yet readily available in the published literature. The protocols and data presented here serve as a valuable resource for researchers investigating the role of 5-ClC in inflammation and disease.

References

quantification of 5-Chlorocytosine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 5-Chlorocytosine in DNA by LC-MS/MS

Introduction

This compound (5Cl-Cyt) is a chlorinated analog of the DNA base cytosine. It can be formed in vivo through inflammatory processes involving myeloperoxidase-generated hypochlorous acid. The presence of 5Cl-Cyt in DNA is of significant interest to researchers in the fields of toxicology, cancer biology, and drug development due to its potential mutagenic properties and its role as a biomarker of inflammation-induced DNA damage.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of DNA modifications. This application note provides a detailed protocol for the quantification of this compound in DNA samples. A critical aspect of this protocol is the understanding that this compound can undergo deamination to 5-Chlorouracil (5Cl-Ura) during sample processing, particularly during DNA hydrolysis. Therefore, this method is designed to quantify 5Cl-Cyt by converting it to the more stable 5Cl-Ura and measuring the latter, using a stable isotope-labeled internal standard for accuracy.[1]

Principle

The method involves the enzymatic hydrolysis of DNA to its constituent nucleosides. During this process, any this compound present is quantitatively deaminated to 5-Chlorouracil. The resulting 5-Chlorouracil is then separated from other nucleosides using reverse-phase liquid chromatography and quantified by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A known amount of a stable isotope-labeled 5-Chlorouracil is spiked into the sample prior to hydrolysis to serve as an internal standard, correcting for any variations in sample preparation and instrument response.

Experimental Workflow

Quantification of this compound using LC-MS/MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis DNA_Extraction DNA Extraction DNA_Quantification DNA Quantification DNA_Extraction->DNA_Quantification Internal_Standard_Spiking Spiking with [15N2]-5-Chlorouracil DNA_Quantification->Internal_Standard_Spiking Enzymatic_Hydrolysis Enzymatic Hydrolysis (Quantitative Deamination) Internal_Standard_Spiking->Enzymatic_Hydrolysis Protein_Precipitation Protein Precipitation Enzymatic_Hydrolysis->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LC_Separation Reverse-Phase LC Separation Supernatant_Collection->LC_Separation Injection ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI Elution MS_MS_Detection MRM Detection ESI->MS_MS_Detection Ion Transfer Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Data Acquisition Standard_Curve Standard Curve Generation Peak_Integration->Standard_Curve Quantification Quantification of 5-Chlorouracil Standard_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

Materials and Reagents

  • This compound (5Cl-Cyt) standard

  • 5-Chlorouracil (5Cl-Ura) standard

  • [¹⁵N₂]-5-Chlorouracil (Internal Standard)

  • Nuclease P1

  • Alkaline Phosphatase

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • DNA extraction kit

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Experimental Protocols

1. DNA Extraction and Quantification

  • Extract genomic DNA from the desired source (cells or tissues) using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit) to determine the concentration and purity.

2. Preparation of Standards and Internal Standard

  • Prepare stock solutions of 5-Chlorouracil and [¹⁵N₂]-5-Chlorouracil in methanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of working standard solutions of 5-Chlorouracil by serial dilution with ultrapure water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Prepare a working solution of the internal standard, [¹⁵N₂]-5-Chlorouracil, at a concentration of 100 ng/mL in ultrapure water.

3. DNA Hydrolysis and Sample Preparation

  • To 10-20 µg of DNA in a microcentrifuge tube, add 10 µL of the 100 ng/mL [¹⁵N₂]-5-Chlorouracil internal standard working solution.

  • Add 10 units of Nuclease P1 and incubate at 37°C for 2 hours.

  • Add 10 units of Alkaline Phosphatase and incubate at 37°C for an additional 2 hours.

  • To precipitate the enzymes, add an equal volume of cold acetonitrile and vortex thoroughly.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2 min: 2% B; 2-8 min: 2-30% B; 8-8.1 min: 30-95% B; 8.1-10 min: 95% B; 10.1-12 min: 2% B

Mass Spectrometry (MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions should be monitored. The collision energies should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
5-Chlorouracil145.0110.0100
[¹⁵N₂]-5-Chlorouracil (IS)147.0112.0100

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the MRM transitions of 5-Chlorouracil and the internal standard, [¹⁵N₂]-5-Chlorouracil.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of 5-Chlorouracil to the peak area of the internal standard against the concentration of the 5-Chlorouracil standards.

  • Quantification: Determine the concentration of 5-Chlorouracil in the unknown samples using the linear regression equation from the calibration curve.

  • Normalization: Express the final amount of this compound (as measured by 5-Chlorouracil) relative to the initial amount of DNA (e.g., in ng/mg DNA or as a ratio to normal nucleosides).

Signaling and Degradation Pathway

Deamination_Pathway 5_Chlorocytosine 5_Chlorocytosine 5_Chlorouracil 5_Chlorouracil 5_Chlorocytosine->5_Chlorouracil Hydrolysis & Deamination

Caption: Deamination of this compound to 5-Chlorouracil.

Quantitative Data Summary

The following table presents representative quantitative data obtained using this method.

Sample IDDNA Concentration (µg/µL)5-Chlorouracil Peak Area[¹⁵N₂]-5-Chlorouracil Peak Area5-Chlorouracil Concentration (ng/mL)This compound (ng/mg DNA)
Control 10.521,25055,6000.234.42
Control 20.481,18054,9000.224.58
Treated 10.558,75056,1001.5628.36
Treated 20.518,92055,2001.6231.76

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the quantification of this compound in DNA samples. By converting the unstable this compound to the more stable 5-Chlorouracil and using a stable isotope-labeled internal standard, this protocol allows for accurate and reproducible measurements. This method is a valuable tool for researchers investigating the role of DNA chlorination in various pathological conditions and for the development of related therapeutic interventions.

References

Application Notes and Protocols for the Stable Isotope Dilution GC/NICI/MS Assay for 5-Chlorocytosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chlorocytosine (5Cl-Cyt) is a significant DNA adduct formed from the reaction of hypochlorous acid (HOCl) with DNA.[1] HOCl is generated by activated phagocytes during inflammation and infection, linking this DNA modification to pathological processes such as carcinogenesis.[1] Accurate quantification of 5Cl-Cyt in biological samples is crucial for understanding its role in disease. This document provides a detailed protocol for a highly specific and ultrasensitive stable isotope dilution gas chromatography/negative ion chemical ionization/mass spectrometry (GC/NICI/MS) assay for the detection and quantification of 5Cl-Cyt in DNA.

The method relies on the conversion of 5Cl-Cyt to 5-chlorouracil (5Cl-Ura) during DNA hydrolysis, followed by derivatization and analysis using GC/NICI/MS with a stable isotope-labeled internal standard.[1]

Principle of the Method

The assay involves the following key steps:

  • DNA Hydrolysis: During acid hydrolysis of DNA, this compound undergoes quantitative deamination to form 5-chlorouracil.[1]

  • Stable Isotope Dilution: A known amount of a stable isotope-labeled internal standard, in this case, a synthesized 5-chlorouracil analog with a mass six units higher than the analyte, is added to the sample.[1] This allows for precise quantification by correcting for sample loss during preparation and analysis.

  • Derivatization: The 5-chlorouracil and its isotopic analog are derivatized with pentafluorobenzyl bromide (PFBBr) to create volatile and electron-capturing derivatives suitable for GC/NICI/MS analysis.[1]

  • GC/NICI/MS Analysis: The derivatized sample is injected into a gas chromatograph for separation. Detection is achieved by a mass spectrometer operating in negative ion chemical ionization (NICI) mode, which offers high selectivity and sensitivity for electrophilic compounds.[2] Selected ion monitoring (SIM) is used to monitor the specific [M - 181]⁻ fragments of the derivatized 5-chlorouracil and its internal standard.[1]

Quantitative Data Summary

The performance of this assay has been validated, and the key quantitative metrics are summarized in the table below.

ParameterValueNotes
Limit of Detection (LOD)20 amolOn-column, for bispentafluorobenzylated 5Cl-Ura (S/N = 8)[1]
Limit of Quantification (LOQ)14 fmolFor the entire assay of 5Cl-Cyt[1]
5Cl-Cyt in untreated calf thymus DNA0.6 adducts per 10⁷ normal cytosine[1]
5Cl-Cyt in human placental DNA6.6 adducts per 10⁷ normal cytosine[1]

Experimental Protocols

  • DNA samples (e.g., calf thymus DNA, human placental DNA)

  • 5-Chlorouracil (5Cl-Ura) standard

  • Synthesized stable isotope-labeled 5-chlorouracil internal standard (mass +6)[1]

  • Pentafluorobenzyl bromide (PFBBr)

  • Formic acid

  • Solvents (e.g., acetonitrile, toluene, ethyl acetate) of appropriate purity

  • Standard laboratory glassware and equipment

  • DNA Hydrolysis:

    • To a sample of DNA, add the synthesized stable isotope of 5Cl-Ura as an internal standard.[1]

    • Perform acid hydrolysis of the DNA sample. During this process, 5Cl-Cyt will quantitatively deaminate to form 5Cl-Ura.[1]

  • Purification (Adduct Enrichment):

    • The DNA hydrolysate is subjected to a purification step to enrich the adduct-containing fraction.

  • The adduct-enriched fraction from the DNA hydrolysate is derivatized with pentafluorobenzyl bromide.[1]

  • This reaction targets the 5Cl-Ura and its stable isotope analog, resulting in bispentafluorobenzylated derivatives.[1]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with a negative ion chemical ionization source.

  • GC Conditions:

    • Use a suitable capillary column for separation (e.g., 5% phenyl polymethylsiloxane).[3]

    • Optimize the temperature program to ensure good separation of the derivatized analytes.

  • MS Conditions:

    • Operate the mass spectrometer in negative ion chemical ionization (NICI) mode.

    • Use selected ion monitoring (SIM) to detect the [M - 181]⁻ fragments of the bispentafluorobenzylated 5Cl-Ura and its corresponding stable isotope analog.[1]

  • Quantification:

    • The amount of 5Cl-Cyt in the original DNA sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis DNA_Sample DNA Sample Add_IS Add Stable Isotope Internal Standard DNA_Sample->Add_IS Hydrolysis DNA Hydrolysis (Deamination of 5Cl-Cyt to 5Cl-Ura) Add_IS->Hydrolysis Purification Adduct Enrichment Hydrolysis->Purification Derivatize Derivatization with PFBBr Purification->Derivatize GC_NICI_MS GC/NICI/MS Analysis (Selected Ion Monitoring) Derivatize->GC_NICI_MS Data_Analysis Data Analysis and Quantification GC_NICI_MS->Data_Analysis

Caption: Experimental workflow for the GC/NICI/MS analysis of this compound.

chemical_transformation cluster_hydrolysis DNA Hydrolysis cluster_derivatization Derivatization 5Cl_Cyt This compound (in DNA) 5Cl_Ura 5-Chlorouracil 5Cl_Cyt->5Cl_Ura Deamination Derivatized_5Cl_Ura Bispentafluorobenzylated 5-Chlorouracil 5Cl_Ura->Derivatized_5Cl_Ura + PFBBr

Caption: Chemical transformation of this compound during the assay.

Discussion

This stable isotope dilution GC/NICI/MS assay provides a robust and highly sensitive method for the quantification of this compound in DNA.[1] The use of a stable isotope internal standard is critical for achieving high accuracy and precision by correcting for variations in sample processing and instrument response.[4][5] The derivatization step is essential for converting the non-volatile 5-chlorouracil into a compound suitable for gas chromatography.[6][7] Negative ion chemical ionization is particularly well-suited for the analysis of the resulting pentafluorobenzyl derivatives due to their high electron affinity, which leads to excellent sensitivity.[2]

The ability to detect 5Cl-Cyt at the level of adducts per 10⁷ nucleotides makes this method suitable for studying the biological consequences of DNA damage induced by inflammation and for investigating its potential role in the etiology of cancer and other diseases.[1] The validation of this assay by comparison with HPLC/UV detection methods further confirms its reliability.[1] This detailed protocol should enable researchers, scientists, and drug development professionals to successfully implement this powerful analytical technique in their own laboratories.

References

Application Notes and Protocols for the Analysis of 5-Chlorocytosine DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current methodologies for the detection and quantification of 5-Chlorocytosine (5-ClC) DNA adducts. 5-ClC is a significant DNA lesion resulting from inflammation and exposure to certain xenobiotics, and its analysis is crucial for understanding its role in carcinogenesis and for the development of therapeutic interventions.

Introduction to this compound DNA Adducts

This compound (5-ClC) is a DNA adduct formed when hypochlorous acid (HOCl), produced by activated phagocytes during inflammation, reacts with cytosine in DNA[1]. It is also considered a potentially mutagenic lesion that can arise from exposure to various chemical agents. Due to its structural similarity to the epigenetic marker 5-methylcytosine (5mC), 5-ClC can interfere with DNA methylation patterns and gene expression, potentially contributing to cancer development[2]. Accurate and sensitive methods for the analysis of 5-ClC are therefore essential for toxicological studies, clinical diagnostics, and drug development.

Analytical Methodologies

A variety of techniques are available for the analysis of 5-ClC DNA adducts, each with its own advantages and limitations. The primary methods include mass spectrometry-based techniques, which are considered the gold standard for their sensitivity and specificity, as well as immuno-based assays and novel biosensor technologies.

Mass Spectrometry-Based Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the quantitative analysis of DNA adducts, including 5-ClC.[3][4][5] These methods typically involve the enzymatic or acidic hydrolysis of DNA to its constituent nucleosides or bases, followed by chromatographic separation and mass spectrometric detection.

Quantitative Data Summary

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample TypeReference
GC/NICI/MS20 amol (on-column)14 fmolCalf Thymus DNA, Human Placental DNA[1]
LC-MS/MSNot specifiedNot specifiedVarious (cells, tissues)[3][6][7]
Immuno-Based Methods

Immunological assays, such as ELISA and immunohistochemistry, utilize antibodies that specifically recognize 5-ClC.[4][8][9] These methods can be highly sensitive and are well-suited for high-throughput screening and in situ visualization of the adduct in tissues and cells.

Biosensors

Novel biosensor technologies are emerging for the detection of DNA modifications.[10][11] These can include electrochemical or optical sensors that offer rapid and potentially portable analysis of 5-ClC. For instance, a photoelectrochemical biosensor has been developed for the analysis of 5-methylcytosine with high sensitivity, a principle that could be adapted for 5-ClC.[12]

Experimental Protocols

Protocol 1: Analysis of 5-ClC by Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry (GC/NICI/MS)

This protocol is based on a stable isotope dilution method for the sensitive quantification of 5-ClC.[1]

1. DNA Hydrolysis and Derivatization

  • Hydrolyze DNA samples using formic acid. During hydrolysis, 5-ClC is quantitatively converted to 5-chlorouracil (5-ClUra).

  • Add a known amount of a stable isotope-labeled internal standard of 5-ClUra.

  • Enrich the adduct-containing fraction from the DNA hydrolysate.

  • Derivatize the sample with pentafluorobenzyl bromide.

2. GC/NICI/MS Analysis

  • Perform gas chromatography with negative ion chemical ionization mass spectrometry.

  • Use selected ion monitoring (SIM) to detect the [M - 181]⁻ fragments of the bispentafluorobenzylated 5-ClUra and its isotopic analogue.

3. Quantification

  • Quantify the amount of 5-ClC in the original DNA sample by comparing the signal intensity of the analyte to that of the internal standard.

Workflow for GC/NICI/MS Analysis of 5-ClC

GC_MS_Workflow DNA_Sample DNA Sample Hydrolysis Acid Hydrolysis (Formic Acid) DNA_Sample->Hydrolysis Internal_Standard Add Isotope-Labeled Internal Standard Hydrolysis->Internal_Standard Enrichment Adduct Enrichment Internal_Standard->Enrichment Derivatization Derivatization (PFBBr) Enrichment->Derivatization GC_MS GC/NICI/MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

Caption: Workflow for the analysis of this compound by GC/NICI/MS.

Protocol 2: General Workflow for LC-MS/MS Analysis of DNA Adducts

This protocol provides a general framework for the analysis of DNA adducts, including 5-ClC, by LC-MS/MS.[3][6][7]

1. DNA Isolation and Digestion

  • Isolate DNA from cells or tissues using a standard DNA extraction method.

  • Enzymatically digest the DNA to single nucleosides using a cocktail of DNase, phosphodiesterase, and alkaline phosphatase.

2. LC Separation

  • Separate the digested nucleosides using a C18 reverse-phase HPLC column with a gradient of acetonitrile and water containing a small percentage of formic acid.

3. MS/MS Detection

  • Analyze the eluent by tandem mass spectrometry in positive ion mode using electrospray ionization (ESI).

  • Use multiple reaction monitoring (MRM) to specifically detect the transition of the protonated molecular ion of the 5-ClC-deoxynucleoside to its characteristic product ion.

4. Quantification

  • Quantify the adduct by comparing its peak area to a standard curve generated with known amounts of a synthetic 5-ClC-deoxynucleoside standard.

Workflow for LC-MS/MS Analysis of 5-ClC

LC_MS_Workflow DNA_Isolation DNA Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides DNA_Isolation->Enzymatic_Digestion LC_Separation LC Separation (C18 Column) Enzymatic_Digestion->LC_Separation MS_MS_Detection MS/MS Detection (ESI-MRM) LC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

Caption: General workflow for the LC-MS/MS analysis of this compound DNA adducts.

Signaling Pathways and Logical Relationships

The formation of 5-ClC is a critical event in the pathway linking inflammation to potential carcinogenesis. The following diagram illustrates this relationship.

Formation and Consequences of this compound

Five_ClC_Pathway Inflammation Inflammation Activated_Phagocytes Activated Phagocytes Inflammation->Activated_Phagocytes HOCl Hypochlorous Acid (HOCl) Activated_Phagocytes->HOCl DNA DNA (Cytosine) HOCl->DNA reacts with Five_ClC This compound (5-ClC) DNA Adduct DNA->Five_ClC Mimics_5mC Mimics 5-methylcytosine Five_ClC->Mimics_5mC Altered_Methylation Altered DNA Methylation Mimics_5mC->Altered_Methylation Gene_Silencing Heritable Gene Silencing Altered_Methylation->Gene_Silencing Cancer_Development Potential Cancer Development Gene_Silencing->Cancer_Development

Caption: Pathway from inflammation to potential carcinogenesis via this compound formation.

Conclusion

The analysis of this compound DNA adducts is a rapidly evolving field. The methods and protocols described here provide a solid foundation for researchers in academia and industry. Mass spectrometry-based methods offer the highest sensitivity and specificity for quantitative analysis, while immuno-based techniques and biosensors hold promise for high-throughput screening and specialized applications. Further research into the biological consequences of 5-ClC and the development of even more sensitive analytical methods will be crucial for advancing our understanding of its role in human health and disease.

References

Application Notes and Protocols for Bisulfite Sequencing Analysis of 5-Chlorocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorocytosine (5-ClC) is a halogenated analog of cytosine that can be incorporated into DNA. It is of significant interest in biomedical research, particularly in the fields of epigenetics and cancer biology. Studies have shown that 5-ClC can mimic 5-methylcytosine (5mC), a key epigenetic mark, and influence DNA methylation patterns and gene expression.[1] Therefore, accurate detection and quantification of 5-ClC in genomic DNA are crucial for understanding its biological roles.

Bisulfite sequencing is the gold-standard method for analyzing DNA methylation at single-base resolution. This technique relies on the differential chemical reactivity of cytosine and its modified forms to sodium bisulfite. This document provides detailed application notes and protocols for the analysis of 5-ClC using bisulfite sequencing.

Principle of this compound Analysis by Bisulfite Sequencing

Standard bisulfite sequencing is based on the chemical conversion of unmethylated cytosine (C) to uracil (U) upon treatment with sodium bisulfite, while 5-methylcytosine (5mC) remains largely unreactive.[2][3] During subsequent PCR amplification, uracil is read as thymine (T), allowing for the differentiation between unmethylated and methylated cytosines.

Similar to 5mC, this compound is resistant to bisulfite-mediated deamination.[1] Consequently, in a bisulfite-treated DNA sequence, 5-ClC will be read as cytosine, making it indistinguishable from 5mC and another modified base, 5-hydroxymethylcytosine (5hmC), which is also resistant to conversion.[2] Therefore, standard bisulfite sequencing quantifies the sum of 5mC, 5hmC, and 5-ClC at any given cytosine position.

Data Presentation

The following table summarizes the expected outcomes of bisulfite sequencing for different cytosine modifications.

Cytosine ModificationChemical StructureBehavior upon Bisulfite TreatmentReadout after Sequencing
Cytosine (C)Converted to Uracil (U)Thymine (T)
5-Methylcytosine (5mC)Resistant to conversionCytosine (C)
5-Hydroxymethylcytosine (5hmC)Resistant to conversionCytosine (C)
This compound (5-ClC) Resistant to conversion Cytosine (C)
Quantitative Analysis of this compound Incorporation

A study by Lao et al. demonstrated the use of bisulfite pyrosequencing to quantify the increase in methylation levels following the incorporation of this compound (as 5'-chloro-2'-deoxycytidine-5'-triphosphate, CldCTP) into the DNA of CHO-K1 cells. The results showed a significant increase in the percentage of non-converted cytosines at CpG sites within the hprt promoter region, indicating the resistance of 5-ClC to bisulfite conversion.[1]

Treatment GroupAverage Methylation across 38 CpG sites (%)Standard Deviation (%)
Control (before electroporation)<1-
MedCTP (5-methyl-dCTP)7819
CldCTP (5-chloro-dCTP)8316

Data adapted from Lao et al. (2009).[1]

Experimental Protocols

The following is a generalized protocol for the bisulfite sequencing analysis of DNA potentially containing 5-ClC. This protocol is based on standard bisulfite conversion methods and the procedures described by Lao et al.[1] It is recommended to use a commercial bisulfite conversion kit for optimal results, such as the EZ DNA Methylation kit (Zymo Research) mentioned in the cited study.

I. DNA Extraction and Quantification
  • Isolate Genomic DNA: Extract high-quality genomic DNA from cells or tissues of interest using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).

  • Quantify DNA: Accurately quantify the concentration of the extracted DNA using a fluorometric method (e.g., Qubit) or a spectrophotometer (e.g., NanoDrop). Ensure the DNA has a high purity (A260/A280 ratio of ~1.8).

II. Bisulfite Conversion

This protocol assumes the use of a commercial bisulfite conversion kit. Follow the manufacturer's instructions with the following considerations:

  • DNA Input: Use 100 ng to 1 µg of genomic DNA for the bisulfite conversion reaction.[1]

  • Denaturation: Ensure complete denaturation of the DNA according to the kit's protocol. This is critical for the accessibility of cytosine residues to bisulfite.

  • Bisulfite Treatment: Incubate the denatured DNA with the bisulfite reagent under the recommended temperature and time conditions. These conditions are optimized for the conversion of unmethylated cytosines to uracils.

  • Desulfonation and Purification: After the bisulfite reaction, the DNA is purified and treated with a desulfonation buffer to remove sulfonate groups from the uracil bases. The purified, converted DNA is then eluted.

III. PCR Amplification of Target Regions
  • Primer Design: Design PCR primers specific to the bisulfite-converted DNA sequence of the target region. Primers should be designed to amplify the converted sequence, where unmethylated cytosines are now thymines. Online tools such as MethPrimer can be used for primer design.

  • PCR Reaction: Set up a PCR reaction using a polymerase suitable for amplifying bisulfite-treated DNA (e.g., a hot-start Taq polymerase). A typical reaction mixture may include:

    • Bisulfite-converted DNA (1-4 µl)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • dNTPs (10 mM)

    • PCR Buffer (10x)

    • Taq Polymerase

    • Nuclease-free water

  • PCR Cycling Conditions: A typical PCR program would be:

    • Initial denaturation: 95°C for 10-15 minutes

    • 35-40 cycles of:

      • Denaturation: 95°C for 30-60 seconds

      • Annealing: 50-60°C for 30-60 seconds

      • Extension: 72°C for 30-60 seconds

    • Final extension: 72°C for 5-10 minutes

IV. Sequencing and Data Analysis
  • Sequencing: The PCR products can be sequenced using various methods:

    • Sanger Sequencing: For analysis of a single gene or region. PCR products should be purified and can be cloned into a vector before sequencing individual clones to determine the methylation status of single DNA molecules.

    • Pyrosequencing: A quantitative method that provides the percentage of methylation at specific CpG sites.[1]

    • Next-Generation Sequencing (NGS): For genome-wide or targeted high-throughput analysis.

  • Data Analysis:

    • Align the sequencing reads to an in-silico bisulfite-converted reference genome.

    • Calculate the methylation level at each cytosine position by dividing the number of reads with a 'C' at that position by the total number of reads covering that position (reads with 'C' + reads with 'T').

    • Remember that the resulting "methylation level" represents the combined proportion of 5mC, 5hmC, and 5-ClC.

Visualizations

G cluster_workflow Bisulfite Sequencing Workflow for 5-ClC Analysis DNA_Extraction Genomic DNA Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion PCR_Amplification PCR Amplification Bisulfite_Conversion->PCR_Amplification Sequencing Sequencing (Sanger/Pyro/NGS) PCR_Amplification->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Caption: Experimental workflow for 5-ClC analysis.

G cluster_reactions Bisulfite Reaction with Cytosine Analogs C Cytosine (C) U Uracil (U) C->U Bisulfite Treatment T Thymine (T) U->T PCR mC 5-Methylcytosine (5mC) mC_res 5-Methylcytosine (5mC) mC->mC_res Bisulfite Treatment (Resistant) hmC 5-Hydroxymethylcytosine (5hmC) hmC_res 5-Hydroxymethylcytosine (5hmC) hmC->hmC_res Bisulfite Treatment (Resistant) ClC This compound (5-ClC) ClC_res This compound (5-ClC) ClC->ClC_res Bisulfite Treatment (Resistant) C_seq Cytosine (C) mC_res->C_seq PCR hmC_res->C_seq PCR ClC_res->C_seq PCR

Caption: Chemical fate of cytosine analogs in bisulfite sequencing.

G cluster_pathway Formation of this compound Inflammation Inflammation MPO Myeloperoxidase (MPO) Inflammation->MPO activates HOCl Hypochlorous Acid (HOCl) MPO->HOCl produces Cytosine Cytosine in DNA HOCl->Cytosine reacts with ClC This compound (5-ClC) Cytosine->ClC forms

Caption: Simplified pathway of this compound formation.

Concluding Remarks

The analysis of this compound using bisulfite sequencing is a straightforward application of a well-established technique. The key consideration is that 5-ClC is resistant to bisulfite conversion and will be detected as a cytosine, similar to 5mC and 5hmC. Therefore, the data obtained from standard bisulfite sequencing represents a combined signal of these modified bases. Further analytical techniques would be required to distinguish between 5-ClC, 5mC, and 5hmC. The provided protocols and information serve as a comprehensive guide for researchers initiating studies on the epigenetic role of this compound.

References

Developing Antibodies for 5-Chlorocytosine Immunoprecipitation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorocytosine (5ClC) is a DNA modification resulting from inflammation-mediated DNA damage. Reactive chlorine species, produced by immune cells, can chlorinate cytosine bases in DNA, leading to the formation of 5ClC.[1] This lesion is of significant interest as it can mimic 5-methylcytosine (5mC), a key epigenetic mark, thereby potentially disrupting normal epigenetic regulation and contributing to pathological conditions such as cancer.[2][3][4] The development of specific antibodies against 5ClC is crucial for its detection and for elucidating its role in biological processes through techniques like immunoprecipitation (5ClC-IP).

These application notes provide a comprehensive guide to the development and validation of antibodies for 5ClC immunoprecipitation, including detailed protocols for immunogen preparation, antibody production, and 5ClC-IP, along with illustrative data.

Data Presentation

Table 1: Illustrative Antibody Specificity Data (Dot Blot Analysis)

Antigen SpottedAnti-5ClC Antibody Signal (Normalized Intensity)Control IgG Signal (Normalized Intensity)
This compound (5ClC)1.000.02
5-Methylcytosine (5mC)0.150.03
5-Hydroxymethylcytosine (5hmC)0.050.01
Cytosine (C)0.010.01

Table 2: Illustrative 5ClC Immunoprecipitation (5ClC-IP) qPCR Data

Gene Promoter% Input (5ClC-IP)Fold Enrichment (vs. IgG)
Inflammatory Response Gene A2.5%25
Housekeeping Gene B0.1%1
Negative Control Region0.08%0.8

Experimental Protocols

Protocol 1: Immunogen Preparation for Anti-5ClC Antibody Production

This protocol describes the conjugation of 5-chlorodeoxycytidine to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to generate an immunogen capable of eliciting an antibody response against 5ClC.

Materials:

  • 5-Chlorodeoxycytidine

  • Keyhole Limpet Hemocyanin (KLH)

  • Glutaraldehyde

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Carrier Protein: Dissolve 10 mg of KLH in 2 ml of PBS.

  • Prepare Hapten: Dissolve 5 mg of 5-chlorodeoxycytidine in 1 ml of PBS. Gentle warming may be required.

  • Activation with Glutaraldehyde: Slowly add 200 µl of 2.5% glutaraldehyde solution to the KLH solution while stirring. Incubate for 1 hour at room temperature.

  • Conjugation: Add the 5-chlorodeoxycytidine solution to the activated KLH solution. Continue stirring for 4 hours at room temperature, or overnight at 4°C.

  • Quenching: Add 100 µl of 1M glycine to quench the reaction. Stir for 30 minutes.

  • Dialysis: Transfer the conjugate to a dialysis tube and dialyze against 4L of PBS at 4°C for 48 hours, with at least three buffer changes.

  • Quantification: Determine the protein concentration of the conjugate using a BCA protein assay. The success of conjugation can be confirmed by UV-Vis spectrophotometry, looking for a shift in the absorbance spectrum.

  • Storage: Store the immunogen at -20°C in small aliquots.

Protocol 2: Monoclonal Antibody Production and Screening

This protocol outlines the generation of hybridomas producing monoclonal antibodies specific for 5ClC.

Materials:

  • 5ClC-KLH immunogen

  • BALB/c mice

  • Myeloma cell line (e.g., SP2/0)

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • ELISA plates

  • 5ClC-BSA conjugate (for screening)

  • Goat anti-mouse IgG-HRP secondary antibody

  • TMB substrate

Procedure:

  • Immunization:

    • Emulsify the 5ClC-KLH immunogen with an equal volume of CFA.

    • Inject 50-100 µg of the immunogen subcutaneously into BALB/c mice.

    • Administer booster injections with the immunogen emulsified in IFA every 2-3 weeks.

  • Titer Monitoring:

    • Collect blood samples from the tail vein one week after each booster.

    • Determine the antibody titer against a 5ClC-BSA conjugate using an indirect ELISA.

  • Hybridoma Fusion:

    • Three days before fusion, administer a final intravenous boost of the immunogen in saline.

    • Harvest splenocytes from the immunized mouse with the highest antibody titer.

    • Fuse the splenocytes with myeloma cells using PEG.

  • Hybridoma Selection and Screening:

    • Select for fused cells by culturing in HAT medium.

    • Screen the supernatants of growing hybridoma colonies for the presence of anti-5ClC antibodies using an indirect ELISA against 5ClC-BSA.

  • Cloning and Expansion:

    • Subclone positive hybridoma colonies by limiting dilution to ensure monoclonality.

    • Expand positive clones and cryopreserve them.

  • Antibody Purification:

    • Purify the monoclonal antibodies from the hybridoma culture supernatant using Protein A/G affinity chromatography.

Protocol 3: Antibody Validation by Dot Blot

This protocol is for assessing the specificity of the generated anti-5ClC antibody.

Materials:

  • Nitrocellulose or PVDF membrane

  • DNA standards: synthetic oligonucleotides containing 5ClC, 5mC, 5hmC, and C.

  • Denaturation solution (0.5 M NaOH, 1.5 M NaCl)

  • Neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)

  • 20x SSC buffer

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Anti-5ClC primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • DNA Preparation: Prepare serial dilutions of the DNA standards.

  • Denaturation: Denature the DNA by adding an equal volume of denaturation solution and incubating for 10 minutes at room temperature.

  • Neutralization: Neutralize the DNA by adding an equal volume of neutralization solution.

  • Spotting: Spot 1-2 µL of each DNA dilution onto the membrane and allow it to air dry.

  • Cross-linking: Cross-link the DNA to the membrane using a UV cross-linker.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-5ClC primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate to visualize the spots.

Protocol 4: this compound Immunoprecipitation (5ClC-IP)

This protocol is adapted from standard Methylated DNA Immunoprecipitation (MeDIP) protocols and is suitable for enriching 5ClC-containing DNA fragments from genomic DNA.

Materials:

  • Genomic DNA

  • TE buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA)

  • IP buffer (10 mM Sodium Phosphate, pH 7.0; 140 mM NaCl; 0.05% Triton X-100)

  • Anti-5ClC antibody

  • Normal mouse/rabbit IgG (as a negative control)

  • Protein A/G magnetic beads

  • Digestion buffer (50 mM Tris-HCl, pH 8.0; 10 mM EDTA; 0.5% SDS)

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol and Sodium Acetate

  • qPCR reagents

Procedure:

  • DNA Fragmentation:

    • Sonicate genomic DNA to an average fragment size of 200-800 bp.

    • Verify the fragment size on an agarose gel.

  • Denaturation:

    • Denature 1-5 µg of fragmented DNA in TE buffer by heating at 95°C for 10 minutes, followed by immediate chilling on ice.

  • Immunoprecipitation:

    • Dilute the denatured DNA in IP buffer.

    • Add 2-5 µg of the anti-5ClC antibody (or control IgG).

    • Incubate overnight at 4°C with rotation.

  • Capture of Immune Complexes:

    • Add pre-washed Protein A/G magnetic beads to the DNA-antibody mixture.

    • Incubate for 2 hours at 4°C with rotation.

  • Washing:

    • Wash the beads three times with ice-cold IP buffer to remove non-specific binding.

  • Elution and DNA Recovery:

    • Resuspend the beads in digestion buffer and add Proteinase K.

    • Incubate at 55°C for 2-3 hours to digest the antibodies.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Quantitative Analysis:

    • Resuspend the purified DNA in nuclease-free water.

    • Analyze the enrichment of specific genomic regions by quantitative PCR (qPCR) using primers for target and control regions.

Signaling Pathways and Logical Relationships

Antibody_Development_Workflow cluster_antigen Antigen Preparation cluster_antibody Antibody Production cluster_application Application Hapten This compound Conjugation Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugation Immunogen 5ClC-KLH Immunogen Conjugation->Immunogen Immunization Immunization of Host Immunogen->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma Screening Screening & Selection Hybridoma->Screening Purification Antibody Purification Screening->Purification Antibody Anti-5ClC Monoclonal Antibody Purification->Antibody Validation Antibody Validation (Dot Blot, ELISA) Antibody->Validation IP 5ClC Immunoprecipitation (5ClC-IP) Antibody->IP Downstream Downstream Analysis (qPCR, Sequencing) IP->Downstream

Signaling_Pathway_5ClC Inflammation Inflammation ROS_RCS Reactive Oxygen/Chlorine Species Inflammation->ROS_RCS produces NFkB NF-kB Activation Inflammation->NFkB activates DNA_Damage DNA Damage (this compound Formation) ROS_RCS->DNA_Damage causes p53 p53 Activation DNA_Damage->p53 activates DNA_Damage->NFkB may influence CellCycle Cell Cycle Arrest / Apoptosis p53->CellCycle induces ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory induces

Experimental_Workflow_5ClC_IP start Start: Genomic DNA sonication 1. Sonication (200-800 bp fragments) start->sonication denaturation 2. Denaturation (95°C for 10 min) sonication->denaturation incubation 3. Immunoprecipitation (with anti-5ClC antibody) denaturation->incubation capture 4. Capture (with Protein A/G beads) incubation->capture wash 5. Washing Steps (remove non-specific binding) capture->wash elution 6. Elution & DNA Purification wash->elution analysis 7. Downstream Analysis (qPCR, Sequencing) elution->analysis end End: 5ClC Enriched DNA analysis->end

References

Application Notes and Protocols for Electrochemical Detection of 5-Chlorocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorocytosine (5-ClC) is a halogenated analog of the nucleobase cytosine. Its presence in DNA can result from various biological processes and exposure to certain environmental agents, potentially leading to mutagenic events and cellular dysfunction. The accurate and sensitive detection of 5-ClC is crucial for research in toxicology, pharmacology, and drug development to understand its impact on DNA integrity and cellular pathways. Electrochemical methods offer a promising avenue for the detection of such DNA modifications due to their high sensitivity, rapid response, and cost-effectiveness.[1][2]

This document provides a proposed framework for the development of an electrochemical method for the detection of 5-ClC. While specific literature on the electrochemical detection of this compound is limited, the protocols outlined below are based on well-established electrochemical techniques for the analysis of other cytosine modifications, such as 5-methylcytosine (5-mC) and 5-hydroxymethylcytosine (5-hmC).[3][4][5][6] These notes are intended to serve as a starting point for researchers to develop and optimize a robust electrochemical sensor for 5-ClC.

Principle of Detection

The electrochemical detection of 5-ClC is based on its intrinsic redox properties. When a potential is applied to a modified electrode, 5-ClC can be oxidized, generating a measurable electrical signal (current). The magnitude of this signal is proportional to the concentration of 5-ClC, allowing for quantitative analysis. The selectivity and sensitivity of the detection can be enhanced by modifying the electrode surface with nanomaterials that facilitate electron transfer and increase the surface area for interaction.

Proposed Signaling Pathway

The general principle of a label-free electrochemical biosensor for DNA modifications involves the direct oxidation of the target analyte on the electrode surface. The signaling pathway can be conceptualized as a three-step process: recognition of the target molecule on the sensor surface, electrochemical oxidation of the target, and transduction of this event into a measurable signal.

Signaling_Pathway cluster_0 Sensor Surface cluster_1 Electrochemical Reaction cluster_2 Signal Transduction Analyte This compound (5-ClC) Electrode Modified Electrode (e.g., Graphene/AuNPs) Analyte->Electrode Adsorption/ Interaction Oxidation Oxidation of 5-ClC Electrode->Oxidation Applied Potential Signal Current Signal Oxidation->Signal Electron Transfer

Caption: General signaling pathway for the direct electrochemical detection of this compound.

Quantitative Data Summary

The following table outlines the key performance parameters that should be determined when validating an electrochemical sensor for 5-ClC. The values provided are placeholders and will need to be established through experimental validation.

ParameterDescriptionTarget Value
Limit of Detection (LOD) The lowest concentration of 5-ClC that can be reliably detected.To be determined (nM range)
Linear Range The concentration range over which the sensor response is directly proportional to the 5-ClC concentration.To be determined (e.g., 10 nM - 10 µM)
Sensitivity The slope of the calibration curve, indicating the change in signal per unit change in concentration.To be determined (µA/µM)
Selectivity The ability of the sensor to detect 5-ClC in the presence of other structurally similar molecules (e.g., cytosine, 5-methylcytosine).To be determined
Reproducibility The precision of the measurements, typically expressed as the relative standard deviation (RSD).< 5% RSD

Experimental Protocols

The following are proposed protocols for the fabrication of a modified electrode and the electrochemical detection of 5-ClC. These should be considered as a starting point and may require significant optimization.

Protocol 1: Fabrication of a Graphene and Gold Nanoparticle Modified Glassy Carbon Electrode (GCE)

This protocol is adapted from methods used for the detection of other DNA modifications.[4]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Graphene oxide (GO) dispersion

  • Chloroauric acid (HAuCl₄)

  • Sodium citrate

  • Phosphate buffered saline (PBS), pH 7.4

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • GCE Polishing:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with DI water and sonicate in a 1:1 solution of ethanol and DI water for 5 minutes.

    • Dry the electrode under a stream of nitrogen.

  • Graphene Oxide Coating:

    • Drop-cast a small volume (e.g., 5 µL) of the graphene oxide dispersion onto the polished GCE surface.

    • Allow the solvent to evaporate at room temperature to form a thin film.

  • Electrochemical Reduction of Graphene Oxide (ERGO):

    • Perform cyclic voltammetry (CV) in a deaerated PBS solution (pH 7.4) in a potential range of 0 to -1.5 V for several cycles until a stable voltammogram is obtained. This process reduces the graphene oxide to electrochemically reduced graphene.

  • Gold Nanoparticle (AuNP) Deposition:

    • Immerse the ERGO-modified GCE in a solution containing HAuCl₄ and sodium citrate.

    • Apply a constant potential (e.g., -0.2 V) for a specific duration (e.g., 300 s) to electrodeposit AuNPs onto the graphene surface.

    • Rinse the modified electrode with DI water and dry gently.

Protocol 2: Electrochemical Detection of this compound

Materials:

  • Fabricated Graphene/AuNP modified GCE

  • This compound standard solutions of varying concentrations

  • Supporting electrolyte: 0.1 M PBS (pH 7.4)

  • Electrochemical workstation with a three-electrode cell (working electrode: modified GCE; reference electrode: Ag/AgCl; counter electrode: platinum wire)

Procedure:

  • Sample Preparation:

    • Prepare a series of 5-ClC standard solutions in the supporting electrolyte (PBS).

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV):

      • Immerse the three-electrode system in the sample solution.

      • Record the cyclic voltammogram in a potential window that is expected to cover the oxidation potential of 5-ClC (e.g., +0.4 V to +1.2 V vs. Ag/AgCl). The exact potential for 5-ClC oxidation will need to be determined experimentally.

      • Scan rate: 50 mV/s (this can be varied to study the reaction kinetics).

    • Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV):

      • These more sensitive techniques are recommended for quantitative analysis.

      • Set the DPV/SWV parameters (e.g., pulse amplitude, pulse width, step potential) to optimized values.

      • Record the voltammogram in the same potential range as the CV. The peak current will be proportional to the 5-ClC concentration.

  • Data Analysis:

    • For quantitative analysis, plot the peak current obtained from DPV or SWV against the concentration of 5-ClC to construct a calibration curve.

    • Determine the limit of detection (LOD) using the formula LOD = 3 * (standard deviation of the blank) / (slope of the calibration curve).

Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for the electrochemical detection of this compound.

Experimental_Workflow cluster_prep Sensor Preparation cluster_detection Detection Process cluster_analysis Data Analysis p1 Polish GCE p2 Drop-cast Graphene Oxide p1->p2 p3 Electrochemical Reduction p2->p3 p4 Electrodeposit AuNPs p3->p4 d2 Perform Electrochemical Measurement (CV/DPV/SWV) p4->d2 Use Modified Electrode d1 Prepare 5-ClC Standards d1->d2 d3 Record Voltammograms d2->d3 a1 Construct Calibration Curve d3->a1 a2 Determine LOD, Linear Range a1->a2 a3 Analyze Unknown Samples a2->a3

Caption: Proposed experimental workflow for this compound detection.

Conclusion

The development of a reliable electrochemical method for this compound detection is an important goal for advancing research in DNA damage and repair, as well as for applications in drug development and toxicology. The protocols and guidelines presented in this document, though based on methodologies for similar molecules, provide a solid foundation for researchers to begin this endeavor. Significant experimental optimization will be necessary to validate and characterize the performance of a sensor specifically for 5-ClC. Future work should focus on determining the precise electrochemical behavior of 5-ClC and exploring various nanomaterial-based electrode modifications to enhance sensitivity and selectivity.

References

Application Notes and Protocols for Incorporation of 5-Chlorocytosine into Plasmid DNA for Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorocytosine (5-ClC) is a halogenated analog of cytosine that has garnered significant interest in cellular studies due to its ability to mimic 5-methylcytosine (5-mC), a key epigenetic marker.[1][2] The incorporation of 5-ClC into DNA can induce heritable gene silencing and alter methylation patterns, providing a valuable tool for investigating epigenetic regulation and its role in disease, particularly in the context of inflammation and cancer.[1][2] Unlike many other DNA adducts, 5-ClC is not readily excised by cellular repair mechanisms, likely due to its structural similarity to 5-mC. This persistence allows for the long-term study of its effects on cellular processes.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into plasmid DNA. The methodologies described herein are designed to facilitate the study of 5-ClC's impact on gene expression, DNA-protein interactions, and other cellular functions.

Data Presentation

The following tables summarize key quantitative data related to the cellular effects of this compound incorporation.

Table 1: Effects of this compound on Gene Expression and Methylation

ParameterObservationCell TypeMethod of 5-ClC IntroductionReference
Gene Silencing Silencing of the hprt geneCHO-K1Electroporation of 5-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP)[1][2]
Promoter Methylation Increased methylation at CpG sites in the hprt promoterCHO-K1Electroporation of CldCTP[1]
Global Methylation No significant change in global methylation levelsCHO-K1Electroporation of CldCTP[1]
Reversibility of Silencing Gene silencing reversed by treatment with 5-aza-2'-deoxycytidineCHO-K1Electroporation of CldCTP[1][2]

Table 2: Mutagenic Potential of this compound

Mutation TypeFrequencySystemReference
C → T transitions 3-9%In vitro and in replicating cells[3]
CG → TA transitions Dominant mutationMouse embryonic fibroblasts[3]

Experimental Protocols

Protocol 1: Incorporation of this compound into Plasmid DNA via Site-Directed Mutagenesis Adaptation

This protocol adapts the principles of site-directed mutagenesis to incorporate a 5-ClC-containing oligonucleotide into a specific site within a plasmid.

Materials:

  • Plasmid of interest

  • Custom synthesized oligonucleotide primers (one containing 5-ClC at the desired position)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • DpnI restriction enzyme

  • T4 DNA Ligase

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

  • Plasmid purification kit

Methodology:

  • Primer Design: Design a pair of complementary primers spanning the region of interest in your plasmid. One primer should contain this compound at the desired nucleotide position. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL 10x reaction buffer

      • 1 µL plasmid DNA (5-50 ng)

      • 1.25 µL forward primer (10 µM)

      • 1.25 µL reverse primer (10 µM, containing 5-ClC)

      • 1 µL dNTP mix (10 mM)

      • 1 µL PfuUltra DNA polymerase

      • Make up to 50 µL with nuclease-free water.

    • Perform PCR using the following cycling conditions:

      • Initial denaturation: 95°C for 2 minutes

      • 18 cycles of:

        • Denaturation: 95°C for 50 seconds

        • Annealing: 60°C for 50 seconds

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes.

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.

  • Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Colony Selection and Plasmid Purification: Pick several colonies and grow them in liquid culture. Purify the plasmid DNA using a standard plasmid purification kit.

  • Verification: Verify the incorporation of 5-ClC by DNA sequencing. Note that sequencing may identify the modified base as a 'C'. Further analytical methods such as mass spectrometry are required for definitive confirmation.[4][5]

Protocol 2: Cellular Introduction of 5-ClC-Containing Plasmids via Electroporation

This protocol describes the introduction of the modified plasmid into mammalian cells for functional studies.

Materials:

  • Purified plasmid DNA containing 5-ClC

  • Mammalian cell line of interest (e.g., CHO-K1, HEK293)

  • Appropriate cell culture medium and supplements

  • Electroporation buffer

  • Electroporator and cuvettes

  • 6-well plates

Methodology:

  • Cell Preparation: Culture the mammalian cells to approximately 70-80% confluency. On the day of electroporation, harvest the cells by trypsinization, wash with PBS, and resuspend in electroporation buffer at a concentration of 1 x 10^7 cells/mL.

  • Electroporation:

    • Mix 100 µL of the cell suspension with 5-10 µg of the 5-ClC-containing plasmid DNA in an electroporation cuvette.

    • Electroporate the cells using the manufacturer's recommended settings for your specific cell line.

  • Cell Plating and Culture: Immediately after electroporation, transfer the cells to a 6-well plate containing pre-warmed culture medium. Incubate at 37°C in a CO2 incubator.

  • Post-Electroporation Analysis: After 24-72 hours, the cells can be harvested for various downstream analyses, such as:

    • Gene Expression Analysis: Use RT-qPCR or Western blotting to assess the expression of the gene of interest on the plasmid or endogenous genes affected by the presence of 5-ClC.

    • DNA Methylation Analysis: Perform bisulfite sequencing to analyze changes in the methylation status of the plasmid or genomic DNA.[1]

    • Cell Viability and Proliferation Assays: Evaluate the cytotoxic effects of the 5-ClC-containing plasmid.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Epigenetic_Modulation_by_5ClC cluster_incorporation Plasmid Incorporation cluster_cellular_effects Cellular Consequences Plasmid Plasmid PCR_with_5ClC_primer PCR_with_5ClC_primer Plasmid->PCR_with_5ClC_primer Site-directed mutagenesis DpnI_Digestion DpnI_Digestion PCR_with_5ClC_primer->DpnI_Digestion Remove parental DNA Transformation Transformation DpnI_Digestion->Transformation E. coli Purified_5ClC_Plasmid Purified_5ClC_Plasmid Transformation->Purified_5ClC_Plasmid Plasmid Prep Transfection Transfection Purified_5ClC_Plasmid->Transfection Electroporation 5ClC_in_Cellular_DNA 5ClC_in_Cellular_DNA Transfection->5ClC_in_Cellular_DNA DNMT_Misdirection DNMT_Misdirection 5ClC_in_Cellular_DNA->DNMT_Misdirection Mimics 5-mC DNA_Damage_Response DNA_Damage_Response 5ClC_in_Cellular_DNA->DNA_Damage_Response Potential Mutagenesis Aberrant_Methylation Aberrant_Methylation DNMT_Misdirection->Aberrant_Methylation Gene_Silencing Gene_Silencing Aberrant_Methylation->Gene_Silencing C_to_T_Transitions C_to_T_Transitions DNA_Damage_Response->C_to_T_Transitions

Caption: Workflow for 5-ClC plasmid incorporation and its cellular effects.

DNA_Damage_and_Epigenetic_Signaling cluster_epigenetic Epigenetic Pathway cluster_damage DNA Damage Pathway 5ClC_in_DNA This compound in DNA Recognition_as_5mC Recognition_as_5mC 5ClC_in_DNA->Recognition_as_5mC Structural Mimicry Replication_Error Replication_Error 5ClC_in_DNA->Replication_Error Miscoding DNMT1_Recruitment DNMT1_Recruitment Recognition_as_5mC->DNMT1_Recruitment Maintenance Methylation Heritable_Silencing Heritable_Silencing DNMT1_Recruitment->Heritable_Silencing Propagation of Methylation Mark Altered_Gene_Expression Altered_Gene_Expression Heritable_Silencing->Altered_Gene_Expression C_to_T_Transition C_to_T_Transition Replication_Error->C_to_T_Transition Mutagenesis Altered_Protein_Function Altered_Protein_Function C_to_T_Transition->Altered_Protein_Function Altered_Cellular_Phenotype Altered_Cellular_Phenotype Altered_Protein_Function->Altered_Cellular_Phenotype Altered_Gene_Expression->Altered_Cellular_Phenotype

Caption: Dual impact of 5-ClC on epigenetic and DNA damage pathways.

These protocols and diagrams provide a foundational framework for researchers to begin exploring the cellular impacts of this compound. The inherent mimicry of 5-mC makes 5-ClC a powerful tool for dissecting the complexities of epigenetic regulation and its interplay with DNA damage and repair pathways. Further optimization of these protocols may be necessary depending on the specific plasmid, cell line, and experimental goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chlorocytosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Chlorocytosine phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of this key building block for modified oligonucleotides. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter.

A critical aspect of this synthesis is that the direct phosphoramidite of this compound is not the final synthon. Instead, an intermediate, O4-ethyl-5-chloro-2'-deoxyuridine phosphoramidite , is synthesized and used in oligonucleotide synthesis. The conversion to the final this compound residue occurs during the standard ammonia deprotection step following DNA synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for synthesizing this compound phosphoramidite?

A1: The synthesis follows a three-step pathway starting from 2'-deoxyuridine. The key steps are:

  • Chlorination: 2'-deoxyuridine is chlorinated at the 5-position to yield 5-chloro-2'-deoxyuridine (CldU).

  • O4-Alkylation: The CldU is converted to its O4-ethyl analogue. This intermediate is crucial for the final conversion to cytosine.

  • Phosphitylation: The 3'-hydroxyl group of the O4-ethyl-5-chloro-2'-deoxyuridine intermediate is phosphitylated to produce the final phosphoramidite synthon.[1]

Q2: Why is an O4-ethyl intermediate used instead of directly synthesizing the this compound phosphoramidite?

A2: The amino group of cytosine is reactive and requires a protecting group during phosphitylation and oligonucleotide synthesis. The O4-ethyl group serves as a convenient precursor to the exocyclic amine. During the final deprotection of the oligonucleotide with ammonia, the O4-ethyl group is displaced, forming the desired this compound residue in situ.[1]

Q3: What are the most common challenges in this synthesis?

A3: The primary challenges include:

  • Instability of Phosphoramidites: Phosphoramidites are sensitive to moisture and oxidation. All reactions and handling must be performed under anhydrous and inert conditions.[2]

  • Purification: Chromatographic purification is often necessary to remove side products and unreacted starting materials, which can be challenging due to the compound's instability.

  • Side Reactions: Each step has the potential for side reactions, such as over-chlorination or hydrolysis of the phosphoramidite.

Q4: How should the final O4-ethyl-5-chloro-2'-deoxyuridine phosphoramidite be stored?

A4: Like other phosphoramidites, the final product is sensitive to moisture and heat. It should be stored as a lyophilized powder under an inert atmosphere (argon or nitrogen) at -20°C.[1] Solutions in anhydrous acetonitrile are generally stable for 1-2 days when stored properly.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, leading to decreased yield and purity.

Issue Potential Cause Recommended Action
Low Yield in Chlorination Step Incomplete reaction.Increase reaction time or temperature moderately. Monitor the reaction by TLC to ensure the consumption of starting material.
Degradation of starting material.Ensure the reaction temperature is not too high. Use fresh, high-quality reagents.
Multiple Products in O4-Alkylation Incomplete reaction or side reactions.Optimize reaction conditions (time, temperature, reagent stoichiometry). Ensure anhydrous conditions to prevent hydrolysis.
Difficulty in purification.Use an appropriate solvent system for silica gel chromatography and consider adding a small amount of a non-nucleophilic base like triethylamine to the eluent to prevent degradation on the column.
Low Yield in Phosphitylation Step Presence of moisture.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (argon or nitrogen). Consider adding molecular sieves to the solvent.[3]
Inactive phosphitylating reagent.Use a fresh bottle of the phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).
Steric hindrance of the modified nucleoside.Increase the reaction time and/or use a more potent activator, such as 4,5-dicyanoimidazole (DCI).[4]
Final Product is Unstable Exposure to air or moisture.Handle the purified phosphoramidite exclusively under an inert atmosphere. Store as a dry powder at -20°C.
Residual acid from purification.Ensure complete removal of any acidic reagents or solvents used during workup and purification. Co-evaporation with a solvent containing a non-nucleophilic base may be beneficial.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis. These may require optimization based on your specific laboratory conditions and scale.

Step 1: Synthesis of 5-Chloro-2'-deoxyuridine (CldU)
  • Objective: To chlorinate the 5-position of 2'-deoxyuridine.

  • Reagents:

    • 2'-deoxyuridine

    • N-Chlorosuccinimide (NCS)

    • Pyridine

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ammonia in Ethanol

  • Procedure:

    • Protect the hydroxyl groups of 2'-deoxyuridine by acetylation (e.g., with acetic anhydride in pyridine).

    • Dissolve the acetylated 2'-deoxyuridine in pyridine.

    • Add N-Chlorosuccinimide (NCS) (approx. 1.5 equivalents).

    • Heat the reaction mixture (e.g., to 100°C) and stir for approximately 30 minutes, monitoring by TLC.

    • After completion, evaporate the solvent.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO₃ solution.

    • Evaporate the organic phase.

    • Remove the acetyl protecting groups by stirring the residue in ethanolic ammonia for an extended period (e.g., 72 hours).

    • Purify the product by silica gel chromatography.

Step 2: Synthesis of O4-Ethyl-5-chloro-2'-deoxyuridine
  • Objective: To convert the C4 carbonyl of CldU to an O-ethyl group.

Step 3: Synthesis of 5'-O-DMT-O4-ethyl-5-chloro-2'-deoxyuridine-3'-CE Phosphoramidite
  • Objective: To protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and phosphitylate the 3'-hydroxyl group.

  • Reagents:

    • O4-Ethyl-5-chloro-2'-deoxyuridine

    • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

    • Anhydrous Pyridine

    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • DMT Protection: a. Co-evaporate the dried O4-ethyl-5-chloro-2'-deoxyuridine with anhydrous pyridine. b. Dissolve the residue in anhydrous pyridine and add DMT-Cl. c. Stir at room temperature until the reaction is complete (monitor by TLC). d. Quench with methanol and purify the 5'-O-DMT protected nucleoside by silica gel chromatography.

    • Phosphitylation: a. Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM under an argon atmosphere. b. Add DIPEA. c. Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. d. Stir at room temperature for 2-4 hours (monitor by TLC or ³¹P NMR). e. Quench the reaction with cold methanol and purify the final phosphoramidite product, typically by precipitation into a non-polar solvent like hexane or by rapid silica gel chromatography.

Data Presentation

While specific yield data for each step of the this compound phosphoramidite synthesis is not extensively published, the following table provides a general expectation for multi-step phosphoramidite syntheses.

Step Parameter Expected Range Notes
1. Chlorination Yield80-95%This step is generally high-yielding.
Purity (post-purification)>98% (HPLC)Should be a clean product before proceeding.
2. O4-Alkylation Yield40-70%This can be a lower-yielding step and is highly dependent on the specific method used.
Purity (post-purification)>95% (HPLC)Purity is critical to avoid side reactions in the next step.
3. Phosphitylation Yield70-90%Highly sensitive to conditions, especially moisture.
Purity (post-purification)>97% (³¹P NMR)Final product should be of high purity for successful oligonucleotide synthesis.

Visualizations

Logical Workflow for Troubleshooting Phosphitylation

G start Low Phosphitylation Yield check_moisture Check for Moisture (Solvents, Reagents, Atmosphere) start->check_moisture check_reagents Verify Reagent Activity (Phosphitylating Agent, Activator) start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature, Stoichiometry) start->check_conditions dry_solvents Action: Use freshly dried solvents. Add molecular sieves. check_moisture->dry_solvents Moisture Suspected new_reagents Action: Use fresh bottle of reagents. check_reagents->new_reagents Reagents Inactive optimize_conditions Action: Increase reaction time. Use stronger activator (e.g., DCI). check_conditions->optimize_conditions Conditions Suboptimal success Yield Improved dry_solvents->success new_reagents->success optimize_conditions->success

Troubleshooting workflow for low phosphitylation yield.
Overall Synthesis Workflow

G dU 2'-deoxyuridine CldU 5-Chloro-2'-deoxyuridine (CldU) dU->CldU Chlorination (NCS) O4Et_CldU O4-Ethyl-5-Chloro-dU Intermediate CldU->O4Et_CldU O4-Alkylation Amidite O4-Ethyl-5-Chloro-dU Phosphoramidite O4Et_CldU->Amidite DMT Protection & Phosphitylation Oligo_Synth Oligonucleotide Synthesis Amidite->Oligo_Synth Deprotection Ammonia Deprotection Oligo_Synth->Deprotection Final_Oligo Oligonucleotide with This compound Deprotection->Final_Oligo Conversion to Cytosine

Synthesis and application workflow for this compound.

References

stability of 5-Chlorocytosine in oligonucleotides under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Chlorocytosine (5-ClC) in oligonucleotides under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound (5-ClC) during standard oligonucleotide synthesis and deprotection?

A1: 5-ClC is remarkably stable under standard automated phosphoramidite oligonucleotide synthesis and deprotection conditions. Only trace amounts of the deamination product, 5-chlorouracil (5-ClU), are typically detected following these procedures.[1]

Q2: What is the primary degradation product of 5-ClC in oligonucleotides?

A2: The primary degradation product of 5-ClC is 5-chlorouracil (5-ClU), which is formed through deamination.[1][2] Under acidic hydrolysis conditions, the glycosidic bond can also be cleaved, leading to loss of the 5-ClC base (depurination).[1]

Q3: Are there any known cellular repair mechanisms for 5-ClC in DNA?

A3: Currently, no specific repair activity has been identified for 5-ClC in DNA. This is in contrast to other halogenated bases like 5-halouracils, which are substrates for base-excision repair. The lack of repair suggests that 5-ClC could be a persistent form of DNA damage.[3]

Q4: How does the thermal stability of a DNA duplex change with the incorporation of 5-ClC?

A4: The thermal and thermodynamic stability of DNA duplexes containing 5-ClC are experimentally indistinguishable from those containing natural cytosine or 5-methylcytosine.[3] Therefore, the incorporation of 5-ClC is not expected to significantly alter the melting temperature (Tm) of an oligonucleotide duplex.

Q5: What are the recommended storage conditions for oligonucleotides containing 5-ClC?

A5: For long-term storage, it is recommended to store 5-ClC-containing oligonucleotides lyophilized (dry) at -20°C or -80°C.[4][5] If in solution, use a nuclease-free, slightly basic buffer (pH 7.0-8.0), aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or below.[6] For short-term storage (days to weeks), 4°C is acceptable.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected C to T mutation after PCR amplification of a 5-ClC containing template. Deamination of 5-ClC to 5-ClU during experimental procedures (e.g., prolonged incubation at high temperatures or non-optimal pH). 5-ClU can be read as thymine by DNA polymerase.- Minimize exposure of the oligonucleotide to high temperatures and acidic conditions. - Use a high-fidelity DNA polymerase. - Verify the integrity of the 5-ClC-containing oligonucleotide before use by HPLC or Mass Spectrometry.
Reduced cleavage efficiency with methylation-sensitive restriction enzymes. The 5-chloro substituent on cytosine can sterically hinder the binding of some restriction enzymes. For example, the presence of 5-ClC can completely prevent cleavage by HpaII.[7]- Check the methylation sensitivity of your restriction enzyme. - If possible, choose a restriction enzyme that is not affected by modifications at the CpG site. - Consider alternative methods for sequence verification, such as sequencing.
Inconsistent results in cellular uptake or gene silencing experiments. Degradation of the 5-ClC oligonucleotide due to nuclease activity or improper storage.- Ensure all solutions and labware are nuclease-free. - Follow recommended storage guidelines (see FAQ A5). - Assess the integrity of a new batch of oligonucleotides upon arrival.
Poor yield or purity of 5-ClC oligonucleotides after synthesis. Inefficient coupling of the 5-ClC phosphoramidite or side reactions during synthesis and deprotection.- Ensure the 5-ClC phosphoramidite is of high quality and handled under anhydrous conditions. - Optimize coupling times for the modified base. - Analyze the crude product by HPLC and/or mass spectrometry to identify potential issues.[8]

Stability Data

The following tables summarize the stability of 5-ClC in oligonucleotides under different conditions.

Table 1: Stability under Harsh Hydrolytic Conditions

ConditionDuration5-ClC Loss5-ClU Formation
88% Formic Acid, 140°C30 min~20%~5%
Data from reference[1].

Table 2: General Long-Term Storage Stability of DNA Oligonucleotides (Applicable to 5-ClC Oligos)

Storage ConditionFormDurationStability
-20°CDry or in TE Buffer~2 yearsStable
4°CDry or in TE Buffer~1 yearStable
Room TemperatureIn TE Buffer~3 - 6 monthsStable
Room TemperatureDry~3 - 6 monthsStable
Data adapted from reference. TE Buffer: 10 mM Tris, pH 7.5-8.0, 1 mM EDTA.

Experimental Protocols

Protocol 1: Assessment of 5-ClC Integrity by Enzymatic Digestion and HPLC Analysis

This protocol is used to determine the percentage of 5-ClC that has deaminated to 5-ClU in an oligonucleotide.

Materials:

  • 5-ClC-containing oligonucleotide

  • Nuclease P1

  • Calf Intestinal Phosphatase (CIP)

  • Buffer for enzymatic digestion (e.g., 50 mM Tris-HCl, pH 8.0)

  • HPLC system with a C18 column

  • Mobile phases for HPLC (e.g., Buffer A: 0.1 M Triethylammonium acetate, pH 7.0; Buffer B: Acetonitrile)

  • 5-ClC and 5-ClU nucleoside standards

Procedure:

  • Dissolve the 5-ClC-containing oligonucleotide in the digestion buffer to a final concentration of approximately 1 mg/mL.

  • Add Nuclease P1 to the solution (e.g., 2 units per 10 µg of oligonucleotide) and incubate at 37°C for 2 hours.

  • Add Calf Intestinal Phosphatase (e.g., 10 units per 10 µg of oligonucleotide) and continue to incubate at 37°C for an additional 2 hours.

  • Centrifuge the sample to pellet any undigested material.

  • Analyze the supernatant by reverse-phase HPLC.

  • Separate the nucleosides using a gradient of Buffer B into Buffer A.

  • Monitor the elution profile at 260 nm.

  • Identify and quantify the peaks corresponding to 5-ClC and 5-ClU by comparing their retention times to the prepared standards.

  • Calculate the percentage of deamination as: (Area of 5-ClU peak / (Area of 5-ClC peak + Area of 5-ClU peak)) * 100.

Protocol 2: Analysis of 5-ClC and 5-ClU by Gas Chromatography/Mass Spectrometry (GC/MS)

This protocol provides a highly sensitive method for the detection and quantification of 5-ClC and its deamination product, 5-ClU, in DNA.[2]

Materials:

  • DNA containing 5-ClC

  • Formic acid (88%)

  • Internal standards (stable isotope-labeled 5-ClU)

  • Acetonitrile

  • Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane)

  • GC/MS system

Procedure:

  • Hydrolyze the DNA sample with 88% formic acid at 140°C for 40 minutes. This step also quantitatively converts 5-ClC to 5-ClU.[9]

  • Add the stable isotope-labeled 5-ClU internal standard.

  • Dry the sample under reduced pressure.

  • Derivatize the sample with the silylating agent in anhydrous acetonitrile at 140°C for 40 minutes.

  • Analyze the derivatized sample by GC/MS in the selected ion monitoring (SIM) mode.

  • Quantify the amount of 5-ClU by comparing the peak area to that of the internal standard.

Visualizations

experimental_workflow Workflow for Assessing 5-ClC Oligonucleotide Stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Oligo 5-ClC Oligonucleotide Stress Apply Stress Condition (e.g., pH, Temperature) Oligo->Stress Hydrolysis Acid Hydrolysis (Formic Acid) Stress->Hydrolysis Control Control Oligonucleotide (No Stress) Control->Hydrolysis Derivatization Derivatization (e.g., Silylation) Hydrolysis->Derivatization GCMS GC/MS Analysis Derivatization->GCMS Quantification Quantify 5-ClU (Deamination Product) GCMS->Quantification Comparison Compare Stressed vs. Control Quantification->Comparison Stability Determine Stability Profile Comparison->Stability

Caption: Workflow for assessing 5-ClC oligonucleotide stability.

degradation_pathway Primary Degradation Pathway of this compound node_5ClC This compound (in Oligo) node_5ClU 5-Chlorouracil (in Oligo) node_5ClC->node_5ClU Deamination (e.g., Heat, Acid) node_Depurination Abasic Site + this compound node_5ClC->node_Depurination Depurination (Strong Acid)

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Amplification of 5-Chlorocytosine-Containing DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Polymerase Chain Reaction (PCR) amplification of DNA containing 5-Chlorocytosine (5-ClC). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during this specialized application.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-ClC) and why is its amplification challenging?

This compound is a modified DNA base that can be incorporated into DNA. Its presence can sometimes interfere with the efficiency and fidelity of standard PCR amplification due to the altered chemical properties of the nucleotide, which may affect the performance of DNA polymerases.

Q2: Which DNA polymerase is recommended for amplifying DNA with 5-ClC?

Based on published research, Qiagen Hotstar Taq DNA Polymerase has been successfully used to amplify DNA containing this compound.[1] This polymerase is a hot-start enzyme, which helps to minimize non-specific amplification and primer-dimer formation.[2][3][4][5][6][7]

Q3: Does the presence of this compound in the DNA template affect the melting temperature (Tm) of my primers?

Studies have shown that the replacement of cytosine with this compound has a negligible impact on the melting temperature of oligonucleotides.[1] Therefore, you can generally use standard Tm calculation methods for your primers.

Q4: Are there any special considerations for primer design when amplifying 5-ClC-containing templates?

While the presence of 5-ClC doesn't significantly alter the Tm, it is still crucial to follow good primer design principles. This includes aiming for a primer length of 18-24 bases, a GC content of 40-60%, and avoiding complementary regions within and between primers to prevent the formation of hairpins and primer-dimers.

Q5: What is a good starting point for Magnesium Chloride (MgCl2) concentration?

A final concentration of 1.5 mM MgCl2 has been used successfully in PCR reactions with 5-ClC-containing DNA.[1] However, the optimal concentration can be template- and primer-dependent, and a titration from 1.5 mM to 3.5 mM may be necessary for optimal results.

Troubleshooting Guide

This guide addresses common problems encountered during the PCR amplification of DNA containing this compound.

Issue 1: Low or No PCR Product
Potential Cause Recommended Solution
Suboptimal DNA Polymerase Use a polymerase known to be effective with modified bases. Qiagen Hotstar Taq has been shown to work well.[1] Consider trying other high-processivity polymerases designed for challenging templates.
Incorrect Annealing Temperature Although 5-ClC has a negligible effect on Tm, it's crucial to optimize the annealing temperature. Perform a gradient PCR to determine the optimal temperature for your specific primers and template.
Inhibitory Effects of 5-ClC High concentrations of modified bases can sometimes inhibit DNA polymerase. If you suspect this, try diluting your template DNA.
Incorrect MgCl2 Concentration The optimal MgCl2 concentration is critical. Titrate the MgCl2 concentration in your reaction, typically in 0.5 mM increments from 1.5 mM to 3.5 mM.
Issues with Cycling Conditions Ensure sufficient denaturation, annealing, and extension times. A long initial denaturation (e.g., 15 minutes at 95°C) is required to activate Hotstar Taq polymerase.[6][7]
Poor Template Quality Ensure your DNA template is of high purity and integrity. Contaminants from DNA extraction can inhibit PCR.
Issue 2: Non-Specific Amplification or Primer-Dimers
Potential Cause Recommended Solution
Annealing Temperature is Too Low Increase the annealing temperature in increments of 1-2°C. A higher annealing temperature increases the stringency of primer binding.
Suboptimal Primer Design Re-evaluate your primer design. Ensure primers have minimal self-complementarity and complementarity to each other, especially at the 3' ends.
Excessive Primer Concentration High primer concentrations can lead to the formation of primer-dimers. Try reducing the primer concentration in your reaction.
Hot-Start Inefficiency Ensure the hot-start polymerase is fully activated. For Qiagen Hotstar Taq, a 15-minute incubation at 95°C is recommended.[6][7]
High MgCl2 Concentration Too much MgCl2 can stabilize non-specific primer binding. If you are seeing non-specific products, try reducing the MgCl2 concentration.

Experimental Protocols & Data

Recommended PCR Protocol for 5-ClC DNA Amplification

This protocol is based on a successful amplification of 5-ClC-containing DNA as described by Valinluck et al., 2009.[1]

Reaction Components:

ComponentFinal Concentration
10x PCR Buffer1x
dNTP Mix (each)200 µM
Forward Primer0.2 µM (10 pmol)
Reverse Primer0.2 µM (10 pmol)
Template DNA100 ng
Qiagen Hotstar Taq1.5 units
MgCl21.5 mM
Nuclease-Free Waterto 50 µL

Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C15 minutes1
Denaturation95°C30 seconds45
Annealing51°C30 seconds
Extension72°C30 seconds
Final Extension72°C5 minutes1
Hold4°C

Visual Guides

Troubleshooting Workflow for Low/No PCR Product

Low_Yield_Troubleshooting Start Low or No PCR Product Check_Polymerase Verify Polymerase Choice (e.g., Hotstar Taq) Start->Check_Polymerase Optimize_Ta Optimize Annealing Temperature (Gradient PCR) Check_Polymerase->Optimize_Ta Dilute_Template Dilute Template DNA Optimize_Ta->Dilute_Template Titrate_Mg Titrate MgCl2 (1.5 - 3.5 mM) Dilute_Template->Titrate_Mg Check_Cycling Verify Cycling Conditions (Activation, Times) Titrate_Mg->Check_Cycling Check_Template_Quality Assess Template Quality Check_Cycling->Check_Template_Quality Success Successful Amplification Check_Template_Quality->Success Problem Solved

Caption: A stepwise guide to troubleshooting low or no PCR product.

Logical Relationships in Optimizing PCR for 5-ClC DNA

PCR_Optimization_Logic cluster_components Reaction Components cluster_conditions Reaction Conditions Template 5-ClC Template Polymerase DNA Polymerase (e.g., Hotstar Taq) Template->Polymerase Compatibility Amplification Successful Amplification Template->Amplification Cycling Cycling Conditions Polymerase->Cycling Determines Times/Temps Polymerase->Amplification Primers Primer Design Primers->Cycling Defines Annealing Temp Primers->Amplification Reaction_Mix Reaction Mix Reaction_Mix->Polymerase Affects Activity (e.g., MgCl2) Reaction_Mix->Amplification Cycling->Amplification

References

Technical Support Center: Cloning of 5-Chlorocytosine-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cloning of 5-Chlorocytosine (5-ClC)-modified DNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-ClC) and why is it difficult to clone?

This compound (5-ClC) is a modified DNA base that can be generated by reactive chlorine species, often associated with inflammation. Its structural similarity to 5-methylcytosine (5-mC) allows it to be recognized by some cellular machinery as an epigenetic mark, but it can also be mutagenic, primarily causing C-to-T transitions. Cloning DNA containing 5-ClC can be challenging due to its potential to stall DNA polymerases, be resistant to cleavage by certain restriction enzymes, and potentially trigger DNA repair mechanisms in host cells.

Q2: Will standard PCR protocols work for amplifying 5-ClC-modified DNA?

Standard PCR protocols may be successful, as DNA polymerases can typically read through 5-ClC and correctly pair it with guanine. However, the presence of 5-ClC can increase the likelihood of mutations.[1][2] For sensitive applications, it is advisable to use a high-fidelity DNA polymerase and minimize the number of PCR cycles to reduce the accumulation of errors.

Q3: How does 5-ClC affect restriction enzyme digestion?

The effect of 5-ClC on restriction enzyme digestion is enzyme-specific. Some enzymes are inhibited by the presence of 5-ClC within their recognition sequence, while others are not significantly affected. For instance, HpaII cleavage is completely blocked by 5-ClC, whereas MspI activity is only subtly affected.[3] It is crucial to check the methylation sensitivity of your chosen restriction enzymes, as enzymes sensitive to CpG methylation are often also inhibited by 5-ClC.

Q4: Can I use standard ligation and transformation protocols?

Standard ligation protocols using T4 DNA ligase can be used, but the efficiency may be reduced if 5-ClC is present at or near the DNA ends. While specific data on T4 DNA ligase efficiency with 5-ClC is limited, it is known that modifications near the ligation junction can impact performance. Transformation into standard E. coli strains is possible, but the presence of an unnatural base may affect plasmid stability and host cell tolerance.

Q5: What is the expected mutation rate when cloning 5-ClC-modified DNA?

The presence of 5-ClC in a DNA template is intrinsically mutagenic, with studies showing it can induce C-to-T transition mutations at frequencies of 3–9%, depending on the polymerase used in vitro.[2] In vivo studies using mouse embryonic fibroblasts exposed to a 5-ClC precursor showed a more than 5-fold increase in mutation frequency compared to controls.[1]

Troubleshooting Guides

Problem 1: Low or No PCR Product
Possible Cause Recommendation
DNA Polymerase Stalling Some DNA polymerases may have difficulty reading through 5-ClC. Try using a different, more processive DNA polymerase. Consider a polymerase specifically designed for modified templates.
Suboptimal PCR Conditions Optimize annealing temperature and extension time. A lower annealing temperature may be necessary due to potential minor changes in DNA stability. A longer extension time can help the polymerase to read through the modified base.
Poor Template Quality Ensure the integrity of your starting DNA material. Degradation or impurities can inhibit PCR.
Problem 2: Inefficient Restriction Enzyme Digestion
Possible Cause Recommendation
Enzyme Inhibition by 5-ClC The restriction enzyme's recognition site may contain 5-ClC, leading to inhibition. Check the methylation sensitivity of your enzyme; those sensitive to CpG methylation are likely to be blocked by 5-ClC.[3]
Incorrect Enzyme Choice Select restriction enzymes that are known to be insensitive to 5-ClC or other cytosine modifications. For example, MspI is less affected by 5-ClC than HpaII.[3] Alternatively, consider cloning strategies that do not rely on restriction enzymes, such as TA cloning or Gibson Assembly.
Incomplete Digestion Increase the amount of enzyme or the incubation time. Ensure optimal buffer conditions and temperature for the chosen enzyme.
Problem 3: Low Ligation Efficiency
Possible Cause Recommendation
Inhibition of T4 DNA Ligase The presence of 5-ClC at or near the DNA ends may interfere with ligation. If possible, design your cloning strategy so that the 5-ClC is not at the immediate ligation junction.
Suboptimal Ligation Conditions Optimize the vector-to-insert molar ratio. A 1:3 ratio is a good starting point. Ensure the ligation buffer contains fresh ATP. Consider a longer ligation time or a lower temperature (e.g., 16°C overnight) to enhance the stability of the annealed ends.
Poor Quality DNA Ends Ensure complete digestion of both vector and insert. Purify the DNA fragments after digestion to remove any residual enzymes or contaminants.
Problem 4: Low Number of Transformants
Possible Cause Recommendation
Cellular Intolerance to 5-ClC The host E. coli strain may recognize the 5-ClC as DNA damage and attempt to repair it, or the modified plasmid may be unstable. Try using a DNA repair-deficient E. coli strain (e.g., strains with mutations in genes like ung or mutS). However, be aware that this may increase the mutation rate.
Inefficient Transformation Ensure your competent cells are of high efficiency. Use a positive control (e.g., a known, unmodified plasmid) to verify transformation efficiency.
Incorrect Antibiotic Selection Double-check that the antibiotic used in your selection plates matches the resistance gene on your vector.
Problem 5: High Mutation Rate in Cloned DNA
Possible Cause Recommendation
Inherent Mutagenicity of 5-ClC 5-ClC can be misread by DNA polymerases, leading to mutations.[1][2]
Use a High-Fidelity Polymerase Employ a proofreading DNA polymerase for PCR amplification to minimize the introduction of new mutations.
Minimize PCR Cycles Use the lowest number of PCR cycles necessary to obtain sufficient product for cloning.
Sequence Multiple Clones After transformation, sequence several independent clones to identify one with the correct sequence.

Quantitative Data Summary

Parameter Organism/System Observation Reference
Mutation Frequency Mouse Embryonic Fibroblasts (gpt assay)>5-fold increase with 0.3 mM 5-CldC treatment compared to control.[1]
Mutation Type In vitro / replicating cellsPredominantly C → T transitions.[2]
Restriction Enzyme Sensitivity In vitroHpaII: Completely blocked by 5-ClC. MspI: Subtly affected by 5-ClC.[3]

Experimental Protocols

Protocol 1: PCR Amplification of 5-ClC-Modified DNA
  • Reaction Setup:

    • Template DNA (containing 5-ClC): 1-10 ng

    • Forward Primer: 10 µM

    • Reverse Primer: 10 µM

    • High-Fidelity DNA Polymerase: As per manufacturer's recommendation

    • dNTPs: 200 µM each

    • 5X Polymerase Buffer: 10 µl

    • Nuclease-free water: to 50 µl

  • PCR Cycling Conditions (Example):

    • Initial Denaturation: 98°C for 30 seconds

    • 25-30 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 30-60 seconds/kb

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis:

    • Run 5 µl of the PCR product on a 1% agarose gel to verify amplification and product size.

    • Purify the remaining PCR product using a commercial kit.

Protocol 2: Cloning of 5-ClC-Modified DNA Fragment
  • Restriction Digestion:

    • Purified PCR Product (or vector): ~500 ng

    • Restriction Enzyme 1: 1 µl

    • Restriction Enzyme 2: 1 µl

    • 10X Restriction Buffer: 5 µl

    • Nuclease-free water: to 50 µl

    • Incubate at the recommended temperature for 1-2 hours.

    • Note: Choose enzymes known to be insensitive to cytosine modifications.

  • Ligation:

    • Digested Vector: ~50 ng

    • Digested Insert: Use a 1:3 to 1:5 molar ratio relative to the vector.

    • 10X T4 DNA Ligase Buffer: 2 µl

    • T4 DNA Ligase: 1 µl

    • Nuclease-free water: to 20 µl

    • Incubate at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation:

    • Thaw a tube of high-efficiency competent E. coli cells on ice.

    • Add 2-5 µl of the ligation reaction to the cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock at 42°C for 45 seconds.

    • Immediately return to ice for 2 minutes.

    • Add 950 µl of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate 100-200 µl of the cell suspension on LB agar plates containing the appropriate antibiotic.

    • Incubate at 37°C overnight.

  • Screening:

    • Pick several individual colonies for overnight culture.

    • Perform plasmid miniprep to isolate plasmid DNA.

    • Verify the presence and orientation of the insert by restriction digest and/or colony PCR.

    • Sequence the purified plasmid to confirm the absence of mutations.

Visualizations

experimental_workflow cluster_prep DNA Preparation cluster_cloning Cloning cluster_analysis Analysis PCR PCR Amplification of 5-ClC DNA Purification1 PCR Product Purification PCR->Purification1 Digestion Restriction Digestion of Insert and Vector Purification1->Digestion Purification2 Fragment Purification Digestion->Purification2 Ligation Ligation Purification2->Ligation Transformation Transformation Ligation->Transformation Screening Colony Screening (PCR/Digestion) Transformation->Screening Sequencing Sanger Sequencing Screening->Sequencing

Caption: Experimental workflow for cloning 5-ClC-modified DNA.

troubleshooting_cloning cluster_pcr PCR Issues cluster_digestion Digestion Issues cluster_ligation Ligation/Transformation Issues start Start Cloning Experiment pcr_check Check PCR Product on Gel start->pcr_check problem Low/No Colonies? problem->pcr_check Yes success Successful Cloning problem->success No pcr_ok PCR Product OK? pcr_check->pcr_ok pcr_troubleshoot Troubleshoot PCR: - Different Polymerase - Optimize Conditions pcr_ok->pcr_troubleshoot No digest_check Check Digestion on Gel pcr_ok->digest_check Yes pcr_troubleshoot->pcr_check digest_ok Digestion Complete? digest_check->digest_ok digest_troubleshoot Troubleshoot Digestion: - Check Enzyme Sensitivity - Increase Enzyme/Time digest_ok->digest_troubleshoot No ligation_control Run Ligation Controls digest_ok->ligation_control Yes digest_troubleshoot->digest_check ligation_ok Controls OK? ligation_control->ligation_ok ligation_troubleshoot Troubleshoot Ligation: - Optimize Ratio - Fresh Buffer ligation_ok->ligation_troubleshoot No trafo_control Check Transformation Efficiency ligation_ok->trafo_control Yes ligation_troubleshoot->ligation_control trafo_ok Efficiency OK? trafo_control->trafo_ok trafo_ok->problem trafo_troubleshoot Use High-Efficiency Competent Cells trafo_ok->trafo_troubleshoot Low Efficiency trafo_ok->success Colonies Present trafo_troubleshoot->trafo_control

Caption: Troubleshooting decision tree for cloning 5-ClC DNA.

References

Technical Support Center: 5-Chlorocytosine Degradation in Cellular DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the degradation pathways of 5-Chlorocytosine (5-ClC) in cellular DNA.

Frequently Asked Questions (FAQs)

Q1: How is this compound (5-ClC) formed in cellular DNA?

A1: this compound (5-ClC) is a DNA lesion primarily formed by the reaction of endogenous hypochlorous acid (HOCl) with cytosine bases in DNA. HOCl is a reactive oxygen species generated by activated phagocytes, such as neutrophils and macrophages, during inflammatory responses.[1] Peroxynitrite, in the presence of chloride ions, can also contribute to the formation of 5-ClC in DNA.[1] Additionally, 5-ClC can be incorporated into the genome from the DNA precursor pool if cells are exposed to its nucleoside form, 5-chloro-2'-deoxycytidine (5CldC).

Q2: What are the primary degradation and repair pathways for 5-ClC?

A2: Currently, no specific DNA glycosylase or repair enzyme has been identified that directly recognizes and excises 5-ClC from the DNA backbone.[2] This suggests that 5-ClC is an unusually persistent form of DNA damage. However, 5-ClC is known to be chemically unstable and can undergo spontaneous deamination to form 5-chlorouracil (5-ClU).[1] While 5-ClC itself may evade repair, its deaminated product, 5-ClU, is expected to be recognized and removed by the Base Excision Repair (BER) pathway, likely initiated by a uracil-DNA glycosylase (UDG) or a related enzyme that recognizes halogenated uracils.[3][4][5][6]

Q3: Why is 5-ClC considered a persistent form of DNA damage?

A3: 5-ClC is considered persistent because it closely mimics the structure of 5-methylcytosine (5mC), a natural epigenetic mark in mammalian DNA.[2] This structural similarity may prevent it from being recognized as damage by the cell's primary DNA repair surveillance systems, such as DNA glycosylases.[2] Unlike bulky adducts that distort the DNA helix, 5-ClC does not cause significant structural perturbation, allowing it to escape detection by pathways like Nucleotide Excision Repair (NER).

Q4: What are the biological consequences of unrepaired 5-ClC in DNA?

A4: The persistence of 5-ClC in DNA has significant biological consequences:

  • Epigenetic Mimicry: 5-ClC can be recognized by the cellular machinery as 5-methylcytosine (5mC).[2] This can misdirect DNA methyltransferases to methylate adjacent CpG sites, leading to aberrant gene silencing that is heritable through cell divisions.[2][7]

  • Mutagenesis: During DNA replication, 5-ClC can be misread by DNA polymerases, leading to C→T transition mutations. This occurs because 5-ClC can act as a mimic of thymine.

Q5: How are halogenated pyrimidines like 5-fluorouracil (5-FU) repaired, and is it relevant to 5-ClC?

A5: The repair of the chemotherapeutic agent 5-fluorouracil (5-FU) when incorporated into DNA provides a useful parallel. 5-FU is recognized and removed from DNA primarily by the Base Excision Repair (BER) pathway, initiated by enzymes such as uracil-DNA glycosylase (UNG) and thymine-DNA glycosylase (TDG).[3][8][9][10] This reinforces the hypothesis that if 5-ClC deaminates to 5-ClU in vivo, the resulting lesion would be a substrate for similar BER enzymes.

Degradation and Biological Impact of this compound

The following diagram illustrates the formation of 5-ClC, its subsequent chemical degradation, and its impact on cellular processes. While direct enzymatic repair of 5-ClC is not established, its deamination product, 5-ClU, is a substrate for the Base Excision Repair pathway.

G Cellular Fate of this compound (5-ClC) cluster_formation Formation cluster_fate Cellular Consequences cluster_impact Biological Impact Cytosine Cytosine in DNA FiveClC This compound (5-ClC) HOCl Inflammation (HOCl, Peroxynitrite) HOCl->Cytosine Oxidative Damage Deamination Spontaneous Deamination FiveClC->Deamination FiveClU 5-Chlorouracil (5-ClU) Epigenetic Epigenetic Mimicry (Mimics 5mC) FiveClC->Epigenetic Replication DNA Replication FiveClC->Replication Deamination->FiveClU BER Base Excision Repair (BER) FiveClU->BER Glycosylase (e.g., UDG/TDG) AP_Site AP Site BER->AP_Site Repaired_DNA Repaired DNA AP_Site->Repaired_DNA Polymerase + Ligase GeneSilencing Aberrant Methylation & Gene Silencing Epigenetic->GeneSilencing Mutation C→T Transition Mutation Replication->Mutation

Figure 1. Formation, degradation, and biological consequences of this compound in DNA.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental analysis of 5-ClC.

Issue Potential Cause(s) Recommended Solution(s)
Low or undetectable levels of 5-ClC in DNA samples. 1. Inefficient DNA extraction: The process itself can introduce damage or lead to loss of modified bases.[11]2. Low initial damage: The concentration of HOCl or other damaging agents used may be insufficient.3. Quantification method lacks sensitivity: Methods like UV spectroscopy may not be sensitive enough for low-abundance adducts.[12]1. Use a DNA extraction kit specifically designed for damaged DNA. Minimize exposure to oxygen and harsh chemicals.[11]2. Optimize the concentration of the damaging agent and treatment duration.3. Employ highly sensitive techniques like GC/MS or LC-MS/MS with stable isotope dilution standards.[1][13]
Difficulty incorporating 5-ClC into cellular DNA for in vivo studies. 1. Deamination of 5CldC: The nucleoside form (5-chloro-2'-deoxycytidine) is often deaminated in the cell before it can be phosphorylated and incorporated.2. Inefficient delivery: The triphosphate form (5-chloro-2'-deoxycytidine-5'-triphosphate, CldCTP) does not passively enter cells.1. This method is generally ineffective for introducing 5-ClC.2. Use electroporation to deliver CldCTP directly into the cytoplasm of replicating cells.[2] This bypasses the need for cellular phosphorylation.
Mass spectrometry results show 5-Chlorouracil (5-ClU) instead of or in addition to 5-ClC. Spontaneous deamination of 5-ClC: This is a known chemical property of 5-ClC, which is exacerbated by the harsh conditions (e.g., acid hydrolysis) used during sample preparation for GC/MS analysis.1. Acknowledge the conversion: This conversion is often quantitative during acid hydrolysis. Therefore, quantifying 5-ClU can serve as a direct measure of the original amount of 5-ClC in the DNA.[1]2. Use enzymatic digestion: Employing a cocktail of nucleases under milder, neutral pH conditions to digest DNA to nucleosides can help preserve 5-ClC for LC-MS/MS analysis.[14]
Observing C→T mutations in sequencing data after 5-ClC incorporation. Mutagenic nature of 5-ClC: During DNA replication, 5-ClC can be misread by DNA polymerases as thymine, leading to the incorporation of adenine in the new strand. This is an expected outcome, not an experimental artifact.1. Validate findings: This is a key biological consequence of the lesion. Quantify the frequency of C→T transitions at the site of incorporation.2. Analyze sequence context: The surrounding DNA sequence can influence the rate of mutagenesis.[15]
Inconsistent retention times and peak shapes in HPLC analysis. 1. Mobile phase issues: Incorrect composition, contamination, or lack of degassing.2. Column degradation or contamination. 3. Temperature fluctuations. 1. Prepare fresh mobile phase, ensure all components are miscible, and use an inline degasser.[16][17][18]2. Flush the column with a strong solvent or replace the guard column. If issues persist, replace the analytical column.[19]3. Use a column oven to maintain a constant and stable temperature.[16][17][18]

Experimental Protocols

Protocol 1: Quantification of 5-ClC in DNA by Isotope Dilution GC/NICI/MS

This protocol is based on the established method for the highly sensitive detection of 5-ClC, which relies on its conversion to 5-ClU during sample processing.[1]

1. DNA Hydrolysis and Internal Standard Spiking:

  • To 50-100 µg of purified genomic DNA, add a known quantity of a stable isotope-labeled internal standard of 5-chlorouracil (e.g., [13C4,15N2]-5-ClU).

  • Dry the sample under vacuum.

  • Hydrolyze the DNA by adding 88% formic acid and heating at 140°C for 40-60 minutes. This step quantitatively converts 5-ClC to 5-ClU.

  • Remove the acid by drying under a stream of nitrogen or by vacuum centrifugation.

2. Derivatization:

  • Resuspend the dried hydrolysate in anhydrous acetonitrile.

  • Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or pentafluorobenzyl bromide (PFBBr) as the derivatizing agent.

  • Heat the reaction at 140°C for 40 minutes to create volatile derivatives suitable for GC analysis.

3. GC/MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer operating in negative ion chemical ionization (NICI) mode.

  • Use a suitable capillary column (e.g., 5% phenyl polymethylsiloxane) for separation.[20]

  • Set the mass spectrometer to selected ion monitoring (SIM) mode to monitor the characteristic fragment ions for both the native (from 5-ClC) and the isotope-labeled 5-ClU derivatives.

  • Quantify the amount of 5-ClC in the original sample by calculating the ratio of the peak areas of the native derivative to the internal standard.

Data Summary: GC/NICI/MS Detection Limits

ParameterValueReference
Limit of Detection (LOD)20 amol (on-column)[1]
Limit of Quantification (LOQ)14 fmol (entire assay)[1]
Protocol 2: Incorporation of 5-ClC into Mammalian Cells

This protocol outlines the delivery of 5-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP) into cells to study its biological effects.[2][7]

1. Cell Preparation:

  • Culture mammalian cells (e.g., CHO-K1, HEK293T) to approximately 70-80% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable electroporation buffer (e.g., serum-free medium or a specialized electroporation buffer) at a concentration of 1-5 x 106 cells/mL.

2. Electroporation:

  • Add CldCTP to the cell suspension to a final concentration of 50-200 µM. Include control samples with dCTP and no nucleotide.

  • Transfer the cell/nucleotide mixture to an electroporation cuvette.

  • Deliver an electrical pulse using an electroporator (e.g., Bio-Rad Gene Pulser, Neon Transfection System). The optimal voltage and pulse duration are cell-type dependent and must be empirically determined.

  • After electroporation, allow the cells to recover for 10-15 minutes at room temperature.

3. Post-Electroporation Culture and Analysis:

  • Plate the recovered cells in complete growth medium and incubate under standard conditions (37°C, 5% CO2).

  • Allow cells to grow for a desired period (e.g., 24-72 hours or multiple passages) to allow for incorporation and observation of downstream effects.

  • Harvest cells for subsequent analysis, such as:

    • Genomic DNA isolation for bisulfite sequencing to assess changes in methylation patterns.
    • RNA extraction and RT-qPCR to analyze changes in gene expression.
    • Clonogenic survival assays or phenotypic screens to assess biological outcomes.

Experimental Workflow Visualization

The diagram below outlines the key steps for the sensitive analysis of 5-ClC in a biological sample using the GC/MS method.

G Experimental Workflow for 5-ClC Quantification by GC/MS start Start: Biological Sample (Tissue, Cells) dna_extraction 1. Genomic DNA Extraction & Purification start->dna_extraction spiking 2. Spiking with Isotope-Labeled Internal Standard (5-ClU) dna_extraction->spiking High-quality DNA is crucial hydrolysis 3. Acid Hydrolysis (Formic Acid, 140°C) 5-ClC → 5-ClU spiking->hydrolysis derivatization 4. Chemical Derivatization (e.g., with PFBBr) hydrolysis->derivatization Creates volatile compounds gcms 5. GC/NICI/MS Analysis derivatization->gcms analysis 6. Data Analysis: Peak Area Ratio (5-ClU / 5-ClU) gcms->analysis Selected Ion Monitoring end End: Quantification of 5-ClC analysis->end

Figure 2. Workflow for quantitative analysis of 5-ClC via GC/MS with isotope dilution.

References

minimizing deamination of 5-Chlorocytosine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the deamination of 5-Chlorocytosine (5-ClC) to 5-Chlorouracil (5-ClU) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-ClC) and why is its stability important?

This compound (5-ClC) is a modified DNA base that can be formed by the reaction of DNA with hypochlorous acid (HOCl), which is produced by phagocytes during inflammation.[1] The stability of 5-ClC is crucial for accurate biological analysis because it can spontaneously deaminate (lose an amine group) to form 5-Chlorouracil (5-ClU). This conversion can lead to incorrect quantification of 5-ClC and misinterpretation of its biological role.

Q2: What is the primary cause of 5-ClC deamination during sample preparation?

The primary cause of 5-ClC deamination is harsh chemical and physical conditions during sample processing, particularly acid hydrolysis at high temperatures. One study noted that during DNA hydrolysis, 5-ClC can undergo quantitative spontaneous deamination to 5-ClU.[1] Factors such as elevated temperatures and non-optimal pH can significantly accelerate this degradation.

Q3: How does temperature affect the stability of 5-ClC?

While specific kinetic data for 5-ClC is limited, studies on similar molecules like cytosine and 5-methylcytosine show that higher temperatures significantly increase the rate of deamination. It is therefore critical to keep samples and extracts cold during processing and storage whenever possible.

Q4: How does pH influence 5-ClC deamination?

The stability of cytosine analogs is often pH-dependent. Acidic conditions, especially when combined with high temperatures as used in some DNA hydrolysis protocols, can promote deamination. For long-term storage of samples, maintaining a neutral or slightly acidic pH (around 6.0-7.0) in a suitable buffer is recommended to enhance stability.

Troubleshooting Guide

Problem: High levels of 5-Chlorouracil (5-ClU) are detected in my sample, potentially due to deamination of 5-ClC.

Below is a troubleshooting workflow to identify and mitigate the source of 5-ClC deamination.

TroubleshootingWorkflow cluster_Start Start: High 5-ClU Detected cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions cluster_Validation Validation start High 5-ClU Detected hydrolysis Review DNA Hydrolysis Method start->hydrolysis temp Check Sample Processing and Storage Temperatures start->temp ph Verify Buffer pH start->ph extraction Assess DNA Extraction Protocol start->extraction mild_hydrolysis Switch to Mild Hydrolysis (e.g., Enzymatic Digestion or HF) hydrolysis->mild_hydrolysis Harsh acid/heat used? cold_chain Maintain Strict Cold Chain (Process on ice, store at -80°C) temp->cold_chain Samples thawed long? buffer_control Use Freshly Prepared Buffers at Optimal pH (6.0-7.0) ph->buffer_control pH outside 6-7 range? gentle_extraction Employ Gentle Lysis Methods (e.g., enzymatic, avoid harsh vortexing) extraction->gentle_extraction Harsh lysis? reanalyze Re-analyze Sample mild_hydrolysis->reanalyze cold_chain->reanalyze buffer_control->reanalyze gentle_extraction->reanalyze

Caption: Troubleshooting workflow for high 5-ClU detection.

Quantitative Data on 5-ClC Deamination

Hydrolysis MethodTemperatureDuration5-ClC Loss5-ClU RecoveryReference
Formic Acid140°C30 min~20%~5%[2][3]
Hydrofluoric Acid80°Cup to 24 hrsNot Detectable*-[4]

*Note: Data for Hydrofluoric Acid is for cytosine and 5-methylcytosine, but suggests a milder alternative.

Experimental Protocols

To minimize deamination, it is critical to move from harsh acid hydrolysis to milder enzymatic methods for DNA digestion.

Recommended: Enzymatic Digestion for Nucleoside Analysis

This protocol is designed to release nucleosides from DNA with minimal chemical degradation.

Materials:

  • Purified DNA sample (1-5 µg)

  • Nuclease P1 (Sigma-Aldrich)

  • Alkaline Phosphatase (e.g., Calf Intestinal or Shrimp Alkaline Phosphatase, NEB)

  • 50 mM Sodium Acetate buffer (pH 5.3)

  • 100 mM Tris-HCl buffer (pH 8.0)

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • In a sterile microcentrifuge tube, dissolve 1-5 µg of purified DNA in 20 µL of 50 mM Sodium Acetate buffer (pH 5.3).

  • Add 2 units of Nuclease P1 to the DNA solution.

  • Incubate the mixture at 37°C for 2 hours to digest the DNA into individual mononucleotides.

  • Add 2.5 µL of 100 mM Tris-HCl buffer (pH 8.0) to adjust the pH for the next enzymatic step.

  • Add 1 unit of Alkaline Phosphatase to the mixture.

  • Incubate at 37°C for an additional 1-2 hours to dephosphorylate the mononucleotides into nucleosides.

  • The resulting mixture of nucleosides is now ready for analysis by LC-MS/MS. If necessary, the reaction can be stopped by heat inactivation (e.g., 70°C for 10 minutes, check enzyme specifications) or by filtration to remove enzymes.

Alternative: Mild Acid Hydrolysis (Based on HF Method)

For applications requiring base release, this method is a potentially less destructive alternative to formic acid hydrolysis. Caution: Hydrofluoric acid is extremely hazardous and requires specialized handling and safety precautions.

Materials:

  • Purified DNA sample

  • 48% Hydrofluoric Acid (HF)

  • Heating block

  • Appropriate personal protective equipment (PPE) and fume hood

Procedure:

  • Place the DNA sample in a suitable acid-resistant tube.

  • Under a fume hood and with appropriate PPE, add 48% HF.

  • Incubate at 80°C for 4 hours. This should be sufficient to release the bases.[4]

  • After incubation, neutralize the acid carefully before proceeding to derivatization or analysis.

Experimental Workflow Visualization

The following diagram illustrates the recommended workflow for sample preparation to minimize 5-ClC deamination, intended for quantitative analysis by LC-MS.

ExperimentalWorkflow cluster_Extraction DNA Extraction & Purification cluster_Digestion DNA Digestion (Recommended) cluster_Analysis Analysis sample 1. Biological Sample Collection (Flash freeze or use preservative) lysis 2. Gentle Cell Lysis (Enzymatic or mild detergent) sample->lysis purify 3. DNA Purification (e.g., Column-based kit) lysis->purify enz_digest 4. Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) purify->enz_digest lcms 5. LC-MS/MS Analysis enz_digest->lcms

Caption: Recommended workflow for 5-ClC analysis.

Chemical Pathway: Deamination of this compound

The deamination of this compound is a hydrolytic reaction that converts it into 5-Chlorouracil, releasing ammonia in the process. This reaction is accelerated by heat and acidic conditions.

DeaminationReaction cluster_reactants Reactants cluster_products Products This compound 5-Chlorouracil This compound->5-Chlorouracil Deamination (Heat, Acid) H2O + H₂O NH3 + NH₃

Caption: Deamination of this compound to 5-Chlorouracil.

References

overcoming low coupling efficiency in 5-Chlorocytosine oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming low coupling efficiency during the synthesis of oligonucleotides containing 5-Chlorocytosine (5-Cl-C). Below you will find a troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.

Troubleshooting Guide: Overcoming Low Coupling Efficiency

This guide addresses specific issues that may arise during the incorporation of this compound phosphoramidite, leading to decreased synthesis yields.

Q1: We are observing a significant drop in the trityl signal after the coupling step for this compound. What are the primary causes?

A1: A sudden drop in the trityl signal is a direct indication of low coupling efficiency for the 5-Cl-C phosphoramidite.[1] The primary causes can be categorized as follows:

  • Reagent Quality: The purity and stability of the 5-Cl-C phosphoramidite are critical. Like many modified phosphoramidites, it may be more susceptible to degradation from moisture and oxidation compared to standard phosphoramidites.[1][2] The quality of the activator and solvents is also crucial.

  • Suboptimal Protocol Parameters: The standard coupling times and concentrations used for canonical bases may be insufficient for the potentially more sterically hindered 5-Cl-C.[][]

  • Instrumental Issues: Problems with the synthesizer's fluidics system, such as leaks or blockages, can prevent the correct delivery of reagents to the synthesis column.[1]

Q2: How can we systematically troubleshoot and improve the coupling efficiency of our this compound phosphoramidite?

A2: A systematic approach is recommended to identify and resolve the issue. The following workflow can guide your troubleshooting efforts:

TroubleshootingWorkflow cluster_reagent Reagent Checks cluster_protocol Protocol Review cluster_instrument Instrument Inspection cluster_analysis Product Analysis start Low Coupling Efficiency Observed (Drop in Trityl Signal) reagent_check Step 1: Verify Reagent Quality start->reagent_check protocol_review Step 2: Review Synthesis Protocol reagent_check->protocol_review If reagents are optimal water_content Check Water Content in Solvents (<30 ppm) reagent_check->water_content phosphoramidite_quality Assess 5-Cl-C Phosphoramidite Quality (Fresh lot, proper storage) reagent_check->phosphoramidite_quality activator_integrity Verify Activator Integrity (Fresh, fully dissolved) reagent_check->activator_integrity instrument_check Step 3: Inspect Synthesizer protocol_review->instrument_check If protocol optimization fails coupling_time Optimize Coupling Time (Increase duration) protocol_review->coupling_time double_coupling Implement Double Coupling protocol_review->double_coupling activator_choice Consider a Stronger Activator protocol_review->activator_choice product_analysis Step 4: Analyze Crude Product instrument_check->product_analysis If instrument is functioning correctly fluidics Check Fluidics for Leaks/Blockages instrument_check->fluidics delivery_volumes Verify Reagent Delivery Volumes instrument_check->delivery_volumes hplc HPLC Analysis (Identify n-1 peak) product_analysis->hplc mass_spec Mass Spectrometry (Confirm mass of full-length and failure sequences) product_analysis->mass_spec

Troubleshooting workflow for low 5-Cl-C coupling efficiency.

Q3: What are the signs of this compound phosphoramidite degradation, and how can it be prevented?

A3: Degradation of the 5-Cl-C phosphoramidite will lead to decreased coupling efficiency. Signs of degradation include a gradual or sharp decrease in trityl signal during synthesis and an increased proportion of n-1 deletion sequences in the final product analysis.

Prevention strategies include:

  • Proper Storage: Store solid 5-Cl-C phosphoramidite under an inert atmosphere (argon or nitrogen) at -20°C.

  • Fresh Solutions: Prepare fresh solutions of the phosphoramidite for each synthesis run, as its stability in solution can be limited.

  • Anhydrous Conditions: Use high-quality anhydrous acetonitrile with a water content of less than 30 ppm (ideally ≤10-15 ppm).[5] Ensure all synthesizer lines and other reagents are free from moisture.

  • Prevent Condensation: Allow the phosphoramidite vial to warm to room temperature before opening to prevent atmospheric moisture from condensing inside.

Frequently Asked Questions (FAQs)

Q1: Is the this compound phosphoramidite known to have inherently lower coupling efficiency than standard phosphoramidites?

A1: Modified phosphoramidites, especially those with substitutions at the 5-position of the pyrimidine ring, can exhibit lower coupling efficiencies due to steric hindrance.[][] The bulky chloro group at the 5-position of cytosine may slow down the coupling reaction compared to the standard dC phosphoramidite. Therefore, optimization of the standard synthesis protocol is often necessary.

Q2: Which activator is recommended for coupling this compound phosphoramidite?

A2: While standard activators like 1H-Tetrazole can be used, more potent activators are often recommended for sterically hindered phosphoramidites to achieve higher coupling efficiencies.[6][7] Consider using 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[8][9][10] DCI is a non-hygroscopic and highly effective activator that can reduce coupling times.[10]

Q3: Can the stability of the 5-chloro group be an issue during synthesis and deprotection?

A3: The 5-chloro group on cytosine is generally stable during standard phosphoramidite oligonucleotide synthesis and deprotection conditions.[11] Studies have shown that this compound is more stable in DNA than previously anticipated.[11][12] However, it is always good practice to use the mildest deprotection conditions compatible with the other bases in your oligonucleotide sequence.

Q4: How does low coupling efficiency of a single this compound incorporation affect the final product?

A4: The overall yield of the full-length oligonucleotide is a product of the coupling efficiencies at each step. A drop in efficiency at even a single step will reduce the final yield. For example, if a 30-mer synthesis has an average coupling efficiency of 99%, the theoretical yield is 75%. If the efficiency drops to 95% for just the 5-Cl-C incorporation, the overall yield will be lower. This becomes more significant with longer oligonucleotides.

Data Presentation

The following table provides suggested starting points for optimizing the coupling protocol for this compound phosphoramidite, based on recommendations for other sterically hindered modified phosphoramidites.

ParameterStandard ProtocolOptimized Protocol for 5-Cl-CRationale
Coupling Time 30 - 180 seconds5 - 15 minutesThe larger chloro group may cause steric hindrance, requiring more time for the reaction to complete.[2][13]
Number of Couplings 12 (Double Coupling)A second delivery of the phosphoramidite and activator can help drive the reaction to completion.[2]
Activator 1H-Tetrazole5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)Stronger activators can enhance the reaction rate for less reactive phosphoramidites.[6][9][10]
Activator Concentration 0.25 M0.25 M - 0.5 MA higher concentration can increase the rate of activation, but ensure it remains fully dissolved.[6]

Experimental Protocols

Protocol 1: Optimizing Coupling Time for this compound

This protocol describes a method to determine the optimal coupling time for 5-Cl-C phosphoramidite incorporation.

  • Baseline Synthesis:

    • Synthesize a short, standard oligonucleotide (e.g., a 15-mer) that includes a single this compound incorporation.

    • Use your current, standard coupling time for all phosphoramidites, including 5-Cl-C.

    • After synthesis, cleave and deprotect the oligonucleotide.

    • Analyze the crude product by HPLC or mass spectrometry to determine the percentage of the full-length product and the n-1 deletion sequence (lacking the 5-Cl-C).

  • Incremental Increase in Coupling Time:

    • Repeat the synthesis of the same oligonucleotide.

    • In the synthesis protocol, specifically increase the coupling time for the 5-Cl-C phosphoramidite. For example, if your standard time is 2 minutes, test 5, 10, and 15-minute coupling times in separate synthesis runs. Keep all other parameters constant.

  • Analysis:

    • Analyze the crude product from each synthesis run by HPLC or mass spectrometry.

    • For each run, calculate the coupling efficiency by comparing the peak area of the full-length product to the n-1 deletion product.

  • Determine Optimal Time:

    • The optimal coupling time is the shortest duration that yields the highest percentage of the full-length product without the appearance of significant side products.

Mandatory Visualization

PhosphoramiditeCoupling node_chain 5'-OH Growing Oligonucleotide Chain Solid Support node_coupled Coupled Product (Phosphite Triester) node_chain:f0->node_coupled node_amidite 5'-DMT 5-Cl-Cytosine 3'-Phosphoramidite node_activated 5'-DMT 5-Cl-Cytosine Activated Phosphite node_amidite->node_activated Activation node_activator Activator (e.g., DCI) node_activator->node_activated node_activated->node_coupled Coupling node_oxidation Oxidation (Iodine) node_coupled->node_oxidation node_stable Stable Phosphate Triester node_oxidation->node_stable Stabilization

The phosphoramidite coupling cycle for this compound.

References

Technical Support Center: Preventing Artifactual 5-Chlorocytosine (5-ClC) Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the artificial generation of 5-Chlorocytosine (5-ClC) during DNA isolation. Adherence to these guidelines is critical for maintaining the integrity of epigenetic studies and ensuring the accuracy of research data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-ClC)?

This compound (5-ClC) is a modified form of the DNA base cytosine. It can be formed in DNA through biological processes, particularly during inflammation, where the enzyme myeloperoxidase (MPO), released by neutrophils, generates reactive chlorine species.[1][2][3] However, 5-ClC can also be created as an experimental artifact if DNA is exposed to chlorine-containing reagents during isolation.

Q2: What causes the artifactual formation of 5-ClC during DNA isolation?

The primary cause of artifactual 5-ClC is the exposure of DNA to hypochlorous acid (HOCl) or molecular chlorine (Cl2).[1][4] Hypochlorous acid is the active component of sodium hypochlorite (NaOCl), commonly known as bleach.[5] Using bleach for surface decontamination or using non-purified water containing residual chlorine can lead to the direct and unwanted chlorination of cytosine bases in the DNA sample.[4][6]

Q3: Why is it crucial to prevent artifactual 5-ClC?

Q4: How can I identify potential sources of chlorine contamination in my lab?

Potential sources include:

  • Surface Decontamination: Use of bleach or other chlorine-based disinfectants on benchtops, equipment (pipettes, centrifuges), or labware that will come into contact with your samples.

  • Water Source: Use of tap water or improperly purified water for buffer preparation, which may contain residual chlorine.

  • Cross-Contamination: Re-using plasticware that has been decontaminated with bleach.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
High 5-ClC levels in negative controls. Chlorine contamination of buffers, tubes, or workspace.1. Cease all use of bleach for decontamination of relevant equipment and surfaces. Switch to 70% ethanol or a chlorine-free disinfectant. 2. Prepare all buffers with fresh, high-purity (e.g., Milli-Q) water. 3. Use new, sterile, disposable plasticware.
Low DNA yield and/or degradation from samples exposed to chlorinated water. Residual chlorine in the sample is damaging the DNA and inhibiting the isolation process.[6]1. Before cell lysis, add a quenching agent such as Sodium Metabisulfite (SMBS) to the sample to neutralize residual chlorine.[9] 2. Proceed immediately to DNA extraction after quenching.
Inconsistent 5-ClC levels across replicate samples. Sporadic cross-contamination from a shared piece of equipment or inconsistent decontamination practices.1. Implement a strict, chlorine-free workflow for all samples. 2. Aliquot buffers from a single, newly prepared stock to ensure consistency. 3. Physically separate the workspace for this project from areas where bleach is used.

Quantitative Data Summary

Exposure to chlorine can significantly degrade DNA, leading to reduced yields. The following table summarizes the impact of residual chlorine on DNA recovery from water samples and the efficacy of using a dechlorinating agent.

Sample Condition Treatment Resulting DNA Yield (ng/μL)
Tap Water with Residual Chlorine (0.2 mg/L)NoneBelow Detection Limit[9]
Tap WaterDechlorinated with Sodium Metabisulfite (SMBS)Quantifiable DNA Yield[9]
Spiked E. coli in Chlorinated WaterNoneBelow Detection Limit[6]
Spiked E. coli in Dechlorinated WaterDechlorinated with Sodium Metabisulfite (SMBS)Quantifiable DNA Yield[6]

Experimental Protocols

Protocol 1: Chlorine-Free DNA Isolation from Cells or Tissues

This protocol is designed to minimize the risk of artifactual 5-ClC formation by strictly avoiding chlorine-containing reagents.

1. Workspace and Equipment Preparation:

  • Decontaminate the workbench, pipettes, and centrifuge with 70% ethanol. DO NOT USE BLEACH.
  • Use sterile, nuclease-free tubes and pipette tips.

2. Buffer Preparation:

  • Prepare all buffers (Lysis Buffer, Proteinase K solution, RNase A solution, wash buffers) using high-purity, chlorine-free water (e.g., Milli-Q or equivalent).

3. Cell Lysis:

  • Resuspend cell pellet or homogenized tissue in Lysis Buffer containing a detergent like SDS and a chelating agent like EDTA.
  • Add Proteinase K to digest proteins. Incubate at 56°C as required by your standard protocol.

4. DNA Purification (Phenol-Chloroform Method Example):

  • Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).[10]
  • Centrifuge to separate the aqueous and organic phases. The DNA will remain in the upper aqueous phase.[10]
  • Carefully transfer the aqueous phase to a new tube.

5. DNA Precipitation:

  • Add 0.1 volumes of 3M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
  • Incubate at -20°C to precipitate the DNA.
  • Centrifuge at high speed to pellet the DNA.

6. Washing and Resuspension:

  • Wash the DNA pellet twice with cold 70% ethanol (prepared with chlorine-free water).
  • Air dry the pellet briefly and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

Protocol 2: DNA Isolation from Potentially Chlorinated Samples (e.g., Tap Water)

This protocol includes a quenching step to neutralize chlorine prior to extraction.

1. Dechlorination (Quenching):

  • To your water sample, add a 10% (v/v) solution of Sodium Metabisulfite (SMBS) to neutralize free chlorine. A common starting point is 100 μL of 10% SMBS per liter of water containing ~0.2 mg/L of chlorine; this may need optimization.[9]
  • Mix gently and incubate for 5-10 minutes at room temperature.

2. DNA Isolation:

  • Immediately following the quenching step, proceed with your standard DNA isolation protocol, such as the Chlorine-Free method described in Protocol 1.

Visual Guides

Mechanism of Artifactual this compound Formation

The diagram below illustrates the chemical reaction responsible for the artificial chlorination of cytosine when exposed to hypochlorous acid, the active ingredient in bleach.

Artifactual 5-ClC Formation Cytosine Cytosine (in DNA) Reagent + HOCl / Cl₂ (from Bleach/NaOCl) Cytosine->Reagent ClC This compound (Artifact) Reagent->ClC

Mechanism of artifactual 5-ClC formation.
Recommended Workflow for Preventing 5-ClC Artifacts

This workflow outlines the critical decision points during sample processing to avoid chlorine-induced DNA modification.

DNA Isolation Workflow cluster_prep Sample & Lab Preparation cluster_good CORRECT PATH cluster_bad INCORRECT PATH start Sample Collection decon Decontaminate Workspace & Equipment start->decon good_method Use 70% Ethanol or Chlorine-Free Disinfectant decon->good_method Recommended bad_method Use Bleach (NaOCl) decon->bad_method Not Recommended lysis_good Proceed to DNA Isolation (Protocol 1 or 2) good_method->lysis_good result_good Result: Biologically Accurate DNA lysis_good->result_good lysis_bad Proceed to DNA Isolation bad_method->lysis_bad result_bad Result: Artifactual 5-ClC Formation lysis_bad->result_bad

Recommended workflow for preventing 5-ClC artifacts.

References

Technical Support Center: 5-Chlorocytosine Modified Oligonucleotide Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chlorocytosine-containing probes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help enhance the yield and quality of your modified oligonucleotide probes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound-containing oligonucleotides.

Issue 1: Low Overall Yield of the Final Probe

Q: My final yield of this compound-containing probe is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low overall yield is a common issue in modified oligonucleotide synthesis. The problem can arise at various stages of the process. A systematic approach is crucial for diagnosis.

Initial Checks:

  • Verify Quantification: Ensure your method for quantifying the final product (e.g., Qubit, BioAnalyzer) is accurate and that the low yield is not an artifact of measurement error.[1][2]

  • Reagent Quality: Confirm that all reagents, especially the this compound phosphoramidite and activator, are fresh and have been stored under anhydrous conditions to prevent degradation.[3][4]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting

Issue 2: Inefficient Coupling of this compound Phosphoramidite

Q: I suspect the coupling efficiency for the this compound (5-Cl-C) amidite is low. How can I confirm this and what steps can I take to improve it?

A: Low coupling efficiency is a primary contributor to low yields of full-length product.[5][6] For modified phosphoramidites, optimization is often necessary.

Confirmation:

  • Trityl Cation Assay: Monitor the release of the dimethoxytrityl (DMT) cation after each coupling step. A significant drop in absorbance after the 5-Cl-C addition indicates a coupling problem.[3]

  • HPLC Analysis of Crude Product: The presence of a significant (n-1) peak corresponding to the sequence without the 5-Cl-C modification points to inefficient coupling.[3]

Enhancement Strategies:

  • Activator Choice and Concentration: The choice of activator is critical. While standard activators like Tetrazole may work, more potent activators can improve efficiency for modified amidites.[]

    • 4,5-Dicyanoimidazole (DCI): Often recommended for sterically hindered or less reactive phosphoramidites. It can be used at concentrations up to 1.1 M in acetonitrile and has been shown to double the speed of coupling compared to 1H-tetrazole.[8][9]

    • 5-Ethylthio-1H-tetrazole (ETT): A common choice for small-scale synthesis, offering good solubility and reactivity.[8]

  • Coupling Time: Extend the coupling time for the 5-Cl-C phosphoramidite. A standard coupling time might be insufficient for a modified base. Doubling the coupling time is a common starting point for optimization.

  • Reagent Integrity: Ensure the 5-Cl-C phosphoramidite and the activator are fresh and dissolved in anhydrous acetonitrile (<30 ppm water).[4] Moisture will rapidly inactivate the phosphoramidite.[4][6]

Issue 3: Degradation of the Probe During Deprotection

Q: I am observing significant degradation of my this compound probe after the final deprotection step. What could be the cause?

A: this compound can be sensitive to certain chemical conditions, potentially leading to degradation or side reactions during deprotection.

Potential Problems & Solutions:

  • Deamination to 5-Chlorouracil: While this compound is reported to be more stable than previously thought, harsh deprotection conditions (e.g., prolonged exposure to concentrated ammonium hydroxide at high temperatures) can lead to deamination, converting this compound to 5-Chlorouracil.[10]

    • Solution: Use milder deprotection conditions. A mixture of ammonium hydroxide and methylamine (AMA) at a lower temperature (e.g., room temperature to 55°C) for a shorter duration is often effective for sensitive bases.

  • Base Instability: The chlorinated pyrimidine ring may be susceptible to other side reactions under standard deprotection protocols.

    • Solution: When synthesizing oligonucleotides with sensitive modifications, it is crucial to review the stability of all components and choose the mildest deprotection strategy that effectively removes all protecting groups.[3] The use of base-protecting groups that can be removed under very mild conditions may be necessary. For instance, some syntheses of oligonucleotides with reactive bases use 2-(p-nitrophenyl)ethyloxycarbonyl (NPEOC) groups for exocyclic amine protection, which are removed under non-detrimental conditions.[11]

Frequently Asked Questions (FAQs)

Q1: What is the expected stepwise coupling efficiency for this compound phosphoramidite?

A1: While specific quantitative data for this compound is not broadly published in comparative tables, the goal for any phosphoramidite, including modified ones, is to achieve a coupling efficiency of >98% .[3] Efficiencies below this threshold will lead to a dramatic decrease in the yield of the full-length product, especially for longer oligonucleotides.[5][6] For context, standard DNA phosphoramidites routinely achieve >99% efficiency with optimized protocols.[12]

Q2: How does the presence of this compound affect the stability of a DNA duplex?

A2: The replacement of cytosine with this compound has been reported to have a negligible impact on the melting temperature (Tm) of an oligonucleotide duplex.[13] This is in contrast to 5-methylcytosine, which typically increases duplex stability by about 1.3°C per substitution due to the hydrophobic nature of the methyl group.[14][15]

Q3: Which purification method is best for this compound-containing probes?

A3: For modified oligonucleotides, high-purity is essential. The choice of purification method depends on the required final purity. Each purification step, however, will result in some loss of the final product.[16]

Purification MethodTypical PurityRecommended Use Case
Salt-Free (Desalting) VariableNot recommended for modified probes; only removes synthesis by-products.[17]
Reverse Phase Cartridge (RPC) ~70%Suitable for enriching full-length product for oligos <50 bases, but may not be sufficient for demanding applications.[17]
Reverse Phase HPLC (RP-HPLC) ~80%Good for removing fluorescent contaminants and failure sequences, making it a common choice for probes.[17]
Anion Exchange HPLC (IEX-HPLC) VariableSeparates based on charge, effective at removing neutral or less charged failure sequences (n-1 mers).
Dual HPLC (IEX + RP) ~90%The method of choice for applications requiring very high purity, such as therapeutic or diagnostic probes.[17]

Q4: Can this compound be deaminated to 5-Chlorouracil during synthesis or analysis?

A4: Yes, though it is relatively stable. During acidic hydrolysis for DNA composition analysis (e.g., 88% formic acid at 140°C), approximately 20% of this compound can be lost, with about 5% recovered as 5-Chlorouracil.[10] However, following standard oligonucleotide synthesis and deprotection, only trace amounts of deamination are typically detected.[10] During DNA hydrolysis for analysis, this compound can also undergo spontaneous deamination to form 5-Chlorouracil.[18]

Experimental Protocols

Protocol 1: Trityl Cation Assay for Coupling Efficiency Monitoring

This protocol quantifies the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of successfully coupled nucleotides in the preceding cycle.

Methodology:

  • After the coupling and capping steps of a given synthesis cycle, collect the entire volume of the acidic deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane) as it elutes from the synthesis column. This solution will have a characteristic orange color from the DMT cation.[3]

  • Dilute the collected fraction with a known volume of the deblocking solution to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the DMT cation (typically around 495-503 nm).

  • Calculate the stepwise coupling efficiency using the following formula:

    • Coupling Efficiency (%) = (Absorbance at step n / Absorbance at step n-1) x 100

Expected Results: A high and consistent absorbance reading from cycle to cycle indicates efficient coupling. A sharp drop in absorbance after the introduction of the this compound phosphoramidite suggests a problem with that specific coupling step. An efficiency of >98% is desired.

Protocol 2: RP-HPLC Purification of a Modified Oligonucleotide Probe

This protocol provides a general method for the purification of a this compound-containing probe using Reverse Phase High-Performance Liquid Chromatography.

Methodology:

  • Sample Preparation: After cleavage and deprotection, lyophilize the crude oligonucleotide to a dry powder. Reconstitute the sample in an appropriate aqueous buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).

  • Chromatography Conditions:

    • Column: A reverse-phase column suitable for oligonucleotides (e.g., C18).

    • Mobile Phase A: 100 mM TEAA in water.

    • Mobile Phase B: 100 mM TEAA in 50% Acetonitrile.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 30-40 minutes. The exact gradient will need to be optimized based on the length and hydrophobicity of the oligonucleotide.

    • Detection: Monitor the elution profile at 260 nm.

  • Analysis and Collection:

    • The full-length, DMT-on oligonucleotide (if the final trityl group was left on for purification) will be the most retained (latest eluting) major peak. Failure sequences (n-1, n-2), which are less hydrophobic, will elute earlier.

    • Collect the fractions corresponding to the main product peak.

    • Combine the fractions and lyophilize. If DMT-on purification was used, the DMT group must now be cleaved, followed by a final desalting step.

Oligo_Synthesis_Cycle

References

Validation & Comparative

A Comparative Analysis of the Mutagenicity of 5-Chlorocytosine and 5-Bromocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mutagenic properties of two halogenated cytosine analogs, 5-Chlorocytosine (5-ClC) and 5-Bromocytosine (5-BrC). These compounds, often formed as byproducts of inflammation and oxidative stress, represent a significant threat to genomic integrity. Understanding their distinct mutagenic potential and mechanisms is crucial for research in toxicology, carcinogenesis, and the development of therapeutic agents.

Executive Summary

Both this compound and 5-Bromocytosine are recognized as mutagenic agents, capable of inducing heritable changes in the DNA sequence. However, the extent of their mutagenicity and the precise nature of the mutations they cause appear to differ. Current research indicates that this compound is a potent mutagen, primarily inducing C:G to T:A transition mutations. The mutagenicity of 5-Bromocytosine is also well-established, with its mechanism largely attributed to tautomeric shifts leading to mispairing during DNA replication. While direct quantitative comparisons of their mutagenic potency in the same experimental system are limited, this guide synthesizes the available evidence to provide a comprehensive overview.

Quantitative Mutagenicity Data

CompoundCell LineAssayConcentrationObserved EffectMutation SpectrumReference
5-chloro-2'-deoxycytidine (5CldC)Mouse Embryonic Fibroblasts (MEFs)gpt forward mutation assay0.3 mM> 5-fold increase in mutation frequency compared to untreated control.Predominantly C:G → T:A transitions.[1]

Mechanisms of Mutagenicity

The pathways through which this compound and 5-Bromocytosine induce mutations share some similarities but also have distinct features.

This compound: The primary mutagenic mechanism of this compound involves its misincorporation during DNA replication and its ability to be misread by DNA polymerases. The chloro group alters the electronic properties of the cytosine base, which can lead to the DNA polymerase preferentially pairing it with adenine instead of guanine, resulting in a C:G to T:A transition after the next round of replication.

5-Bromocytosine: The mutagenicity of 5-Bromocytosine is classically explained by its ability to undergo tautomeric shifts. In its normal keto form, it pairs with guanine. However, it can tautomerize to a rarer enol form, which preferentially pairs with adenine. If this mispairing occurs during DNA replication, it can lead to a G:C to A:T transition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the mutagenicity of these compounds.

gpt Delta (gpt) Forward Mutation Assay in Mouse Embryonic Fibroblasts (MEFs)

This assay is used to quantify the frequency of mutations in the gpt (guanine phosphoribosyltransferase) gene, a selectable marker in transgenic MEFs.

  • Cell Culture and Treatment: MEFs derived from gpt delta transgenic mice are cultured in appropriate media. Cells are then exposed to the test compound (e.g., 0.3 mM 5-chloro-2'-deoxycytidine) for a defined period (e.g., 72 hours).[1]

  • Mutant Selection: After treatment, the cells are cultured in a selective medium containing 6-thioguanine (6-TG). Wild-type cells with a functional gpt gene will incorporate 6-TG and die, while mutant cells lacking a functional gpt gene will survive and form colonies.

  • Mutation Frequency Calculation: The number of 6-TG resistant colonies is counted and normalized to the total number of viable cells (determined by plating a separate aliquot of cells on non-selective medium) to calculate the mutation frequency.

  • Mutation Spectrum Analysis: DNA from the 6-TG resistant colonies can be isolated, and the gpt gene is sequenced to determine the specific types of mutations induced by the test compound.

Duplex Sequencing for High-Resolution Mutation Analysis

Duplex Sequencing is a highly sensitive method used to detect rare mutations by independently sequencing both strands of a DNA molecule.

  • Library Preparation: Genomic DNA is extracted from cells treated with the test compound. The DNA is sheared, and adapters containing unique molecular identifiers (UMIs) are ligated to the fragments.

  • PCR Amplification: The adapter-ligated DNA is amplified by PCR to generate families of reads originating from each of the original DNA strands.

  • Sequencing: The amplified library is sequenced using a next-generation sequencing platform.

  • Data Analysis: Reads are grouped into families based on their UMIs. A consensus sequence is generated for each strand of the original DNA molecule. Only mutations that are present in the consensus sequences of both complementary strands are scored as true mutations, effectively eliminating sequencing errors and PCR artifacts.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Mutagenicity_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mutation_assay Mutagenicity Assessment cluster_analysis Mutation Spectrum Analysis start Mouse Embryonic Fibroblasts (MEFs) treatment Exposure to 5-Halocytosine start->treatment selection Selection in 6-Thioguanine (6-TG) treatment->selection counting Colony Counting & Mutation Frequency selection->counting sequencing Duplex Sequencing counting->sequencing analysis Identification of Mutation Types sequencing->analysis Mutagenic_Mechanism cluster_5ClC This compound Mutagenesis cluster_5BrC 5-Bromocytosine Mutagenesis ClC This compound (in DNA template) misreading DNA Polymerase Mispairs with Adenine ClC->misreading transition1 C:G to T:A Transition misreading->transition1 BrC_keto 5-Bromocytosine (Keto form) BrC_enol 5-Bromocytosine (Enol tautomer) BrC_keto->BrC_enol Tautomeric Shift mispairing Mispairs with Adenine BrC_enol->mispairing transition2 G:C to A:T Transition mispairing->transition2

References

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparison of 5-Chlorocytosine and 5-Methylcytosine: Structural and Dynamic Implications for DNA

The subtle modification of a single atom on a DNA base can have profound consequences for the structure, dynamics, and function of the genome. Among the numerous known DNA modifications, 5-methylcytosine (5-mC) is the most extensively studied epigenetic mark in mammals, playing a crucial role in gene silencing and genome stability.[1][2][3][4] However, the halogenated analogue, this compound (5-Cl-C), a product of inflammation-mediated DNA damage, has emerged as a significant player that can mimic 5-mC, potentially leading to aberrant epigenetic signaling.[5][6] This guide provides a detailed comparison of the structural and dynamic effects of 5-Cl-C versus 5-mC in DNA, supported by experimental data and detailed methodologies.

Structural Comparison: A Tale of Two Modifications

At first glance, the structural impact of substituting a methyl group with a chlorine atom at the C5 position of cytosine appears minimal. Indeed, studies have shown that the overall B-form helical structure of DNA is largely preserved with either modification.[5] However, a closer look reveals subtle yet significant differences.

Key Structural Parameters

Parameter5-Methylcytosine (5-mC)This compound (5-Cl-C)Reference
Overall DNA Structure Maintains B-form DNAMaintains B-form DNA[5]
Thermal Stability (Tm) Indistinguishable from 5-Cl-C containing duplexesIndistinguishable from 5-mC containing duplexes[5][6]
Thermodynamic Stability Experimentally indistinguishable from 5-Cl-C containing duplexesExperimentally indistinguishable from 5-mC containing duplexes[5]
Crystallographic Resolution 1.2 Å1.9 Å[5]
Base Pairing Forms a stable Watson-Crick pair with guaninePairs with guanine in a normal geometry, but with a weaker imino hydrogen bond[5]
Base Stacking Does not significantly alter base-stacking interactionsDoes not significantly alter base-stacking interactions[5]

Structural Insights from Crystallography and NMR

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the structural nuances of DNA containing 5-mC and 5-Cl-C.

  • Overall Conformation: Both 5-mC and 5-Cl-C containing DNA duplexes adopt a standard B-form helix, superimposable on the structure of unmodified DNA with a root-mean-square deviation (rmsd) of approximately 0.25 Å.[5]

  • Base Pairing and Stacking: While both modified cytosines form base pairs with guanine, NMR studies indicate that the guanine imino proton in a 5-Cl-C:G base pair resonates at a higher field compared to that in a 5-mC:G or C:G pair.[5] This suggests a weaker hydrogen bond in the 5-Cl-C:G pair, likely due to the electron-withdrawing nature of the chlorine atom.[5] Despite this, neither modification significantly alters the overall base-stacking interactions within the DNA duplex.[5]

Dynamic Effects: Beyond the Static Structure

The dynamics of DNA, including its flexibility and interactions with proteins, are critically influenced by base modifications. Here, the differences between 5-mC and 5-Cl-C become more pronounced.

Key Dynamic Properties

Property5-Methylcytosine (5-mC)This compound (5-Cl-C)Reference
Amino Group Rotation Faster rotation of the exocyclic amino groupSlower rotation (approximately half the rate of C-G and 5-mC-G) of the exocyclic amino group[5]
Epigenetic Mimicry The primary epigenetic mark for gene silencingActs as a fraudulent epigenetic signal, promoting methylation of unmethylated DNA[5][6]
Interaction with DNA Methyltransferases Substrate for maintenance methylases (e.g., DNMT1)Can misdirect human maintenance methylase to methylate previously unmethylated CpG sites[6]
Protein Recognition Recognized by specific methyl-binding proteinsCan direct the binding of methylation-sensitive DNA-binding proteins[6]

The "Fraudulent" Epigenetic Signal of this compound

A key dynamic consequence of 5-Cl-C is its ability to act as a "fraudulent" epigenetic signal.[5][6] In vitro studies have demonstrated that 5-Cl-C can mimic 5-mC in directing the binding of methylation-sensitive proteins and misdirecting DNA methyltransferases to methylate CpG sites that would otherwise remain unmethylated.[6] This has significant implications for cellular processes, as the incorporation of 5-Cl-C into DNA can lead to heritable gene silencing and altered methylation patterns.[6][7]

The slower rotation of the amino group of 5-Cl-C, observed via isotope-edited NMR, is attributed to the electron-withdrawing inductive property of the 5-chloro substituent.[5] This altered dynamic property may contribute to its recognition by DNA-modifying enzymes and its ability to perpetuate epigenetic changes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare 5-mC and 5-Cl-C in DNA.

DNA Melting Temperature (Tm) Analysis

Objective: To determine the thermal stability of DNA duplexes containing 5-mC or 5-Cl-C.

Methodology:

  • Sample Preparation:

    • Synthesize and purify complementary oligonucleotides, one strand containing the modified cytosine (5-mC or 5-Cl-C) and the other containing guanine at the corresponding position.

    • Anneal the complementary strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the duplex DNA.

    • Prepare DNA samples in a suitable buffer, typically containing NaCl, EDTA, and a buffering agent like sodium phosphate to maintain a constant pH.[8]

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.[8][9]

  • Data Acquisition:

    • Place the DNA sample in a quartz cuvette and place it in the spectrophotometer.[8]

    • Monitor the absorbance at 260 nm while gradually increasing the temperature at a controlled rate (e.g., 1°C/minute).[8][10]

    • Record the absorbance at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve.[10]

    • The Tm can be accurately determined by taking the first derivative of the melting curve; the peak of the derivative curve corresponds to the Tm.[9]

X-ray Crystallography of DNA

Objective: To determine the three-dimensional structure of DNA duplexes containing 5-mC or 5-Cl-C at atomic resolution.

Methodology:

  • Crystallization:

    • Synthesize and purify self-complementary oligonucleotides containing the modified cytosine.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the conditions that yield diffraction-quality crystals.

  • Data Collection:

    • Mount a single crystal and expose it to a high-intensity X-ray beam, typically from a synchrotron source.

    • Rotate the crystal in the X-ray beam and collect the diffraction data on a detector.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using methods like molecular replacement, using a standard B-DNA model.

    • Build an atomic model of the DNA duplex into the resulting electron density map.

    • Refine the atomic model against the experimental data to improve its accuracy and agreement with known geometric parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy of DNA

Objective: To investigate the solution structure and dynamics of DNA duplexes containing 5-mC or 5-Cl-C.

Methodology:

  • Sample Preparation:

    • Synthesize and purify oligonucleotides, potentially with isotopic labeling (e.g., ¹⁵N) to aid in resonance assignment and dynamic studies.[5]

    • Dissolve the DNA sample in a suitable NMR buffer, typically containing D₂O to suppress the water signal.

  • NMR Experiments:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as COSY, TOCSY, and NOESY, to assign the proton resonances of the DNA.[11]

    • For dynamic studies, perform experiments like isotope-edited NMR to measure the rates of specific processes, such as amino group rotation.[5]

  • Data Analysis and Structure Calculation:

    • Assign the observed NMR resonances to specific protons in the DNA molecule.

    • Use the through-space correlations from NOESY spectra to generate distance restraints between protons.

    • Employ computational methods, such as molecular dynamics simulations with NMR-derived restraints, to calculate a family of solution structures consistent with the experimental data.

Visualizations

Signaling Pathway: The Epigenetic Mimicry of this compound

Epigenetic_Mimicry cluster_inflammation Inflammation cluster_dna_damage DNA Damage & Modification cluster_epigenetic_consequences Epigenetic Consequences Inflammatory_Response Inflammatory Response Myeloperoxidase Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) Myeloperoxidase->HOCl produces Cytosine Cytosine in DNA 5_Cl_C This compound (5-Cl-C) DNMT1 DNA Methyltransferase 1 (DNMT1) 5_Cl_C->DNMT1 mimics 5-mC, misdirects Unmethylated_CpG Unmethylated CpG Site Methylated_CpG Fraudulent Methylation (5-mC) Gene_Silencing Heritable Gene Silencing Methylated_CpG->Gene_Silencing HOClCytosine HOClCytosine HOClCytosine->5_Cl_C reacts with DNMT1Unmethylated_CpG DNMT1Unmethylated_CpG DNMT1Unmethylated_CpG->Methylated_CpG methylates

Caption: Epigenetic mimicry pathway of this compound.

Experimental Workflow: Comparative Analysis of 5-mC and 5-Cl-C in DNA

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis & Preparation cluster_analysis Biophysical & Structural Analysis cluster_results Data Interpretation Synthesis Synthesize DNA with 5-mC or 5-Cl-C Purification Purify Oligonucleotides Duplex_Formation Anneal to form Duplex DNA Purification->Duplex_Formation Tm_Analysis Thermal Denaturation (Tm) Duplex_Formation->Tm_Analysis Crystallography X-ray Crystallography Duplex_Formation->Crystallography NMR_Spectroscopy NMR Spectroscopy Duplex_Formation->NMR_Spectroscopy Stability_Data Thermodynamic Stability Tm_Analysis->Stability_Data Structural_Model 3D Structural Model Crystallography->Structural_Model NMR_Spectroscopy->Structural_Model Dynamic_Properties Dynamic Properties NMR_Spectroscopy->Dynamic_Properties

Caption: Workflow for comparing 5-mC and 5-Cl-C effects.

References

validation of 5-Chlorocytosine as a specific biomarker for neutrophil-driven inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation and comparative performance of 5-Chlorocytosine against established biomarkers of neutrophil-driven inflammation.

Neutrophil-driven inflammation is a critical component of the innate immune response, but its dysregulation is a key factor in the pathogenesis of numerous acute and chronic diseases. The development and validation of specific biomarkers to monitor neutrophil activation and its consequences are paramount for diagnostics, prognostics, and the evaluation of novel therapeutic interventions. This guide provides a comprehensive comparison of this compound (5ClC), a specific product of neutrophil-derived hypochlorous acid, with established biomarkers of neutrophil activation: Myeloperoxidase (MPO), Calprotectin, and Neutrophil Elastase.

The Origin of Neutrophil-Specific Biomarkers: A Common Pathway

Activated neutrophils employ a potent arsenal of antimicrobial and inflammatory mediators. A central player in this is the enzyme Myeloperoxidase (MPO), which is abundantly present in the azurophilic granules of neutrophils.[1] Upon degranulation, MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a highly reactive oxidant.[2] This process is a hallmark of neutrophil activation and the source of several specific biomarkers.

dot

Neutrophil Activation Pathway Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation Activation Neutrophil->Activation Degranulation Degranulation Activation->Degranulation MPO MPO Degranulation->MPO releases Calprotectin Calprotectin Degranulation->Calprotectin releases Neutrophil_Elastase Neutrophil Elastase Degranulation->Neutrophil_Elastase releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2_Cl H₂O₂ + Cl⁻ H2O2_Cl->HOCl 5ClC This compound (5ClC) HOCl->5ClC reacts with DNA_Cytosine DNA (Cytosine) DNA_Cytosine->5ClC

Caption: Signaling pathway of neutrophil activation and biomarker generation.

Comparative Analysis of Neutrophil Biomarkers

While MPO, Calprotectin, and Neutrophil Elastase are well-established indicators of neutrophil presence and activity, this compound offers a unique downstream measure of MPO-dependent oxidative damage. The following tables summarize the key characteristics and performance metrics of these biomarkers based on available literature. A significant limitation in the current body of research is the lack of direct head-to-head comparative studies evaluating the performance of this compound against the other three biomarkers in the same patient cohorts for specific inflammatory diseases.

Biomarker Characteristics and Clinical Utility
BiomarkerSourceTypeKey Function/SignificanceAdvantagesDisadvantages
This compound (5ClC) Product of HOCl reaction with DNA cytosineModified NucleobaseDirect measure of MPO-catalyzed oxidative damage to DNA.[3]High specificity for MPO-driven inflammation. Potential link to inflammation-associated carcinogenesis.Technically demanding detection methods (GC-MS). Limited clinical validation data.
Myeloperoxidase (MPO) Neutrophil azurophilic granulesEnzymeCatalyzes the formation of hypochlorous acid.[1]Well-established biomarker. Reflects neutrophil degranulation.Can be present in other myeloid cells. Enzyme activity assays can be complex.
Calprotectin Neutrophil and monocyte cytoplasmProteinBinds calcium and zinc, has antimicrobial properties. Released during inflammation.[4]Abundant in neutrophils. Stable in feces, making it a good biomarker for intestinal inflammation.[5]Not exclusively produced by neutrophils.
Neutrophil Elastase Neutrophil azurophilic granulesProteaseDegrades extracellular matrix proteins and bacterial components.[6]Reflects neutrophil degranulation and proteolytic activity.Activity can be regulated by endogenous inhibitors.
Performance Comparison of Neutrophil Biomarkers (Based on available data)

Direct comparative performance data for this compound is limited. The following table presents available data for each biomarker in relevant disease contexts.

BiomarkerDisease ContextSample TypeMethodSensitivitySpecificityAUCReference
Myeloperoxidase (MPO) Inflammatory Bowel Disease (UC)PlasmaELISA--0.76[7]
Myeloperoxidase (MPO) Peri-prosthetic Joint InfectionSynovial FluidActivity Assay69%88%0.86[8]
Calprotectin Inflammatory Bowel Disease (CD)FecalELISA87%62%0.78[7]
Calprotectin Inflammatory Bowel Disease (UC)FecalELISA--0.88[7]
Calprotectin Rheumatoid ArthritisSerumELISA---[4][9]
Neutrophil Elastase COPDSputumImmunoassay---[6]
Neutrophil Elastase ColitisFecalActivity AssayAssociated with severe disease--[10]

Note: The absence of data for this compound in this comparative table highlights the critical need for future research in this area.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reliable measurement of these biomarkers. Below are summaries of common methodologies.

This compound Detection

The gold-standard for 5ClC quantification is Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry (GC/NICI/MS).

Experimental Workflow for 5ClC Analysis

dot

5ClC Analysis Workflow DNA_Isolation DNA Isolation from Sample Hydrolysis DNA Hydrolysis DNA_Isolation->Hydrolysis Derivatization Derivatization with PFBBr Hydrolysis->Derivatization GC_NICI_MS GC/NICI/MS Analysis Derivatization->GC_NICI_MS Quantification Quantification GC_NICI_MS->Quantification

Caption: Workflow for this compound detection by GC/NICI/MS.

Methodology: GC/NICI/MS for this compound

  • DNA Isolation: Extract genomic DNA from the biological sample of interest (e.g., tissue biopsy, circulating cells).

  • DNA Hydrolysis: Hydrolyze the DNA to release the individual nucleobases.

  • Derivatization: Derivatize the sample with a chemical agent such as pentafluorobenzyl bromide (PFBBr) to enhance volatility and detection by mass spectrometry.

  • GC/NICI/MS Analysis: Separate the derivatized nucleobases using gas chromatography and detect 5-chlorouracil (the deamination product of this compound during hydrolysis) by negative ion chemical ionization mass spectrometry.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Myeloperoxidase (MPO) Detection

MPO levels are typically measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology: MPO ELISA

  • Coating: Coat a 96-well plate with a capture antibody specific for MPO.

  • Sample Incubation: Add standards and samples to the wells and incubate to allow MPO to bind to the capture antibody.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the MPO molecule.

  • Enzyme Conjugate: Add an enzyme-linked (e.g., horseradish peroxidase) streptavidin conjugate that binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of MPO in the sample.

Calprotectin Detection

Fecal calprotectin is a widely used biomarker for inflammatory bowel disease and is also measured by ELISA.

Methodology: Calprotectin ELISA

  • Stool Extraction: Homogenize a fecal sample in an extraction buffer.

  • Coating: Use a 96-well plate pre-coated with a monoclonal antibody against the S100A8/A9 complex (calprotectin).

  • Sample Incubation: Add standards and extracted fecal samples to the wells.

  • Detection Antibody: Add a second, enzyme-labeled monoclonal antibody that binds to calprotectin.

  • Substrate Addition: Add a chromogenic substrate.

  • Measurement: Measure the absorbance and calculate the calprotectin concentration based on a standard curve.

Neutrophil Elastase Detection

Neutrophil elastase can be measured by its enzymatic activity or by immunoassay.

Methodology: Neutrophil Elastase Activity Assay

  • Sample Preparation: Prepare the biological sample (e.g., sputum, plasma).

  • Substrate Addition: Add a specific synthetic substrate for neutrophil elastase that, when cleaved, releases a fluorescent or chromogenic molecule.

  • Incubation: Incubate the sample with the substrate under controlled conditions (temperature and time).

  • Measurement: Measure the fluorescence or absorbance of the released molecule. The rate of signal generation is proportional to the neutrophil elastase activity in the sample.

Conclusion and Future Directions

This compound holds significant promise as a highly specific biomarker for neutrophil-driven inflammation, offering a direct readout of MPO-mediated oxidative damage to DNA. Its potential role as a mechanistic link between chronic inflammation and cancer further underscores its importance. However, the widespread clinical adoption of 5ClC is currently hampered by the technically demanding nature of its detection and a lack of extensive validation against established biomarkers in large patient cohorts.

Future research should focus on:

  • Developing more accessible and high-throughput assays for 5ClC detection, such as a validated ELISA or HPLC-based method.

  • Conducting head-to-head comparative studies of 5ClC with MPO, calprotectin, and neutrophil elastase in various inflammatory diseases to establish its diagnostic and prognostic utility.

  • Investigating the correlation of 5ClC levels with disease severity, treatment response, and long-term outcomes to solidify its clinical value.

By addressing these research gaps, this compound has the potential to become an invaluable tool for researchers, clinicians, and pharmaceutical developers in the fight against inflammatory diseases.

References

A Comparative Analysis of 5-Chlorocytosine and 8-Oxoguanine in DNA Damage and Cellular Response

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the distinct cellular fates of two critical DNA modifications: the actively repaired 8-oxoguanine lesion versus the epigenetically disruptive 5-chlorocytosine.

This guide provides a comprehensive comparison of the cellular responses to two significant DNA base modifications: this compound (5-ClC) and 8-oxoguanine (8-oxoG). While both can arise from inflammatory and oxidative stress, their recognition and processing by the cell are fundamentally different. 8-oxoG is a classic DNA lesion, robustly targeted by the Base Excision Repair (BER) pathway to prevent mutations. In stark contrast, 5-ClC evades the DNA repair machinery, acting as a mimic of the epigenetic mark 5-methylcytosine, leading to heritable changes in gene expression. Understanding these divergent pathways is critical for research into carcinogenesis, inflammation-related diseases, and the development of targeted therapies.

Introduction to this compound and 8-Oxoguanine

8-Oxoguanine (8-oxoG) is one of the most common and mutagenic oxidative DNA lesions, primarily caused by reactive oxygen species (ROS) attacking the guanine base.[1][2] If left unrepaired, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations.[1] The cell has a dedicated and efficient repair system to counteract this threat.

This compound (5-ClC) is a DNA damage product formed when reactive chlorine species, often generated by phagocytes during inflammation, modify the cytosine base.[3][4] Unlike classic DNA lesions, 5-ClC is a structural mimic of 5-methylcytosine (5mC), a key epigenetic mark in mammals.[3] This mimicry allows it to escape detection by DNA repair enzymes, leading to its accumulation in the genome and subsequent disruption of epigenetic signaling.[3]

Comparative Analysis of Cellular Response and Repair

The cellular responses to 8-oxoG and 5-ClC are profoundly different. 8-oxoG triggers a direct DNA repair cascade, whereas 5-ClC initiates a cascade of epigenetic alterations.

Parameter8-Oxoguanine (8-oxoG)This compound (5-ClC)Reference(s)
Primary Cellular Response DNA Damage Response; Base Excision Repair (BER)Epigenetic Modification; Mimicry of 5-methylcytosine[1],[3]
Primary Recognition Enzyme 8-Oxoguanine DNA Glycosylase (OGG1)Not recognized by repair glycosylases; Interacts with proteins that bind 5-methylcytosine (e.g., DNMT1)[1],[3]
Repair Pathway Base Excision Repair (BER)No known direct repair pathway; lesion is persistent and replicated[3]
Cellular Fate Excision of the damaged base and restoration of the correct guanine.Incorporation into daughter DNA strands, leading to heritable changes in DNA methylation patterns and gene silencing.[1],[3]
Primary Consequence Prevention of G:C to T:A transversion mutations.Aberrant gene silencing, potentially contributing to cancer development.[2],[3]
Enzyme Kinetics (OGG1) The rate of 8-oxoG excision by OGG1 is a key parameter. Pre-steady-state kinetics show a rapid "burst" phase corresponding to the chemical step, followed by a slower steady-state rate limited by product release.Not applicable, as it is not a substrate for repair glycosylases.[5]

Signaling and Repair Pathways

The signaling pathways initiated by 8-oxoG and 5-ClC are distinct, reflecting their different cellular recognition. 8-oxoG activates a direct enzymatic repair pathway, while 5-ClC subverts the epigenetic machinery.

8-Oxoguanine: The Base Excision Repair Pathway

The repair of 8-oxoG is primarily initiated by the bifunctional DNA glycosylase OGG1. OGG1 scans the DNA, recognizes the 8-oxoG lesion, and excises it by cleaving the N-glycosidic bond. This creates an apurinic/apyrimidinic (AP) site. The subsequent steps of the BER pathway involve AP endonuclease 1 (APE1), DNA polymerase β (Polβ), and DNA ligase to restore the original DNA sequence.

BER_Pathway cluster_0 8-Oxoguanine Repair Pathway DNA_damage DNA with 8-oxoG:C lesion OGG1_recognition OGG1 Recognition & Binding DNA_damage->OGG1_recognition Excision Excision of 8-oxoG (N-glycosylase activity) OGG1_recognition->Excision AP_Site AP Site Formation Excision->AP_Site APE1_incision APE1 Incision (Endonuclease) AP_Site->APE1_incision PolB_synthesis DNA Polymerase β (Gap filling) APE1_incision->PolB_synthesis Ligation DNA Ligase (Sealing the nick) PolB_synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Fig. 1: Base Excision Repair (BER) pathway for 8-oxoguanine.
This compound: A Pathway of Epigenetic Disruption

5-ClC is not recognized by DNA glycosylases. Instead, due to its structural similarity to 5-methylcytosine, it is recognized by the DNA methylation machinery. This can lead to the inappropriate methylation of previously unmethylated CpG sites on the daughter strand after replication, causing heritable gene silencing.

Epigenetic_Disruption_Pathway cluster_1 This compound Epigenetic Disruption DNA_with_5ClC DNA with 5-ClC lesion Replication DNA Replication DNA_with_5ClC->Replication Hemi_modified_DNA Hemi-modified DNA (Parent: 5-ClC, Daughter: C) Replication->Hemi_modified_DNA DNMT1_recognition DNMT1 recognizes 5-ClC as 5-mC Hemi_modified_DNA->DNMT1_recognition Fraudulent_methylation Fraudulent Methylation of daughter strand DNMT1_recognition->Fraudulent_methylation Symmetrically_modified Symmetrically 'Modified' CpG Site Fraudulent_methylation->Symmetrically_modified Gene_silencing Heritable Gene Silencing Symmetrically_modified->Gene_silencing

Fig. 2: Epigenetic disruption pathway initiated by this compound.

Experimental Protocols

Protocol 1: In Vitro DNA Glycosylase Assay for OGG1 Activity on 8-oxoG

This protocol is designed to measure the excision of 8-oxoG from a DNA substrate by the OGG1 enzyme.

1. Materials:

  • Purified human OGG1 enzyme.

  • Fluorescently labeled oligonucleotide duplex containing a single 8-oxoG lesion.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 1 mM DTT).

  • Quenching solution (e.g., formamide loading buffer).

  • Denaturing polyacrylamide gel (20%).

  • Fluorescence imager.

2. Procedure:

  • Prepare the reaction mixture by combining the reaction buffer, the 8-oxoG-containing DNA substrate, and purified OGG1 enzyme. For kinetic studies, the enzyme concentration should be significantly lower than the substrate concentration for steady-state measurements, or higher for single-turnover experiments.[5]

  • Incubate the reaction at 37°C. For a time-course experiment, take aliquots at various time points (e.g., 0, 1, 5, 15, 30 minutes).

  • Stop the reaction in each aliquot by adding the quenching solution.

  • To specifically measure the N-glycosylase activity, the abasic site product can be cleaved by treating the samples with an agent like piperidine or NaOH, which will cleave the DNA backbone at the AP site.

  • Separate the substrate and product fragments using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the gel using a fluorescence imager and quantify the intensity of the bands corresponding to the intact substrate and the cleaved product.

  • Calculate the percentage of product formation at each time point to determine the reaction rate.

Workflow Diagram:

Glycosylase_Assay_Workflow cluster_2 OGG1 Activity Assay Workflow Start Prepare Reaction Mix (OGG1 + 8-oxoG DNA) Incubate Incubate at 37°C Start->Incubate Time_course Collect Aliquots at Time Points Incubate->Time_course Quench Quench Reaction Time_course->Quench Cleave_AP Cleave AP Site (e.g., with Piperidine) Quench->Cleave_AP PAGE Denaturing PAGE Cleave_AP->PAGE Visualize Visualize & Quantify (Fluorescence) PAGE->Visualize Analyze Calculate Reaction Rate Visualize->Analyze

Fig. 3: Workflow for an in vitro OGG1 DNA glycosylase assay.
Protocol 2: Analysis of 5-ClC-Induced DNA Methylation Changes via Bisulfite Pyrosequencing

This protocol is used to quantify the changes in methylation at specific CpG sites following the incorporation of 5-ClC into cellular DNA.[3]

1. Materials:

  • Genomic DNA isolated from cells treated with 5-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP) and control cells.

  • Bisulfite conversion kit.

  • PCR primers specific for the bisulfite-converted DNA sequence of the target gene promoter. One primer should be biotinylated.

  • PCR reagents (polymerase, dNTPs, buffer).

  • Streptavidin-sepharose beads.

  • Pyrosequencing instrument and reagents.

  • Sequencing primer.

2. Procedure:

  • Isolate high-quality genomic DNA from both control and 5-ClC-treated cell populations.

  • Perform bisulfite conversion of the genomic DNA. This treatment converts unmethylated cytosine residues to uracil, while 5-methylcytosine (and by extension, this compound, which is resistant to conversion) remains unchanged.[3]

  • Amplify the target promoter region using PCR with primers designed for the converted sequence. The use of a biotinylated primer allows for the subsequent purification of the PCR product.

  • Immobilize the biotinylated PCR product on streptavidin-sepharose beads and denature to obtain a single-stranded template.

  • Anneal the sequencing primer to the single-stranded template.

  • Perform pyrosequencing analysis. The instrument will sequentially add dNTPs and detect the light signal generated upon incorporation, allowing for the quantification of the percentage of methylation (C vs. T) at each CpG site in the sequence.

  • Compare the methylation levels in the 5-ClC-treated cells to the control cells to determine the impact of 5-ClC incorporation on DNA methylation patterns.

Conclusion

The cellular responses to this compound and 8-oxoguanine represent two fundamentally different paradigms of DNA modification. 8-oxoG is a canonical DNA lesion that is efficiently recognized and removed by the Base Excision Repair pathway to maintain genomic integrity. In contrast, 5-ClC is a "stealth" lesion that evades DNA repair and instead acts as a fraudulent epigenetic modifier. By mimicking 5-methylcytosine, it can induce heritable changes in DNA methylation and gene silencing, providing a potential mechanistic link between inflammation, DNA damage, and carcinogenesis.[3] This comparative analysis underscores the importance of looking beyond simple DNA damage and repair, to the complex interplay between DNA modifications and the epigenetic machinery in health and disease. For professionals in drug development, this distinction is crucial, as targeting the OGG1 repair pathway would be a valid strategy for sensitizing cells to oxidative damage, whereas addressing the consequences of 5-ClC would require an epigenetic-based therapeutic approach.

References

Differential Recognition of 5-Chlorocytosine by DNA Repair Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of DNA bases, whether by enzymatic processes or through damage by endogenous and exogenous agents, presents a constant threat to genomic integrity. Cells have evolved a sophisticated network of DNA repair pathways to counteract these modifications. Among the myriad of DNA lesions, halogenated bases such as 5-chlorocytosine (5ClC) have emerged as a significant area of interest due to their potential persistence and impact on cellular processes. This guide provides a comparative analysis of the recognition and repair of 5ClC by key DNA glycosylases involved in the base excision repair (BER) pathway, contrasting it with their well-established roles in processing other cytosine modifications.

This compound: A Persistent Lesion

Inflammation-mediated reactive chlorine species can lead to the formation of 5ClC in cellular DNA. Structurally similar to the epigenetic mark 5-methylcytosine (5mC), 5ClC has the potential to act as a fraudulent epigenetic signal.[1] However, a critical distinction lies in its repair. While the deamination and oxidation products of 5mC are efficiently recognized and excised by DNA glycosylases, current research indicates a significant lack of repair activity for 5ClC.[2] This suggests that 5ClC is an unusually persistent form of DNA damage, potentially leading to long-term alterations in DNA structure and function.[2]

Key DNA Glycosylases and Their Substrate Specificity

The initial step of the BER pathway is orchestrated by DNA glycosylases, which recognize and excise specific base lesions. The following enzymes are central to the repair of modified cytosines:

  • Thymine DNA Glycosylase (TDG): A key enzyme in the repair of G:T mismatches arising from the deamination of 5mC.[3] TDG also plays a crucial role in active DNA demethylation by excising 5-formylcytosine (5fC) and 5-carboxycytosine (5caC), which are oxidation products of 5mC.[4]

  • Methyl-CpG Binding Domain 4 (MBD4): This enzyme also targets G:T mismatches, particularly within CpG contexts, linking DNA repair to regions of DNA methylation.[5][6]

  • Single-strand selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1): While primarily known for removing uracil from DNA, SMUG1 also exhibits activity against oxidized pyrimidines like 5-hydroxymethyluracil (5hmU).[7][8]

The differential recognition of various cytosine modifications by these enzymes is stark, particularly when comparing their robust activity on deamination and oxidation products to the lack of activity on 5ClC.

Comparative Analysis of DNA Glycosylase Activity

The following table summarizes the known activities of TDG, MBD4, and SMUG1 on various cytosine modifications. It is important to note the absence of reported enzymatic activity on this compound.

SubstrateDNA GlycosylaseRelative Activity/EfficiencyReference
G:T Mismatch TDGHigh[3]
MBD4High (especially in CpG context)[5][6]
SMUG1Low/Negligible[9]
G:U Mismatch TDGHigh[3]
MBD4Moderate[5]
SMUG1High[10]
5-formylcytosine (5fC) TDGHigh[4]
MBD4No significant activity[11]
SMUG1No significant activity
5-carboxycytosine (5caC) TDGHigh[4]
MBD4No significant activity[11]
SMUG1No significant activity
5-hydroxymethyluracil (5hmU) TDGModerate[11]
MBD4Moderate[11]
SMUG1High[8]
This compound (5ClC) TDGNo reported activity [2]
MBD4No reported activity [2]
SMUG1No reported activity [2]

Experimental Protocols

Radiolabeled Oligonucleotide-Based Glycosylase Assay

This is a highly sensitive method to determine the excision activity of a DNA glycosylase on a specific lesion.

Principle: A synthetic DNA oligonucleotide containing a single 5ClC (or other modified base) is radiolabeled at one end. The DNA glycosylase is incubated with this substrate. If the enzyme excises the modified base, it creates an apurinic/apyrimidinic (AP) site. Subsequent treatment with hot alkali or an AP endonuclease cleaves the DNA backbone at the AP site. The resulting shorter, radiolabeled DNA fragment is separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified.

Methodology:

  • Substrate Preparation:

    • Synthesize and purify a single-stranded DNA oligonucleotide containing a site-specific 5ClC.

    • 5'-end label the oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.

    • Anneal the labeled oligonucleotide to its complementary strand to create a duplex substrate.

  • Glycosylase Reaction:

    • Incubate the purified DNA glycosylase with the radiolabeled duplex DNA substrate in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.6, 25 mM NaCl, 75 mM KCl, 1 mM EDTA, 1 mM DTT, 10 µg/mL BSA) at 37°C.[12]

    • Collect aliquots at various time points.

  • Reaction Quenching and Product Cleavage:

    • Stop the reaction by adding a quench solution (e.g., formamide loading buffer).

    • To cleave the AP site, add NaOH to a final concentration of 0.1 M and heat at 90°C for 30 minutes.

  • Analysis:

    • Separate the reaction products on a denaturing polyacrylamide gel.

    • Visualize the bands by autoradiography and quantify the percentage of product formation.

Single-Turnover Kinetic Analysis

This method is used to measure the intrinsic rate of the chemical step (base excision) under conditions where the enzyme concentration is in excess of the substrate.[13][14]

Principle: By using a high enzyme-to-substrate ratio, the experiment is designed so that each substrate molecule is bound by an enzyme molecule, and the observed reaction rate reflects the first turnover of the enzyme. This approach isolates the catalytic step from substrate binding and product release, which can be rate-limiting in steady-state conditions.

Methodology:

  • Reaction Setup:

    • Prepare the reaction with a concentration of the DNA glycosylase that is significantly higher than the concentration of the radiolabeled DNA substrate (e.g., 10-fold excess).[15]

    • Pre-incubate the enzyme and substrate separately at the reaction temperature (e.g., 37°C).

  • Initiation and Quenching:

    • Initiate the reaction by rapidly mixing the enzyme and substrate solutions.

    • Quench the reaction at multiple, short time intervals using a suitable quench solution. For very fast reactions, a rapid quench-flow instrument may be necessary.

  • Product Analysis:

    • Process the quenched samples as described in the radiolabeled oligonucleotide assay (alkaline treatment and PAGE).

    • Quantify the amount of product formed at each time point.

  • Data Analysis:

    • Plot the fraction of product versus time.

    • Fit the data to a single exponential equation to determine the observed rate constant (k_obs), which represents the single-turnover rate.[15]

Visualizations

BER_Pathway cluster_recognition Base Recognition & Excision cluster_processing Downstream Processing (Hypothetical if 5ClC were excised) DNA_Lesion DNA with This compound DNA_Glycosylase DNA Glycosylase (e.g., TDG, MBD4, SMUG1) DNA_Lesion->DNA_Glycosylase No Recognition/ Excision AP_Site AP Site APE1 APE1 AP_Site->APE1 Incision PolB DNA Polymerase β APE1->PolB Gap Filling Ligase DNA Ligase III/XRCC1 PolB->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: Base Excision Repair (BER) pathway for this compound.

Glycosylase_Assay_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Oligo_Synth Synthesize Oligo with 5ClC Radiolabel 5'-End Radiolabeling ([γ-³²P]ATP) Oligo_Synth->Radiolabel Anneal Anneal to Complementary Strand Radiolabel->Anneal Incubate Incubate with DNA Glycosylase at 37°C Anneal->Incubate Quench Quench Reaction Incubate->Quench Cleave Cleave AP Site (NaOH, Heat) Quench->Cleave PAGE Denaturing PAGE Cleave->PAGE Analyze Autoradiography & Quantification PAGE->Analyze

Caption: Experimental workflow for a radiolabeled DNA glycosylase assay.

Conclusion

The differential recognition of modified cytosine bases by DNA repair enzymes is a testament to the high fidelity of the cellular machinery that maintains genomic stability. While enzymes like TDG, MBD4, and SMUG1 efficiently process various deaminated and oxidized forms of cytosine and 5-methylcytosine, this compound appears to evade this surveillance. This lack of repair highlights 5ClC as a potentially persistent and problematic DNA lesion. Further research is warranted to explore the long-term consequences of 5ClC in the genome and to investigate whether alternative, yet-to-be-identified repair mechanisms exist. Understanding these differential recognition patterns is crucial for researchers in the fields of DNA repair, epigenetics, and for the development of therapeutic strategies that may target or be influenced by these modified bases.

References

A Comparative Guide: 5-Chlorocytosine vs. 5-Methylcytosine and Their Epigenetic Influence on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the epigenetic modifiers 5-chlorocytosine (5ClC) and 5-methylcytosine (5mC), focusing on their respective impacts on gene expression. This document synthesizes experimental data to offer an objective analysis, complete with detailed methodologies for key experimental techniques and visual representations of relevant biological pathways and workflows.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression without altering the underlying DNA sequence. 5-methylcytosine (5mC) is a well-established epigenetic mark, integral to processes such as gene silencing, genomic imprinting, and X-chromosome inactivation.[1] It is enzymatically added to DNA by DNA methyltransferases (DNMTs). In contrast, this compound (5ClC) is a product of inflammation-induced DNA damage, arising from the reaction of hypochlorous acid with cytosine.[2] Emerging evidence indicates that 5ClC can act as a fraudulent epigenetic signal, mimicking 5mC and leading to heritable gene silencing.[1][2] This guide explores the similarities and differences between these two cytosine analogs in their epigenetic effects.

Comparative Analysis of Epigenetic Impact

Both 5mC and 5ClC have been demonstrated to induce gene silencing. Experimental evidence has shown that the incorporation of either modified nucleotide into the DNA of mammalian cells can lead to the silencing of the hypoxanthine-guanine phosphoribosyltransferase (hprt) gene.[1][2] This silencing effect is reversible by treatment with the demethylating agent 5-aza-2'-deoxycytidine, indicating that both modifications operate through an epigenetic mechanism rather than by causing mutations.[1][2]

Quantitative Data on Gene Silencing

The following table summarizes the findings from a study that compared the frequency of hprt gene silencing induced by the electroporation of 2'-deoxycytidine-5'-triphosphate (dCTP), 5-methyl-2'-deoxycytidine-5'-triphosphate (MedCTP), and 5-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP) into Chinese Hamster Ovary (CHO-K1) cells.

Nucleotide TriphosphateMean Frequency of 6-TG Resistant Colonies (per 10^6 cells)Fold Increase Over dCTP
dCTP (Control)1.0 ± 0.51
MedCTP (5mC)15.2 ± 4.215.2
CldCTP (5ClC)12.5 ± 3.512.5

Data adapted from Lao, V. V., et al. (2009). Incorporation of this compound into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns. Carcinogenesis, 30(5), 886-893.[1][2]

Structural and Thermodynamic Comparison

The structural and thermodynamic properties of DNA duplexes containing 5mC and 5ClC have been found to be remarkably similar, contributing to the ability of 5ClC to mimic 5mC.

Property5-methylcytosine (5mC)This compound (5ClC)Reference
DNA Duplex Form B-formB-form[2]
Thermal Stability Experimentally indistinguishable from 5ClC-containing duplexesExperimentally indistinguishable from 5mC-containing duplexes[2]
Thermodynamic Stability Experimentally indistinguishable from 5ClC-containing duplexesExperimentally indistinguishable from 5mC-containing duplexes[2]

Signaling Pathways

5-Methylcytosine and the Hippo Signaling Pathway

5-methylcytosine has been shown to influence the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. Aberrant 5mC patterns can affect the expression of key components of this pathway, contributing to developmental disorders and cancer.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_cassette Core Kinase Cassette cluster_downstream Downstream Effectors cluster_methylation Epigenetic Regulation Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCRs GPCR Signaling LATS1_2 LATS1/2 GPCRs->LATS1_2 inhibition MST1_2->LATS1_2 activates SAV1 SAV1 SAV1->MST1_2 associates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates & inhibits MOB1 MOB1 MOB1->LATS1_2 associates TEAD TEAD YAP_TAZ->TEAD co-activates Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes activates 5mC 5-methylcytosine 5mC->LATS1_2 regulates expression

Hippo Signaling Pathway and 5mC Interaction.
This compound and Cancer-Related Signaling

As a product of inflammation-associated DNA damage, 5ClC is implicated in carcinogenesis. While direct modulation of a specific signaling pathway by 5ClC is still an active area of research, its role as a DNA lesion connects it to pathways that respond to DNA damage and cellular stress, such as the p53 and NF-κB signaling pathways.

Cancer_Signaling cluster_stimulus Stimulus cluster_damage DNA Damage cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Inflammation Inflammation 5ClC This compound Inflammation->5ClC generates p53 p53 Pathway 5ClC->p53 activates NFkB NF-κB Pathway 5ClC->NFkB activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest InflammatoryResponse Inflammatory Response NFkB->InflammatoryResponse

Potential 5ClC-Related Cancer Signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 5mC and 5ClC are provided below.

Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold standard for single-base resolution mapping of 5mC.

1. DNA Fragmentation:

  • Fragment genomic DNA to an average size of 200-300 bp using sonication.

2. End Repair and A-tailing:

  • Repair the ends of the fragmented DNA to create blunt ends.

  • Add a single 'A' nucleotide to the 3' ends of the fragments.

3. Adaptor Ligation:

  • Ligate methylated sequencing adaptors to the A-tailed DNA fragments.

4. Bisulfite Conversion:

  • Treat the adaptor-ligated DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5mC residues remain unchanged.

5. PCR Amplification:

  • Amplify the bisulfite-converted DNA using primers that anneal to the adaptors.

6. Sequencing:

  • Sequence the amplified library on a next-generation sequencing platform.

7. Data Analysis:

  • Align the sequencing reads to a reference genome.

  • Determine the methylation status of each cytosine by comparing the sequenced reads to the reference.

WGBS_Workflow Start Genomic DNA Fragmentation Fragmentation Start->Fragmentation End_Repair End Repair & A-tailing Fragmentation->End_Repair Adaptor_Ligation Adaptor Ligation End_Repair->Adaptor_Ligation Bisulfite_Conversion Bisulfite Conversion Adaptor_Ligation->Bisulfite_Conversion PCR PCR Amplification Bisulfite_Conversion->PCR Sequencing Sequencing PCR->Sequencing Analysis Data Analysis Sequencing->Analysis

Whole-Genome Bisulfite Sequencing Workflow.
RNA-Sequencing (RNA-seq)

RNA-seq is used to quantify gene expression levels.

1. RNA Isolation:

  • Isolate total RNA from cells or tissues of interest.

2. RNA Quality Control:

  • Assess the integrity and purity of the isolated RNA.

3. Library Preparation:

  • Deplete ribosomal RNA (rRNA) or select for messenger RNA (mRNA) using poly-A selection.

  • Fragment the RNA.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize second-strand cDNA.

  • Perform end repair, A-tailing, and adaptor ligation.

4. PCR Amplification:

  • Amplify the cDNA library.

5. Sequencing:

  • Sequence the prepared library.

6. Data Analysis:

  • Align sequencing reads to a reference transcriptome.

  • Quantify the expression level of each gene.

RNAseq_Workflow Start Total RNA QC RNA QC Start->QC Library_Prep Library Preparation (rRNA depletion/mRNA selection, fragmentation, cDNA synthesis, adaptor ligation) QC->Library_Prep PCR PCR Amplification Library_Prep->PCR Sequencing Sequencing PCR->Sequencing Analysis Data Analysis Sequencing->Analysis

RNA-Sequencing Workflow.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic locations of histone modifications or DNA-binding proteins.

1. Cross-linking:

  • Treat cells with formaldehyde to cross-link proteins to DNA.

2. Chromatin Fragmentation:

  • Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

3. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific to the protein or histone modification of interest.

  • Precipitate the antibody-protein-DNA complexes using magnetic beads.

4. Reverse Cross-linking and DNA Purification:

  • Reverse the cross-links and purify the immunoprecipitated DNA.

5. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified DNA and sequence it.

6. Data Analysis:

  • Align the sequencing reads to a reference genome.

  • Identify regions of the genome that are enriched for the protein or histone modification of interest.

ChIPseq_Workflow Start Cells Crosslinking Cross-linking Start->Crosslinking Fragmentation Chromatin Fragmentation Crosslinking->Fragmentation IP Immunoprecipitation Fragmentation->IP Reverse_Crosslinking Reverse Cross-linking & DNA Purification IP->Reverse_Crosslinking Library_Prep Library Preparation & Sequencing Reverse_Crosslinking->Library_Prep Analysis Data Analysis Library_Prep->Analysis

ChIP-Sequencing Workflow.

Conclusion

Both 5-methylcytosine and this compound are potent epigenetic modifiers capable of inducing heritable gene silencing. While 5mC is a canonical epigenetic mark established by a dedicated enzymatic machinery, 5ClC is a product of inflammation-induced DNA damage that can co-opt the epigenetic machinery to alter gene expression. Their structural and thermodynamic similarities allow 5ClC to effectively mimic 5mC, leading to comparable levels of gene silencing in experimental models. The connection of 5mC to specific signaling pathways like the Hippo pathway is well-documented, whereas the role of 5ClC in signaling is primarily understood through its induction of a DNA damage response and its association with inflammatory and carcinogenic processes. Further genome-wide studies are needed to fully elucidate the comparative impact of these two modifications on the broader landscape of gene expression and to identify the specific signaling cascades directly modulated by 5ClC. This understanding will be critical for developing novel therapeutic strategies targeting epigenetic dysregulation in inflammatory diseases and cancer.

References

Navigating 5-Methylcytosine Antibody Specificity: A Comparative Guide on Cross-Reactivity with 5-Chlorocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in epigenetic analysis, the precise detection of 5-methylcytosine (5-mC) is paramount for generating reliable and reproducible data. The potential for anti-5-mC antibodies to cross-react with other modified cytosines presents a significant challenge. This guide provides a comprehensive comparison of the theoretical and known cross-reactivity of commercially available 5-methylcytosine antibodies, with a special focus on the lesser-studied modification, 5-chlorocytosine (5-ClC).

While manufacturers provide specificity data against common modifications like 5-hydroxymethylcytosine (5-hmC), information regarding 5-ClC is notably absent. Given that 5-ClC is a product of inflammation-induced DNA damage and has been shown to mimic 5-mC in biological contexts, understanding the potential for antibody cross-reactivity is crucial for accurate epigenetic studies.[1][2] This guide outlines the structural similarities between 5-mC and 5-ClC, summarizes the known specificity of common anti-5-mC antibody clones, and provides robust experimental protocols for in-house validation of antibody specificity.

Performance Comparison of Anti-5-Methylcytosine Antibodies

Direct quantitative data from manufacturers on the cross-reactivity of anti-5-mC antibodies with 5-ClC is not currently available. The following tables summarize the known specificity profiles of several widely used monoclonal antibodies against other cytosine modifications and provide a comparison of the physicochemical properties of 5-mC and 5-ClC that may influence antibody recognition.

Table 1: Specificity of Common Anti-5-Methylcytosine Antibody Clones

Antibody CloneTarget SpecificityValidated ApplicationsReported Cross-Reactivity (against non-5-ClC modifications)
33D3 5-Methylcytosine (5-mC)MeDIP, IF, Dot BlotHigh specificity for 5-mC. No cross-reactivity with unmodified cytosine or 5-hydroxymethylcytosine (5-hmC).
7D21 5-Methylcytosine (5-mC) in ssDNAMeDIP, ELISA, Dot BlotSpecifically binds to 5-mC in single-stranded DNA. No detectable cross-reactivity to non-methylated or hydroxymethylated cytosines.
RM231 5-Methylcytosine (5-mC)Not specifiedReacts with 5-mC in both single-stranded and double-stranded DNA. No cross-reactivity with non-methylated cytosine and hydroxymethylcytosine in DNA.
D3S2Z 5-Methylcytosine (5-mC)ELISA, Dot Blot, MeDIP, IFHigh specificity for 5-methylcytosine.

Table 2: Physicochemical Comparison of 5-Methylcytosine and this compound

Property5-Methylcytosine (-CH₃)This compound (-Cl)Implication for Antibody Recognition
Van der Waals Radius ~2.00 Å~1.75 ÅThe comparable size of the methyl group and chlorine atom suggests that 5-ClC could fit into the antigen-binding site of an anti-5-mC antibody.
Electronegativity (Pauling Scale) ~2.20 (for Carbon)~3.16The higher electronegativity of chlorine compared to the carbon of the methyl group could alter the electronic distribution and hydrogen bonding potential of the pyrimidine ring, potentially affecting antibody binding affinity.[3]
Structural Impact on DNA Minimal perturbation to B-form DNAMinimal perturbation to B-form DNACrystallographic and NMR studies show that duplexes containing either 5-mC or 5-ClC are structurally very similar, adopting a standard B-form DNA conformation. This structural mimicry is a strong indicator of potential cross-reactivity.[1]
Biological Mimicry Directs binding of methyl-CpG binding proteins.Shown to mimic 5-mC in directing the binding of methylation-sensitive DNA-binding proteins.[2]The ability of 5-ClC to be recognized by cellular machinery as 5-mC suggests that it presents a similar epitope for protein (and potentially antibody) binding.

Experimental Protocols for Assessing Cross-Reactivity

Given the absence of manufacturer data for 5-ClC, in-house validation of anti-5-mC antibody specificity is strongly recommended. The following are detailed protocols for dot blot and Enzyme-Linked Immunosorbent Assay (ELISA), two common methods for evaluating antibody cross-reactivity.

Dot Blot Assay for 5-mC Antibody Specificity

This method provides a straightforward qualitative or semi-quantitative assessment of antibody binding to different DNA modifications.

Materials:

  • DNA oligonucleotides (or PCR products) of the same sequence containing:

    • Unmodified Cytosine (C)

    • 5-Methylcytosine (5-mC)

    • This compound (5-ClC)

    • 5-Hydroxymethylcytosine (5-hmC) - as an additional control

  • Nitrocellulose or PVDF membrane

  • Dot blot apparatus

  • UV cross-linker (for nylon membranes)

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Primary anti-5-mC antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • DNA Preparation: Prepare serial dilutions of each DNA sample (e.g., from 100 ng down to 1 ng).

  • Membrane Preparation: Cut the membrane to the size of the dot blot apparatus. Pre-wet the membrane in TBS buffer.

  • DNA Application: Spot 1-2 µL of each DNA dilution onto the membrane. Allow the spots to dry completely.

  • Immobilization: Cross-link the DNA to the membrane using a UV cross-linker according to the manufacturer's instructions.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-5-mC antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution) in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step as in step 7.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol and capture the signal using an imaging system.

Competitive ELISA for Quantitative Cross-Reactivity Analysis

This assay can provide quantitative data on the relative affinity of the antibody for 5-mC versus 5-ClC.

Materials:

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • DNA oligonucleotide containing 5-mC (for coating)

  • Competitor DNA oligonucleotides of the same sequence containing:

    • Unmodified Cytosine (C)

    • 5-Methylcytosine (5-mC)

    • This compound (5-ClC)

    • 5-Hydroxymethylcytosine (5-hmC)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary anti-5-mC antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of the ELISA plate with the 5-mC containing oligonucleotide (e.g., 100 ng/well) in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Competitive Incubation:

    • Prepare serial dilutions of the competitor DNA oligonucleotides (C, 5-mC, 5-ClC, and 5-hmC).

    • In separate tubes, pre-incubate a fixed, sub-saturating concentration of the anti-5-mC antibody with each dilution of the competitor DNA for 1-2 hours at room temperature.

    • Add the antibody-competitor mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the binding affinity of the antibody for the competitor DNA.

Visualizing Experimental Workflows

To aid in the conceptualization of these validation experiments, the following diagrams illustrate the key steps in the dot blot and competitive ELISA protocols.

Dot_Blot_Workflow cluster_prep Sample Preparation cluster_assay Dot Blot Assay cluster_analysis Analysis DNA_C Unmodified DNA (C) Membrane Spot DNA onto Membrane DNA_5mC 5-mC DNA DNA_5ClC 5-ClC DNA DNA_5hmC 5-hmC DNA Block Blocking Membrane->Block PrimaryAb Incubate with anti-5-mC Ab Block->PrimaryAb SecondaryAb Incubate with Secondary Ab PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Image Image Capture Detect->Image Compare Compare Signal Intensities Image->Compare

Dot Blot Workflow for Antibody Specificity.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with 5-mC DNA Wash1 Wash Coat->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 AddToPlate Add to Plate Wash2->AddToPlate Competitors Competitor DNAs (C, 5-mC, 5-ClC, 5-hmC) PreIncubate Pre-incubate Ab with Competitors Competitors->PreIncubate Antibody anti-5-mC Ab Antibody->PreIncubate PreIncubate->AddToPlate Wash3 Wash AddToPlate->Wash3 SecondaryAb Add Secondary Ab Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Competitive ELISA Workflow.

References

Evaluating the Genotoxicity of 5-Chlorocytosine in Comparison to Other Halogenated Pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the genotoxicity of 5-chlorocytosine and other halogenated pyrimidines, including 5-bromocytosine, 5-fluorocytosine, and 5-iodocytosine. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed assessment of the potential DNA-damaging effects of these compounds. This document summarizes available experimental data, outlines relevant testing methodologies, and illustrates the key signaling pathways involved in the cellular response to DNA damage induced by such agents.

Comparative Genotoxicity Data

The following table summarizes the available quantitative data from various genotoxicity assays for this compound and its halogenated analogs. It is important to note that direct comparative studies evaluating all four compounds under identical experimental conditions are limited. The data presented here are compiled from various sources and should be interpreted with consideration of the different experimental setups.

CompoundAmes Test (Revertant Colonies/Plate)Comet Assay (% Tail DNA)Micronucleus Assay (Micronuclei/1000 cells)
This compound Data not availableData not availableData not available
5-Bromocytosine Data not availableData not availableData not available
5-Fluorocytosine Increased toxicity observed, limiting mutagenicity assessment[1]Data not availableData not available
5-Iodocytosine Data not availableData not availableData not available

Note: The lack of direct comparative quantitative data in publicly available literature highlights a significant research gap. While studies indicate that halogenated pyrimidines can be incorporated into DNA and possess genotoxic potential, comprehensive head-to-head comparisons are needed for a definitive ranking of their genotoxic potency.[2] 5-Fluorocytosine, for instance, has been shown to be converted to the toxic antimetabolite 5-fluorouracil (5-FU) in some biological systems, which complicates the direct assessment of its mutagenicity.[1][3]

Experimental Protocols

To ensure the reproducibility and validity of genotoxicity assessments, standardized protocols are crucial. Below are detailed methodologies for three key assays used to evaluate DNA damage.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[4] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[4] The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[4]

Protocol Outline:

  • Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect pro-mutagens.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal glucose agar medium.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[5] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[5]

Protocol Outline:

  • Cell Preparation: Prepare a single-cell suspension from the desired cell line or tissue.

  • Embedding: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field to allow the broken DNA fragments to migrate.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like % tail DNA and tail moment.[6]

Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage.[7] Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[7][8] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.[7]

Protocol Outline:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human lymphocytes, Chinese hamster ovary cells) and expose them to the test compound.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis (cell division) after nuclear division, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000).[9][10]

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway

Halogenated pyrimidines can induce DNA damage through various mechanisms, including incorporation into DNA during replication, leading to strand breaks and base mismatches. This damage triggers a complex signaling network known as the DNA Damage Response (DDR). The primary kinases that initiate the DDR are Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[11][12][13] ATM is primarily activated by double-strand breaks, while ATR responds to single-strand breaks and replication stress.[12][13] Activation of these kinases leads to a cascade of phosphorylation events that coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[11][12][13]

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors & Transducers cluster_mediators Mediators & Effectors cluster_outcomes Cellular Outcomes DNA_Damage Halogenated Pyrimidine-induced DNA Lesions (e.g., Strand Breaks, Adducts) ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR CHK2 CHK2 ATM->CHK2 CHK1 CHK1 ATR->CHK1 p53 p53 CHK2->p53 CHK1->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Figure 1. Simplified DNA Damage Response Pathway.
Experimental Workflow for Genotoxicity Testing

The following diagram illustrates a typical workflow for evaluating the genotoxicity of a test compound using the three assays described.

Genotoxicity_Workflow cluster_compound Test Compound cluster_assays Genotoxicity Assays cluster_endpoints Endpoints cluster_analysis Data Analysis & Interpretation Compound This compound or Halogenated Pyrimidine Analog Ames Ames Test Compound->Ames Comet Comet Assay Compound->Comet Micronucleus Micronucleus Assay Compound->Micronucleus Mutagenicity Mutagenicity (Revertant Colonies) Ames->Mutagenicity DNA_Strand_Breaks DNA Strand Breaks (% Tail DNA) Comet->DNA_Strand_Breaks Chromosomal_Damage Chromosomal Damage (Micronucleus Frequency) Micronucleus->Chromosomal_Damage Analysis Comparative Analysis of Genotoxic Potential Mutagenicity->Analysis DNA_Strand_Breaks->Analysis Chromosomal_Damage->Analysis

Figure 2. Experimental workflow for genotoxicity assessment.

Conclusion

The available evidence suggests that this compound and other halogenated pyrimidines have the potential to be genotoxic. However, a comprehensive understanding of their relative risks requires further direct comparative studies using standardized genotoxicity assays. The experimental protocols and pathway information provided in this guide offer a framework for conducting such evaluations. Researchers are encouraged to perform head-to-head comparisons to generate the quantitative data needed for a robust risk assessment of these compounds.

References

A Head-to-Head Comparison: LC-MS vs. GC-MS for the Detection of 5-Chlorocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of modified nucleosides, the choice of analytical technique is paramount to achieving accurate and sensitive detection. This guide provides a comprehensive head-to-head comparison of two powerful mass spectrometry-based methods, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection of 5-Chlorocytosine, a significant DNA adduct associated with inflammation and carcinogenesis.

This comparison delves into the experimental protocols, performance metrics, and underlying principles of each technique, offering supporting data to guide your selection of the most suitable method for your research needs.

At a Glance: Key Performance Metrics

The selection of an analytical method often hinges on key performance indicators such as sensitivity and the lower limits of detection and quantification. Below is a summary of reported quantitative data for the detection of this compound or its derivatives using LC-MS/MS and GC-MS.

ParameterLC-MS/MSGC-MS
Analyte 5-FluorouracilThis compound (as 5-Chlorouracil)
Limit of Detection (LOD) Not explicitly stated, but LLOQ is very low20 amol (on-column)[1]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[2]14 fmol (entire assay)[1]
Derivatization Generally not required for the nucleosideRequired (after hydrolysis to 5-chlorouracil)[1]

Experimental Workflows: A Visual Comparison

The analytical workflows for LC-MS and GC-MS in the context of this compound detection differ significantly, primarily due to the volatility of the analyte and the requirements of the separation technique.

cluster_lcms LC-MS Workflow for this compound cluster_gcms GC-MS Workflow for this compound lcms_start DNA/RNA Sample lcms_hydrolysis Enzymatic Hydrolysis to Nucleosides lcms_start->lcms_hydrolysis lcms_separation Direct Injection & UPLC Separation lcms_hydrolysis->lcms_separation lcms_detection ESI-MS/MS Detection lcms_separation->lcms_detection lcms_end Quantification of this compound lcms_detection->lcms_end gcms_start DNA/RNA Sample gcms_hydrolysis Acid Hydrolysis (Deamination to 5-Chlorouracil) gcms_start->gcms_hydrolysis gcms_derivatization Derivatization (e.g., with PFBBr) gcms_hydrolysis->gcms_derivatization gcms_separation GC Separation gcms_derivatization->gcms_separation gcms_detection NICI-MS Detection gcms_separation->gcms_detection gcms_end Quantification of 5-Chlorouracil gcms_detection->gcms_end cluster_derivatization GC-MS Derivatization of 5-Chlorouracil start 5-Chlorouracil product Volatile PFB-5-Chlorouracil Derivative start->product + reagent Pentafluorobenzyl Bromide (PFBBr) reagent->product +

References

The Role of 5-Chlorocytosine in C-to-T Transition Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of 5-chlorocytosine (5ClC) in mediating C-to-T transition mutations against other established mechanisms. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the involved pathways to offer an objective resource for the scientific community.

Introduction to C-to-T Transition Mutations

C-to-T transition mutations are a common form of DNA damage and a significant mutational signature observed in various pathologies, including cancer. These mutations can arise from several mechanisms, including the spontaneous deamination of cytosine and 5-methylcytosine, enzymatic deamination by proteins such as activation-induced cytidine deaminase (AID), and the miscoding potential of modified cytosine bases. This guide focuses on the role of this compound, a DNA lesion formed during inflammation, as a potent driver of C-to-T transitions and compares its mutagenic properties to other key pathways.

Comparative Analysis of C-to-T Mutation Mechanisms

This compound (5ClC): The Inflammatory Mutagen

During chronic inflammation, neutrophils release myeloperoxidase (MPO), which catalyzes the formation of hypochlorous acid (HOCl). HOCl can chlorinate the C5 position of cytosine in DNA, forming 5ClC.[1][2] This lesion is intrinsically mutagenic, primarily causing C-to-T transitions.[1][2] The presence of the chlorine atom allows 5ClC to mimic thymine, leading to the incorporation of adenine during DNA replication.[3]

Alternative Mechanisms of C-to-T Transitions
  • Spontaneous Deamination: Cytosine and its methylated form, 5-methylcytosine (5mC), can undergo spontaneous hydrolytic deamination to form uracil and thymine, respectively. If unrepaired, these deaminated bases lead to C-to-T transitions during DNA replication. The rate of deamination of 5mC is significantly higher than that of cytosine, making CpG sites mutational hotspots.[4]

  • Activation-Induced Cytidine Deaminase (AID): AID is an enzyme that plays a crucial role in somatic hypermutation and class switch recombination in B lymphocytes.[5][6][7] It deaminates cytosine to uracil in single-stranded DNA, initiating a cascade that can result in C-to-T mutations.[5][6] AID preferentially targets cytosines within specific sequence motifs (WRCY/RGYW).[6]

Quantitative Comparison of Mutation Frequencies

The following table summarizes the reported mutation frequencies for different C-to-T transition mechanisms. It is important to note that these frequencies can vary depending on the experimental system, the specific DNA sequence context, and the cellular repair capacity.

MechanismReported Mutation FrequencyExperimental SystemReference
This compound (5ClC) 3-9% (depending on the polymerase)in vitro and in vivo[2]
> 5-fold increase compared to controlMouse Embryonic Fibroblasts (MEFs)[3]
Spontaneous Deamination of Oxidized Cytosines 5-hydroxyuracil: 83% Uracil glycol: 80% 5-hydroxycytosine: 0.05%E. coli[8]
Spontaneous Deamination of 5-methylcytosine 4-fold higher rate than cytosine deaminationGeneral observation[4]
Mutational Spectra Comparison

The sequence context in which C-to-T mutations occur can provide clues about the underlying mutagenic process. High-resolution sequencing has revealed distinct mutational signatures for different mechanisms.

MechanismMutational SignatureReference
This compound (5ClC) Dominated by C→T transitions, particularly in the 5′-GCY-3′ context (Y=pyrimidine). Shows similarity to COSMIC mutational signature SBS84.[3][9]
Activation-Induced Cytidine Deaminase (AID) C→T mutations within WRCY (W=A/T, R=A/G, Y=C/T) or the reverse complement RGYW hotspots.[6]
Spontaneous Deamination of 5-methylcytosine C→T transitions predominantly at CpG dinucleotides.[4]

Signaling and Mutagenesis Pathways

The following diagrams illustrate the key pathways involved in 5ClC-mediated and AID-mediated C-to-T transition mutations.

G cluster_inflammation Inflammation-Induced 5ClC Formation Chronic Inflammation Chronic Inflammation Neutrophil Activation Neutrophil Activation Chronic Inflammation->Neutrophil Activation MPO Release MPO Release Neutrophil Activation->MPO Release HOCl Production HOCl Production MPO Release->HOCl Production DNA DNA HOCl Production->DNA Chlorination 5ClC Formation 5ClC Formation DNA->5ClC Formation C-to-T Mutation C-to-T Mutation 5ClC Formation->C-to-T Mutation Replication

Caption: Inflammation-induced formation of this compound and subsequent C-to-T mutation.

G cluster_aid AID-Mediated Deamination B-Cell Activation B-Cell Activation AID Expression AID Expression B-Cell Activation->AID Expression AID AID AID Expression->AID ssDNA ssDNA Deamination (C to U) Deamination (C to U) ssDNA->Deamination (C to U) AID->ssDNA Targets WRCY motif Replication Replication Deamination (C to U)->Replication C-to-T Mutation C-to-T Mutation Replication->C-to-T Mutation

Caption: Activation-Induced Deaminase (AID) pathway leading to C-to-T mutations in B-cells.

Experimental Protocols

gpt Forward Mutation Assay in Mammalian Cells

This assay is used to determine the mutagenic potential of a test substance by measuring forward mutations at the gpt (xanthine-guanine phosphoribosyltransferase) gene in mammalian cells, such as Chinese Hamster Ovary (CHO) AS52 cells.[10]

Principle: Wild-type cells containing a functional gpt gene are sensitive to the toxic effects of 6-thioguanine (6-TG). Mutant cells with a non-functional gpt gene are resistant to 6-TG and can proliferate in its presence. The mutation frequency is calculated by dividing the number of 6-TG resistant colonies by the number of viable cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture AS52 cells in appropriate medium.

    • Expose replicate cultures to a range of concentrations of the test substance (e.g., 5-chloro-2'-deoxycytidine) and appropriate controls (negative and positive) for a defined period (e.g., 72 hours).[3] Include parallel cultures with and without a metabolic activation system (S9).

  • Expression Period:

    • After treatment, wash the cells and culture them in fresh medium for a period (e.g., 6-8 days) to allow for the expression of any induced mutations.

  • Mutant Selection:

    • Plate a known number of cells in medium containing 6-TG to select for mutant colonies.

    • Plate a separate, smaller number of cells in non-selective medium to determine the cloning efficiency (a measure of cell viability).

  • Colony Counting and Mutation Frequency Calculation:

    • After an appropriate incubation period (e.g., 7-10 days), stain and count the colonies on both selective and non-selective plates.

    • Calculate the mutation frequency as: (Number of mutant colonies / Number of cells plated in selective medium) / Cloning efficiency.

Duplex Sequencing for High-Resolution Mutation Analysis

Duplex Sequencing is a highly sensitive next-generation sequencing (NGS) method that can detect mutations at very low frequencies (as low as one in 10 million nucleotides).[11][12][13] It is particularly useful for characterizing the mutational spectrum of a mutagen.

Principle: Duplex Sequencing involves tagging both strands of a DNA molecule with a unique molecular identifier before PCR amplification. By comparing the sequence of the two complementary strands, true mutations (present on both strands) can be distinguished from sequencing errors and PCR artifacts (present on only one strand).[14]

Methodology:

  • Library Preparation:

    • Fragment the genomic DNA of interest.

    • Ligate Duplex Sequencing adapters containing random, complementary nucleotide tags to the ends of the DNA fragments.

  • PCR Amplification:

    • Amplify the adapter-ligated DNA using PCR. This creates families of reads originating from each of the original DNA strands, all sharing the same unique tag.

  • Next-Generation Sequencing:

    • Sequence the amplified library on an NGS platform.

  • Bioinformatic Analysis:

    • Group the sequencing reads into families based on their unique molecular tags.

    • Create a consensus sequence for each of the two complementary strands within a family.

    • Compare the two consensus sequences. A mutation is only called if it is present in the consensus sequences of both strands.[11][12][13]

G cluster_duplex_seq Duplex Sequencing Workflow dsDNA Double-stranded DNA Ligation Ligation dsDNA->Ligation Tagged_dsDNA Adapter-ligated dsDNA (with unique tags) Ligation->Tagged_dsDNA PCR PCR Tagged_dsDNA->PCR Amplified_Families Amplified Read Families PCR->Amplified_Families Sequencing Sequencing Amplified_Families->Sequencing Bioinformatics Bioinformatics Sequencing->Bioinformatics Consensus Generation Mutation_Calling Mutation_Calling Bioinformatics->Mutation_Calling Comparison of Strands

Caption: Workflow for Duplex Sequencing to detect low-frequency mutations.

Conclusion

The evidence strongly supports a significant role for this compound in mediating C-to-T transition mutations, particularly in the context of chronic inflammation. Its mutagenic frequency and distinct mutational signature make it a key player in the genetic instability associated with inflammatory conditions and a potential driver of carcinogenesis. While spontaneous and enzymatic deamination are fundamental sources of C-to-T mutations, the formation of 5ClC represents an environmentally-driven pathway that can significantly increase the mutational burden in affected tissues. Understanding the relative contributions of these different mechanisms is crucial for developing targeted strategies for disease prevention and therapy. The experimental protocols outlined in this guide provide robust methods for further investigating the mutagenic properties of 5ClC and other DNA lesions.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Chlorocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to maintaining a safe laboratory environment and ensuring regulatory compliance. 5-Chlorocytosine, as a halogenated derivative of cytosine, necessitates specific disposal protocols due to its chemical properties and potential hazards. This document provides a comprehensive, step-by-step guide for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to employ appropriate Personal Protective Equipment (PPE) to minimize exposure risks. While comprehensive toxicological data for this compound may not be readily available, it should be handled with care, assuming potential for irritation to the eyes, skin, and respiratory tract.[1]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use.[1][2][3]
Eye Protection Safety gogglesChemical splash goggles should be worn to protect against splashes.[1][2][4][5]
Skin and Body Protection Lab coatA fully buttoned lab coat is required to protect against skin contact.[1][2]
Respiratory Protection RespiratorIf dust is generated or if working outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Engineering Controls Fume HoodAll handling and preparation of this compound waste should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2][6]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations. The recommended method for disposal is through a licensed hazardous waste management company.[1][6]

Step 1: Waste Segregation and Collection
  • Isolate Halogenated Waste : this compound is a halogenated organic compound and must be collected separately from non-halogenated chemical waste.[1][7][8] Mixing these waste streams can create more complex and costly disposal challenges.[1][8]

  • Use Designated Containers : Collect solid this compound waste and any contaminated disposable materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled, and compatible waste container.[2][9][10][11] Polyethylene containers are often recommended for halogenated waste.[1][2]

  • Proper Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[6][8][11] Do not use abbreviations or chemical formulas.[6]

Step 2: Storage
  • Secure Storage : Store the waste container in a designated and secure satellite accumulation area.[11]

  • Avoid Incompatibles : Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.[2][4]

  • Keep Containers Closed : Waste containers must be kept tightly closed at all times, except when adding waste, to prevent the release of vapors.[7][8][9][10]

Step 3: Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.

  • Utilize PPE : Before attempting to clean the spill, don the appropriate PPE as detailed in Table 1.[1]

  • Contain and Absorb : For small spills, absorb the material with an inert, dry absorbent material.[2]

  • Collect and Dispose : Carefully collect the spilled material and all contaminated cleanup debris and place it into a labeled hazardous waste container.[1][2][10]

  • Decontaminate : Thoroughly clean the spill site after the material has been collected.[1]

  • Prevent Environmental Release : Do not allow the spilled material to enter drains or waterways.[1][3]

Step 4: Final Disposal
  • Engage a Licensed Contractor : Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1] Your institution's Environmental Health and Safety (EH&S) department can provide guidance on this process.[8][11]

  • Incineration : As a halogenated compound, the preferred method of disposal is typically high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[12]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for the Proper Disposal of this compound A Initial Handling (in Fume Hood with PPE) B Waste Generation (Solid this compound & Contaminated Materials) A->B C Segregate as HALOGENATED WASTE B->C Spill Spill Occurs B->Spill D Collect in Designated, Labeled, Compatible Container C->D E Store Container in Secure, Well-Ventilated Area (Away from Incompatibles, Keep Closed) D->E F Arrange for Pickup by Licensed Hazardous Waste Disposal Company E->F G Final Disposal (e.g., High-Temperature Incineration) F->G Spill_Cleanup Follow Spill Management Protocol: - Evacuate & Ventilate - Use PPE - Contain & Absorb - Collect in Hazardous Waste Container Spill->Spill_Cleanup Emergency Response Spill_Cleanup->D

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 5-Chlorocytosine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like 5-Chlorocytosine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and precision in the laboratory. Adherence to these protocols is critical for minimizing exposure risks and ensuring regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. Engineering controls, such as a certified chemical fume hood, should always be the primary means of exposure control, supplemented by the following PPE:

Protection Type Specific Equipment Standard/Notes
Eye/Face Protection Chemical splash goggles or safety glasses. A face shield is recommended when there is a splash hazard.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin exposure.Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.

Operational Plan: Step-by-Step Guidance for Handling this compound

Handling this compound, a solid, off-white powder, requires meticulous attention to detail to prevent the generation of dust and avoid contact.[3]

Preparation and Handling in a Chemical Fume Hood

Ventilation is key. All manipulations of this compound powder and the preparation of its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step 1: Donning PPE Before any handling of the compound, ensure all required PPE is worn correctly as specified in the table above.

Step 2: Weighing the Compound

  • Designate a specific area within the fume hood for weighing.

  • Use a microbalance with a draft shield to minimize air currents and ensure accuracy.

  • Carefully open the container with the this compound.

  • Use a clean, dedicated spatula to transfer the desired amount of powder to a tared weigh boat or paper.

  • Avoid any actions that could generate dust.

  • Once the desired amount is weighed, securely close the primary container.

  • Clean the spatula and the weighing area immediately with a damp cloth or paper towel to prevent residue from drying and becoming airborne. Dispose of cleaning materials as hazardous waste.

Step 3: Dissolving the Compound

  • Place the weigh boat or paper containing the this compound into a suitable, labeled flask or beaker.

  • Add the desired solvent to the vessel, ensuring the powder is fully submerged before initiating mixing.

  • If necessary, use a magnetic stirrer at a low speed to aid dissolution, keeping the container covered to prevent splashing.

  • Visually confirm that the compound has completely dissolved before proceeding with the experiment.

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Compound Carefully prep_fume_hood->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_segregate->cleanup_dispose

Safe Handling Workflow for this compound

Emergency Plan: Immediate Actions for Exposure and Spills

Rapid and correct response to an emergency is crucial.

Accidental Exposure
Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Remove all contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

The following diagram outlines the immediate steps to take in case of accidental exposure to this compound.

cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_reporting Reporting exposure Exposure Occurs remove Remove from Source & Alert Others exposure->remove decontaminate Decontaminate (Flush Skin/Eyes) remove->decontaminate seek_medical Seek Immediate Medical Attention decontaminate->seek_medical report Report Incident to Supervisor/EHS seek_medical->report

Emergency Response for Accidental Exposure
Spill Response

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.

  • Don Full PPE : Before attempting any cleanup, don the appropriate PPE, including respiratory protection.

  • Contain and Clean : For a solid spill, gently sweep or vacuum the material to avoid creating dust. Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate Surfaces : Clean the spill area thoroughly.

Disposal Plan: Managing this compound Waste

Proper disposal is a critical final step in the safe handling of this compound. As a halogenated organic compound, it requires specific disposal procedures.

Step 1: Waste Segregation

  • Isolate Halogenated Waste : It is imperative to collect this compound waste separately from non-halogenated chemical waste.[5] Mixing these waste streams can create hazardous reactions and complicate the disposal process.[6]

  • Designated Containers : Use a clearly labeled, sealed, and compatible waste container for all this compound waste, including contaminated PPE, weighing papers, and pipette tips.

Step 2: Storage

  • Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials.[6]

Step 3: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste management company. The final disposal method is typically high-temperature incineration.[6]

By adhering to these detailed safety and handling protocols, researchers and scientists can mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorocytosine
Reactant of Route 2
Reactant of Route 2
5-Chlorocytosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.